Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
Description
The exact mass of the compound Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163914. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-14-11(13)5-6-12-7-9(2)15-10(3)8-12/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHKGZQMAHHJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CC(OC(C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00991489 | |
| Record name | Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | |
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Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-51-5 | |
| Record name | Ethyl 2,6-dimethyl-4-morpholinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,6-dimethyl-4-morpholinepropionate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 71172-51-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,6-dimethyl-4-morpholinepropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.374 | |
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Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, a substituted morpholine derivative. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a detailed profile. We will cover its molecular characteristics, a plausible synthetic route, potential applications in drug discovery, and methods for its characterization.
Molecular Profile and Physicochemical Properties
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a tertiary amine and an ethyl ester. The core of this molecule is a 2,6-dimethylmorpholine ring, a heterocyclic amine that is a common scaffold in medicinal chemistry due to its favorable physicochemical properties.[1][2] The presence of the morpholine ring, with its ether oxygen, can enhance aqueous solubility and introduce a key hydrogen bond acceptor site, which is often beneficial for pharmacokinetic profiles in drug candidates.[3]
Molecular Structure and Weight
The chemical structure of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate consists of an ethyl propanoate moiety attached at the nitrogen atom (position 4) of a 2,6-dimethylmorpholine ring.
Molecular Formula: C₁₁H₂₁NO₃
Molecular Weight Calculation: The molecular weight is calculated based on the atomic weights of its constituent elements.[4][5][6]
-
Carbon (C): 11 atoms × 12.011 amu = 132.121 amu
-
Hydrogen (H): 21 atoms × 1.008 amu = 21.168 amu
-
Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu
-
Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu
Total Molecular Weight: 215.293 g/mol
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties based on the structure and data from analogous compounds like ethyl propionate and N-substituted morpholines.[7][8]
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid | Based on similar short-chain esters and N-alkylated morpholines. |
| Boiling Point | Estimated > 200 °C | Higher than ethyl propanoate (99 °C) due to increased molecular weight and the polar morpholine ring. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). Moderate solubility in water. | The morpholine moiety enhances water solubility compared to a simple ester.[3] |
| pKa | Estimated 6.5 - 7.5 | The nitrogen in the morpholine ring is basic, but its pKa is typically lower than that of acyclic amines. |
Synthesis and Purification
A plausible and efficient method for the synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is through a Michael addition reaction, a common method for forming carbon-nitrogen bonds.[9][10][11]
Proposed Synthetic Pathway
The synthesis involves the reaction of 2,6-dimethylmorpholine with ethyl acrylate. The lone pair of electrons on the nitrogen atom of 2,6-dimethylmorpholine acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate.
Caption: Proposed synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Detailed Experimental Protocol
Materials:
-
2,6-dimethylmorpholine
-
Ethyl acrylate
-
Ethanol (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylmorpholine (1.0 equivalent) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl acrylate (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Potential Applications in Drug Discovery
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12][13] Derivatives of morpholine exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[14]
The introduction of dimethyl groups on the morpholine ring can influence the compound's conformational rigidity and metabolic stability, potentially leading to improved pharmacological properties.[12] The ethyl propanoate chain provides a flexible linker that can be further modified to optimize binding to a biological target.
Potential Therapeutic Areas:
-
Oncology: The morpholine ring is a key component of several kinase inhibitors.[12]
-
Neuroscience: Morpholine derivatives are explored for their activity on central nervous system targets.[3]
-
Infectious Diseases: The scaffold is present in antibiotics and antifungals.[15]
Structural Elucidation and Characterization
The identity and purity of synthesized Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate would be confirmed using standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms. The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the propanoate chain, and the methyl and methylene groups of the dimethylmorpholine ring.[16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1730 cm⁻¹.
Conclusion
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, with a molecular weight of 215.293 g/mol , is a molecule of interest for chemical and pharmaceutical research. Its synthesis can be readily achieved through a Michael addition. The presence of the 2,6-dimethylmorpholine moiety suggests potential for favorable pharmacokinetic properties and diverse biological activities, making it a valuable building block for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and explore its potential in various fields of drug discovery.
References
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ChemSynthesis. (2025). ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate. Retrieved from [Link]
- Kochetkov, N. K., & Khorlin, A. Y. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Tetrahedron Letters, 61(31), 152223.
- Scorciapino, M. A., et al. (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 8(11), 2457-2471.
- International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC.
- Pandey, S., et al. (2019). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Journal of Molecular Structure, 1184, 34-42.
- El-Sayed, Y. S., & Gaber, M. (2020). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 11(2), 145-152.
- Antipin, R. L., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
- Nadar, S. A., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews, 3(4), 246-267.
- Dega-Szafran, Z., Szafran, M., & Katrusiak, A. (2004). Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives. Journal of Molecular Structure, 691(1-3), 15-26.
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl propionate. Retrieved from [Link]
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- Dugar, S., et al. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(5), 712-720.
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Britannica. (2023). Atomic weight. Retrieved from [Link]
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Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
- Asif, M. (2014). A review on diverse biological activities of morpholine based compounds. Journal of Chemical and Pharmaceutical Research, 6(7), 126-137.
- Khan, I., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(15), 4583.
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Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
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Sci-Hub. (n.d.). Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives. Retrieved from [Link]
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Quora. (2022). What are the atomic weights of carbon, oxygen, nitrogen and hydrogen? Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a substituted morpholine derivative with potential applications in medicinal chemistry and materials science. The incorporation of the 2,6-dimethylmorpholine moiety, a chiral heterocyclic scaffold, introduces unique stereochemical and conformational properties that can significantly influence its biological activity and physical characteristics. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and expected spectroscopic data for this compound, offering a foundational resource for researchers engaged in its study and application. The morpholine ring is a versatile pharmacophore known to enhance the potency and modify the pharmacokinetic profiles of drug candidates.[1] The addition of methyl groups at the 2 and 6 positions can further modulate these properties through steric and electronic effects.
Predicted Chemical & Physical Properties
The chemical and physical properties of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate have been predicted based on the known values of its constituent fragments: 2,6-dimethylmorpholine and the ethyl propanoate tail. These predictions provide a baseline for experimental design and characterization.
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₁₁H₂₁NO₃ | Calculated |
| Molecular Weight | 215.29 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Based on analogous compounds like Ethyl 3-(4-morpholino)propionate.[2] |
| Boiling Point | ~230-250 °C at 760 mmHg | Extrapolated from the boiling point of 2,6-dimethylmorpholine (147 °C) and the increased molecular weight.[3][4] |
| Density | ~0.98 - 1.02 g/mL at 20 °C | Interpolated from the densities of 2,6-dimethylmorpholine (~0.93 g/mL) and related esters.[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Slightly soluble in water. | Based on the properties of the parent morpholine and ester functionalities.[3] |
| Refractive Index | ~1.45 - 1.46 at 20 °C | Based on the refractive index of 2,6-dimethylmorpholine (~1.446).[5] |
Synthesis Protocol: Michael Addition
A highly plausible and efficient method for the synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is the aza-Michael addition of 2,6-dimethylmorpholine to ethyl acrylate. This reaction is a conjugate addition of a nucleophile (the secondary amine of the morpholine) to an α,β-unsaturated carbonyl compound.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylmorpholine (1.0 equivalent).
-
Solvent Addition: Dissolve the 2,6-dimethylmorpholine in a suitable solvent such as ethanol or acetonitrile.
-
Reagent Addition: Slowly add ethyl acrylate (1.1 equivalents) to the stirred solution at room temperature. The slight excess of the acrylate ensures complete consumption of the morpholine.
-
Reaction Monitoring: The reaction is typically exothermic and can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting materials.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Synthetic Workflow Diagram
Caption: A schematic of the synthetic workflow for Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of the chemical structure and comparison with analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.65 | Multiplet | 2H | -O-CH -(CH₃) |
| ~2.75 | Triplet | 2H | -N-CH₂ -CH₂-COO- |
| ~2.60 | Multiplet | 2H | Equatorial protons on C3 and C5 of morpholine ring |
| ~2.45 | Triplet | 2H | -N-CH₂-CH₂ -COO- |
| ~2.10 | Multiplet | 2H | Axial protons on C3 and C5 of morpholine ring |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.15 | Doublet | 6H | -CH-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~172.5 | C =O (Ester) |
| ~72.0 | -O-C H-(CH₃) |
| ~60.5 | -O-C H₂-CH₃ |
| ~55.0 | Equatorial carbons C3 and C5 of morpholine ring |
| ~50.0 | -N-C H₂-CH₂-COO- |
| ~31.0 | -N-CH₂-C H₂-COO- |
| ~18.0 | -CH-C H₃ |
| ~14.2 | -O-CH₂-C H₃ |
Predicted ¹H NMR Assignments Diagram
Caption: Predicted ¹H NMR chemical shift assignments for Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Strong | C-H stretching (alkane) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1180 | Strong | C-O stretching (ester) |
| ~1120 | Strong | C-O-C stretching (ether in morpholine) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 215. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and cleavage of the propanoate side chain. Key fragments would include the 2,6-dimethylmorpholinomethyl cation (m/z = 128) and fragments arising from the ethyl propanoate moiety.
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments and obtaining a characteristic mass spectrum.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of the chemical properties of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate. The provided information on its synthesis and expected spectroscopic characteristics serves as a valuable starting point for researchers and drug development professionals. The unique structural features of this molecule, particularly the chiral 2,6-dimethylmorpholine core, suggest that it may be a valuable building block for the synthesis of novel compounds with interesting biological and material properties. Further experimental validation of these predicted properties is a necessary next step in fully elucidating the potential of this compound.
References
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
PubChem. 2,6-Dimethylmorpholine. [Link]
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The Good Scents Company. 2,6-dimethyl morpholine. [Link]
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Royal Society of Chemistry. Supplementary Information - Green Chemistry. [Link]
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HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]
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PubChem. cis-2,6-Dimethylmorpholine. [Link]
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ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]
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Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]
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An In-Depth Technical Guide to Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, a molecule of interest in medicinal chemistry and organic synthesis. The guide details the compound's structure, elucidates a probable synthetic pathway via the aza-Michael addition, outlines a detailed experimental protocol for its preparation, and discusses methods for its characterization using modern spectroscopic techniques. Furthermore, it explores the potential applications of this compound, drawing upon the known biological activities of the morpholine scaffold, a privileged structure in drug discovery.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a recurring motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a valuable building block in drug design.[2] Derivatives of morpholine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The specific substitution pattern on the morpholine ring, as seen in the 2,6-dimethyl configuration, can significantly influence the molecule's conformational rigidity and its interaction with biological targets. cis-2,6-Dimethylmorpholine, for instance, is a known precursor in the synthesis of p38α MAP kinase inhibitors and 5-HT4 receptor agonists and antagonists, highlighting its therapeutic potential.
This guide focuses on a specific derivative, Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, which combines the privileged 2,6-dimethylmorpholine scaffold with an ethyl propanoate moiety. This combination suggests potential utility as a synthetic intermediate or as a pharmacologically active agent in its own right.
Molecular Structure and Properties
The structure of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate comprises a central 2,6-dimethylmorpholine ring N-alkyated with an ethyl propanoate group.
Key Structural Features:
-
2,6-Dimethylmorpholine Moiety: The two methyl groups on the morpholine ring introduce chirality and conformational constraint. The cis- and trans-isomers of 2,6-dimethylmorpholine are distinct chemical entities with potentially different biological activities.
-
Ethyl Propanoate Tail: This flexible ester group can influence the molecule's lipophilicity and may serve as a handle for further chemical modifications.
Below is a table summarizing the key chemical identifiers for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | [5] |
| Molecular Weight | 215.29 g/mol | [5] |
| SMILES | CCOC(=O)CCN1CC(C)OC(C)C1 | [5] |
| InChI | InChI=1S/C11H21NO3/c1-4-14-11(13)5-6-12-7-9(2)15-10(3)8-12/h9-10H,4-8H2,1-3H3 | [5] |
| InChIKey | PQHKGZQMAHHJTD-UHFFFAOYSA-N | [5] |
Synthesis Pathway: The Aza-Michael Addition
The most logical and efficient synthetic route to Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is the aza-Michael addition of 2,6-dimethylmorpholine to ethyl acrylate. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely employed in organic synthesis due to its typically high yields and mild reaction conditions.[6][7]
The reaction mechanism involves the nucleophilic attack of the secondary amine of the 2,6-dimethylmorpholine ring onto the electron-deficient β-carbon of ethyl acrylate. This conjugate addition is often facilitated by a catalyst, although in many cases, the reaction can proceed neat or in a suitable solvent without one.
Caption: Synthetic pathway for Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Detailed Experimental Protocol
The following is a generalized, self-validating protocol for the synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate. This protocol is based on established procedures for aza-Michael additions of secondary amines to acrylates.
Materials:
-
2,6-Dimethylmorpholine (cis/trans mixture or a specific isomer)[8]
-
Ethyl acrylate
-
Methanol (or another suitable solvent, e.g., ethanol, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-dimethylmorpholine (1.0 equivalent) in methanol to a concentration of approximately 0.5 M.
-
Addition of Reactant: To the stirring solution, add ethyl acrylate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2,6-dimethylmorpholine) is consumed. If the reaction is sluggish, gentle heating to reflux may be required.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the desired product.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Characterization and Spectroscopic Data
Due to the limited availability of published experimental data for this specific molecule, the following characterization data is predicted based on the known spectral properties of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the propanoate chain (two triplets), and the protons of the 2,6-dimethylmorpholine ring, including the two methyl doublets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the propanoate chain, and the carbons of the 2,6-dimethylmorpholine ring.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl groups and C-O stretching of the ether and ester functionalities.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.1594.[5]
Potential Applications in Drug Discovery and Development
While specific biological activities of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate have not been extensively reported, the well-established pharmacological importance of the morpholine scaffold suggests several potential areas of application.
-
As a Synthetic Intermediate: This molecule can serve as a versatile building block for the synthesis of more complex pharmaceutical agents. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the introduction of diverse functional groups.
-
As a Bioactive Compound: Morpholine derivatives have been investigated for a wide range of therapeutic targets. Given the structural features of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, it could be evaluated for activities such as:
-
Anticancer Activity: Many morpholine-containing compounds have shown promise as anticancer agents.[4]
-
Anti-inflammatory Activity: The morpholine nucleus is present in several compounds with anti-inflammatory properties.[3]
-
Central Nervous System (CNS) Activity: The lipophilic nature of the molecule suggests it may be able to cross the blood-brain barrier, making it a candidate for evaluation in CNS disorders.
-
Caption: Potential applications of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Conclusion
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis via the aza-Michael addition makes it an accessible building block for the creation of more complex molecules. The presence of the privileged 2,6-dimethylmorpholine scaffold suggests that this compound and its derivatives warrant further investigation for a range of biological activities. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and potential applications of this promising compound.
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A Technical Guide to the Biological Relevance of Substituted Morpholine Propanoates and Related Analogues
Abstract
The morpholine ring is a heterocyclic motif of significant interest in medicinal chemistry, widely regarded as a privileged structure for its capacity to improve the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This guide provides an in-depth technical exploration of substituted morpholine derivatives, with a particular focus on compounds featuring a propanoate-related side chain. We will dissect the profound biological relevance of this class of molecules, primarily through their applications as potent antifungal agents and as modulators of the central nervous system. By examining the mechanisms of action, structure-activity relationships (SAR), and synthetic strategies for cornerstone molecules like the antifungal fenpropimorph and the antidepressant reboxetine, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals. Detailed experimental protocols and visual diagrams of key pathways are provided to bridge theoretical concepts with practical application.
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, is a recurring feature in a multitude of approved and experimental drugs.[1][3] Its prevalence is not coincidental but is rooted in a unique combination of advantageous properties that medicinal chemists leverage to optimize lead compounds.
Physicochemical and Pharmacokinetic Properties
The morpholine moiety is often incorporated into drug candidates to enhance their pharmacological profile.[2] The nitrogen atom provides a basic center that can be protonated at physiological pH, improving aqueous solubility and allowing for salt formation. The ether oxygen is a hydrogen bond acceptor, enabling molecular interactions with biological targets.[2] This combination of features often bestows compounds with desirable drug-like properties, including improved metabolic stability and favorable pharmacokinetic profiles, making the morpholine ring a versatile and valuable building block in drug design.[1]
General Synthetic Strategies for the Morpholine Core
The accessibility of the morpholine ring is a key factor in its widespread use.[1] Industrially, it is often produced via the dehydration of diethanolamine with sulfuric acid or from the reaction of diethylene glycol with ammonia under high temperature and pressure.[3] For the synthesis of more complex, substituted morpholines required for pharmaceutical applications, a variety of methods are employed, often starting from vicinal amino alcohols, oxiranes, or aziridines.[4] Modern synthetic chemistry offers numerous elegant and stereoselective routes to construct this valuable scaffold.[5]
Antifungal Activity: Morpholine Propyl Derivatives as Ergosterol Biosynthesis Inhibitors
One of the most significant applications of substituted morpholines is in the development of antifungal agents for both agricultural and clinical use.[6] Compounds such as fenpropimorph, amorolfine, and tridemorph are potent inhibitors of fungal growth.[7]
Key Compounds: Fenpropimorph and Amorolfine
Fenpropimorph (cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine) is a systemic fungicide widely used in agriculture, particularly on cereal crops, to control diseases like powdery mildew and rusts.[8][9] Its structure is characterized by a 2,6-dimethylmorpholine ring linked to a substituted propyl side chain.
Amorolfine , a related morpholine derivative, is used clinically as a topical treatment for superficial fungal infections such as onychomycosis (nail infections).[7][10] While highly effective in vitro, its use is restricted to topical applications due to rapid metabolism when administered systemically.[7][11]
Mechanism of Action: Dual Inhibition of Sterol Biosynthesis
The antifungal activity of morpholines stems from their ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, the primary sterol in fungi.[7] Unlike azole antifungals, which typically target a single enzyme (lanosterol 14-α-demethylase), morpholines inhibit two distinct enzymes in the pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase .[7][11][12][13][14]
This dual-target mechanism is a significant advantage, as it makes the development of fungal resistance more difficult, requiring simultaneous mutations in two separate genes.[7] Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates (e.g., ignosterol), which disrupt membrane fluidity and function, ultimately leading to fungal cell death.[11][14][15]
Caption: Dual inhibition of the ergosterol pathway by morpholine antifungals.
Structure-Activity Relationship (SAR) Insights
The antifungal potency of this class is highly dependent on its chemical structure. Modifications to the morpholine ring and the N-alkyl side chain can significantly impact activity. For instance, the development of silicon-containing analogues (sila-analogues) of fenpropimorph has been shown to increase antifungal potency, potentially due to altered bond lengths and increased lipophilicity, which can enhance membrane uptake.[7]
| Compound/Class | Key Structural Features | Biological Activity | Reference |
| Fenpropimorph | 2,6-dimethylmorpholine, 3-(4-tert-butylphenyl)-2-methylpropyl side chain | Potent agricultural fungicide, inhibits sterol biosynthesis. | [8][9] |
| Amorolfine | 2,6-dimethylmorpholine, complex branched side chain | Topical antifungal, inhibits sterol biosynthesis. | [7][11] |
| Sila-analogues | Silicon atom replacing a carbon in the side chain | Showed superior fungicidal potential compared to parent compounds. | [7] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Inoculum: A suspension of the fungal pathogen (e.g., Candida albicans) is prepared and adjusted to a concentration of 0.5–2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Drug Dilution: The test compound (e.g., a substituted morpholine propanoate) is serially diluted (2-fold) in a 96-well microtiter plate using the same medium. A growth control (no drug) and a sterility control (no fungus) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24–48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free growth control.
Central Nervous System Activity: Morpholine Derivatives in Neuropharmacology
The morpholine scaffold is also integral to drugs targeting the central nervous system (CNS). Its ability to confer favorable properties for blood-brain barrier penetration makes it a valuable component in neuropharmacology.
Case Study: Reboxetine
Reboxetine is a morpholine derivative commercialized as an antidepressant drug.[16] It is a highly selective norepinephrine reuptake inhibitor (NRI), which distinguishes it from many other antidepressants that affect serotonin or both serotonin and norepinephrine transporters.[16][17] The active form is the (S,S)-enantiomer, which is significantly more potent than the (R,R)-isomer.[16][18]
Mechanism of Action: Targeting the Norepinephrine Transporter (NET)
Reboxetine exerts its therapeutic effect by binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons. This binding blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission. This modulation of noradrenergic signaling is believed to be responsible for its antidepressant effects.
Caption: Reboxetine blocks the norepinephrine transporter (NET).
SAR for Monoamine Reuptake Inhibition
For morpholine derivatives related to reboxetine, both stereochemistry and the substitution patterns on the aryl rings are critical determinants of biological activity.[19] Subtle changes can shift the selectivity of the compound between the serotonin transporter (SERT) and the norepinephrine transporter (NET). This allows for the rational design of selective SRIs, selective NRIs, or dual SNRIs (serotonin-norepinephrine reuptake inhibitors) from the same chemical scaffold.[19]
Synthesis of Substituted Morpholine Propanoates and Analogues
The synthesis of biologically active morpholines often requires multi-step, stereoselective approaches to install the desired substituents with the correct spatial orientation.
Key Synthetic Reactions
The creation of the propanoate or related propyl side chain often involves standard organic reactions. For example, the synthesis of sila-analogues of antifungal morpholines used a Wittig-type reaction with ethyl-2-(triphenyl phosphanylidene) propanoate to construct the carbon backbone of the side chain.[7] The synthesis of reboxetine often employs chiral starting materials, such as (S)-3-amino-1,2-propanediol, to set the stereochemistry of the final molecule early in the process.[20]
Caption: A representative workflow for asymmetric drug synthesis.[20]
Detailed Experimental Protocol: N-Alkylation to Introduce a Side Chain
This protocol is a representative step for attaching a side chain to the morpholine nitrogen, a key step in the synthesis of compounds like fenpropimorph.[8]
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted morpholine (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
-
Alkylating Agent: Add the alkyl halide corresponding to the desired side chain (e.g., 3-(4-tert-butylphenyl)-2-methylpropyl bromide, 1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60–80°C and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pure N-alkylated morpholine derivative.
Future Directions and Emerging Applications
The versatility of the morpholine scaffold continues to drive research into new therapeutic areas.
Overcoming Limitations
A key challenge for some morpholine antifungals is rapid metabolism, which limits their systemic use.[7] Future research is focused on creating metabolically robust analogues, such as the aforementioned sila-derivatives, to develop orally bioavailable morpholine antifungals for treating invasive fungal infections.[7] For CNS drugs like reboxetine, metabolic pathways include oxidation of the morpholine ring and hydroxylation of the ethoxyphenoxy ring, which are important considerations in the design of next-generation agents.[17]
Exploration of Other Therapeutic Areas
Beyond antifungal and CNS applications, substituted morpholines are being actively investigated for a wide array of other biological activities. These include potential uses as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, highlighting the broad therapeutic potential of this privileged chemical scaffold.[2][6]
Conclusion
Substituted morpholine propanoates and their structural analogues represent a class of compounds with profound and diverse biological relevance. Their role as dual-target inhibitors of ergosterol biosynthesis has established them as critical tools in agriculture and clinical mycology. Simultaneously, their utility in constructing selective inhibitors of neurotransmitter reuptake has led to important therapies for psychiatric disorders. The favorable chemical and pharmacokinetic properties imparted by the morpholine ring, combined with its synthetic tractability, ensure that it will remain a cornerstone scaffold in the ongoing quest for novel and improved therapeutics.
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An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
Foreword: Unveiling the Therapeutic Potential of a Novel Morpholine Derivative
The intersection of established pharmacophores with novel chemical entities presents a fertile ground for the discovery of new therapeutic agents. Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a compound of interest, incorporating two key structural motifs: the 2,6-dimethylmorpholine ring and an ethyl propanoate tail. The morpholine nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in a plethora of approved drugs with a wide spectrum of biological activities, including anti-inflammatory and analgesic properties.[1][2][3][4] Concurrently, the propanoate moiety is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which are known to exert their effects through the inhibition of cyclooxygenase (COX) enzymes.
This technical guide puts forth a scientifically-grounded, hypothetical mechanism of action for Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate as a novel anti-inflammatory agent. We will delve into the theoretical underpinnings of this hypothesis, followed by a comprehensive and practical experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.
Part 1: Proposed Mechanism of Action - A Dual-Pronged Anti-Inflammatory Effect
We hypothesize that Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate exerts its anti-inflammatory effects through a dual mechanism:
-
Inhibition of Cyclooxygenase (COX) Enzymes: The ethyl propanoate tail of the molecule bears a structural resemblance to the active pharmacophores of several known COX inhibitors. We propose that the compound competitively binds to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
-
Modulation of Pro-inflammatory Cytokine Production: The morpholine ring is a common feature in molecules that modulate inflammatory signaling pathways.[5][6] We postulate that Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate may also attenuate the inflammatory response by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells like macrophages.
The following diagram illustrates the proposed signaling pathway and the putative points of intervention for our lead compound.
Caption: Proposed dual anti-inflammatory mechanism of action.
Part 2: A Rigorous Experimental Workflow for Mechanistic Validation
To substantiate our proposed mechanism of action, a multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, with each stage providing crucial data to inform the next.
In Vitro Characterization: Target Engagement and Cellular Effects
Rationale: This assay will directly assess the inhibitory potential of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate against both COX-1 and COX-2 isoforms, providing insights into its potency and selectivity.[7][8][9][10][11]
Protocol:
-
Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
Test compound stock solution (in DMSO)
-
Positive controls: A non-selective COX inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib)
-
Amplex™ Red reagent (for fluorometric detection)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in COX Assay Buffer.
-
In a 96-well plate, add the diluted compounds, COX-1 or COX-2 enzyme, and Amplex™ Red reagent.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for 10-20 minutes.
-
Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
-
Rationale: This assay will determine the compound's ability to suppress the production of key pro-inflammatory cytokines in an immune cell line, providing evidence for its immunomodulatory effects.[12][13][14][15][16]
Protocol:
-
Cell Culture:
-
Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the dose-dependent effect of the compound on cytokine production.
-
The following diagram outlines the in vitro experimental workflow.
Caption: Streamlined workflow for in vitro validation.
In Vivo Substantiation: Efficacy in an Acute Inflammation Model
Rationale: This is a classic and well-accepted animal model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[17][18][19][20][21]
Protocol:
-
Animals:
-
Male Wistar rats (180-220 g).
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Group the animals and administer the test compound orally or intraperitoneally at different doses. A vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg) should be included.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Part 3: Data Interpretation and Anticipated Outcomes
The collective data from these experiments will provide a robust assessment of the compound's anti-inflammatory potential and its mechanism of action.
| Experiment | Parameter Measured | Expected Outcome for a Potent Anti-Inflammatory Agent | Interpretation |
| COX Inhibition Assay | IC50 values for COX-1 and COX-2 | Low micromolar or nanomolar IC50 values. | The compound directly inhibits COX enzymes. The ratio of IC50 (COX-1/COX-2) will indicate its selectivity. |
| Cytokine Release Assay | TNF-α and IL-6 levels | Dose-dependent reduction in LPS-induced TNF-α and IL-6 production. | The compound possesses immunomodulatory properties and can suppress key pro-inflammatory cytokines. |
| Carrageenan-Induced Paw Edema | Paw volume and % edema inhibition | Significant, dose-dependent reduction in paw edema compared to the vehicle control. | The compound exhibits in vivo anti-inflammatory efficacy. |
A positive outcome in all three assays would strongly support our dual-pronged hypothesis for the mechanism of action of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Conclusion: A Promising Scaffold for Future Drug Development
This technical guide has outlined a plausible mechanism of action for Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate as a novel anti-inflammatory agent and has provided a detailed, actionable framework for its experimental validation. The convergence of the privileged morpholine scaffold and the established anti-inflammatory propanoate moiety makes this compound a compelling candidate for further investigation. The successful execution of the proposed experiments will not only elucidate the mechanism of this specific molecule but also pave the way for the rational design of a new class of potent and potentially safer anti-inflammatory drugs.
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances. [Link]
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LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. (2018). Spandidos Publications. [Link]
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ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]
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An In-depth Technical Guide to the Core Therapeutic Targets of Morpholine Compounds
Introduction: The Privileged Nature of the Morpholine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged structures" serve as versatile platforms for the development of potent and selective modulators of biological targets. The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, stands out as a quintessential example of such a scaffold.[1][2] Its prevalence in a multitude of approved and experimental drugs is not coincidental but rather a testament to its advantageous physicochemical, biological, and metabolic properties.[1]
The unique structural attributes of morpholine contribute to its utility in drug design. The presence of a weakly basic nitrogen atom and an opposing oxygen atom imparts a favorable pKa value, enhancing aqueous solubility and facilitating interactions with biological targets through hydrogen bonding.[3][4] This balanced hydrophilic-lipophilic profile is particularly beneficial for developing drugs that need to cross the blood-brain barrier (BBB), a critical requirement for treating central nervous system (CNS) disorders.[5] Furthermore, the flexible chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, optimally positioning various substituents for interaction with target proteins.[3][4] From a drug metabolism perspective, the morpholine moiety often confers improved metabolic stability and a favorable pharmacokinetic profile.[4]
This technical guide provides an in-depth exploration of the key therapeutic targets of morpholine-containing compounds. We will delve into the mechanistic basis for their activity against major classes of drug targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. For each target class, we will examine specific examples of morpholine-based drugs and clinical candidates, present detailed experimental protocols for assessing their activity, and provide visual representations of relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the morpholine scaffold in their therapeutic programs.
I. Kinase Inhibitors: Targeting the Engine Room of Cellular Signaling
Protein kinases play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The morpholine scaffold has proven to be a highly effective component in the design of potent and selective kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[3][4]
The PI3K/mTOR pathway is a critical intracellular signaling cascade that is frequently overactivated in human cancers, promoting tumor growth and survival.[3][4] Many morpholine-containing PI3K and mTOR inhibitors have been developed, with some demonstrating significant clinical promise.[3] The morpholine ring in these inhibitors often plays a crucial role in binding to the ATP-binding pocket of the kinase. Specifically, the oxygen atom of the morpholine can form a key hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition.[3]
A prominent example is NVP-BKM120 , a pan-class I PI3K inhibitor, where one of its morpholine rings interacts with the hinge residue Val882 in the ATP-binding site.[3] Similarly, in dual PI3K/mTOR inhibitors like PQR309 (bimiralisib) , the morpholine moiety is instrumental for target engagement.[3] The development of these compounds underscores the utility of the morpholine scaffold in generating kinase inhibitors with desirable potency and selectivity.
Quantitative Data: Morpholine-Based Kinase Inhibitors
| Compound | Target(s) | Therapeutic Area | Key Interactions |
| Gefitinib (Iressa) | EGFR | Oncology (NSCLC) | Building block in synthesis |
| NVP-BKM120 | Pan-Class I PI3K | Oncology | H-bond with hinge Val882 |
| PQR309 (Bimiralisib) | Pan-PI3K, mTOR | Oncology | Hinge binding |
| PI-103 | PI3K, mTOR | Research | H-bond with hinge Val2240 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)
This protocol describes a common method for determining the potency of a morpholine-containing compound against a target kinase.
1. Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely correlated with kinase activity. A luminogenic substrate is used to produce a light signal proportional to the ATP concentration.
2. Materials:
- Purified recombinant target kinase
- Substrate peptide/protein specific to the kinase
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
- ATP solution
- Morpholine-containing test compound stock solution in DMSO
- Luminescent kinase assay reagent kit (e.g., ADP-Glo™ Kinase Assay)
- White, opaque 384-well microplates
- Plate-reading luminometer
3. Step-by-Step Methodology:
- Prepare serial dilutions of the morpholine test compound in kinase assay buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a DMSO-only control (vehicle control) and a no-kinase control (background).
- Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.
- Prepare a kinase/substrate mixture in kinase assay buffer. The optimal concentrations of kinase and substrate should be predetermined to ensure the reaction is in the linear range.
- Add 10 µL of the kinase/substrate mixture to each well.
- Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Km of the kinase for ATP.
- Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence of each well using a plate-reading luminometer.
4. Data Analysis:
- Subtract the background luminescence (no-kinase control) from all other readings.
- Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest concentration of a potent inhibitor as 0% activity.
- Plot the percent inhibition against the logarithm of the test compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Visualization: PI3K/mTOR Signaling Pathway
Caption: Comparison of orthosteric antagonism and positive allosteric modulation (PAM) of a GPCR.
III. Enzyme Inhibitors: Modulating the Catalysts of Life
Enzymes are biological catalysts that are essential for a vast number of metabolic and signaling pathways. The inhibition of specific enzymes is a well-established strategy for the treatment of various diseases. Morpholine derivatives have shown significant potential as inhibitors of several key enzymes, particularly those implicated in neurodegenerative disorders. [5] Enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B) are important targets in the development of therapies for conditions like Alzheimer's and Parkinson's disease. [5]For instance, the inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can alleviate some of the cognitive symptoms of Alzheimer's disease. Similarly, MAO-B inhibitors prevent the breakdown of dopamine, providing symptomatic relief in Parkinson's disease. [5] Several studies have demonstrated that incorporating a morpholine moiety into various chemical scaffolds can significantly enhance their inhibitory activity against these enzymes. [5]For example, certain morpholine-based chalcones have been identified as potent dual inhibitors of both MAO-B and AChE. [5]The morpholine ring can contribute to binding in the active site of the enzyme or improve the overall pharmacokinetic properties of the inhibitor, leading to better efficacy. [3][5]
Quantitative Data: Morpholine-Based Enzyme Inhibitors
| Compound Class | Target Enzyme(s) | Therapeutic Area | Key Finding |
| Morpholine-based chalcones | MAO-B, AChE | Neurodegenerative Diseases | Potent dual inhibitors |
| Coumarin-morpholine hybrids | AChE, MAO-B | Neurodegenerative Diseases | Morpholine substitution enhances activity |
| Moclobemide | MAO-A | Antidepressant | Reversible inhibitor of MAO-A |
| Linezolid | Bacterial protein synthesis | Antibiotic | Morpholine is a key structural component |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
1. Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
2. Materials:
- Purified AChE (from electric eel or human recombinant)
- Acetylthiocholine iodide (ATCI) substrate
- DTNB (Ellman's reagent)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- Morpholine-containing test compound
- 96-well clear microplates
- Microplate spectrophotometer
3. Step-by-Step Methodology:
- Prepare serial dilutions of the morpholine test compound in phosphate buffer. Include a buffer-only control (for 100% activity) and a control with a known AChE inhibitor (e.g., donepezil).
- To the wells of a 96-well plate, add 20 µL of the diluted test compound or control.
- Add 140 µL of phosphate buffer to each well.
- Add 20 µL of DTNB solution to each well.
- Add 20 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
- Initiate the reaction by adding 20 µL of the ATCI substrate solution to each well.
- Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
4. Data Analysis:
- Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
- Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
- Plot the percent inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
Visualization: Cholinergic Synapse and AChE Inhibition
Caption: Inhibition of acetylcholinesterase (AChE) at the cholinergic synapse by a morpholine-based inhibitor.
IV. Ion Channel Modulators and Other Targets
While kinases, GPCRs, and enzymes represent the most prominent therapeutic targets for morpholine-containing compounds, the versatility of this scaffold extends to other target classes, including ion channels. [3]Ion channels are pore-forming proteins that control the flow of ions across cell membranes, and their modulation can have profound physiological effects. [6]Although the literature is less extensive in this area compared to others, the favorable physicochemical properties of morpholine make it an attractive scaffold for the development of ion channel modulators. For instance, some morpholine derivatives have been investigated for their effects on potassium channels. [3] Furthermore, the morpholine moiety is a key component in a diverse range of other therapeutic agents. The antibiotic linezolid contains a morpholine ring and functions by inhibiting bacterial protein synthesis. [7]In the agrochemical field, morpholine derivatives such as fenpropimorph are used as fungicides, acting as ergosterol biosynthesis inhibitors. [7]This broad utility highlights the remarkable versatility of the morpholine scaffold in interacting with a wide spectrum of biological targets.
Conclusion
The morpholine scaffold has firmly established itself as a privileged structure in medicinal chemistry, contributing to the development of a wide array of therapeutic agents. Its unique combination of physicochemical and structural features allows for potent and selective interactions with a diverse range of biological targets, including kinases, GPCRs, and enzymes. The ability of the morpholine ring to enhance solubility, improve pharmacokinetic properties, and serve as a versatile synthetic handle makes it an invaluable tool for drug discovery and development professionals. As our understanding of disease biology continues to grow, it is certain that the creative application of the morpholine scaffold will continue to yield novel and effective therapies for a multitude of human diseases.
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Rinaldi, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2699–2723. [Link]
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Vitale, P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 629-677. [Link]
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The Structure-Activity Relationship of 2,6-Dimethylmorpholine Analogs: A Technical Guide for Drug Development Professionals
Abstract
The 2,6-dimethylmorpholine scaffold is a cornerstone in the development of potent antifungal agents, most notably represented by the agricultural fungicide fenpropimorph and the topical antimycotic amorolfine. These compounds exert their effect by disrupting the fungal cell membrane through the inhibition of ergosterol biosynthesis. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the antifungal potency of 2,6-dimethylmorpholine analogs. We will explore the critical role of stereochemistry, the influence of N-substitution on activity, and the key structural features required for potent inhibition of the target enzymes, Δ14-reductase and Δ8→Δ7-isomerase. This document is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering insights into the rational design of novel and more effective antifungal agents based on this privileged scaffold.
Introduction: The 2,6-Dimethylmorpholine Scaffold in Antifungal Drug Discovery
The morpholine ring system is a versatile pharmacophore in medicinal chemistry, and the 2,6-disubstituted pattern, particularly with methyl groups, has proven to be of significant interest. The primary therapeutic application of 2,6-dimethylmorpholine analogs has been in the realm of antifungal agents, where they have been successfully commercialized for both agricultural and clinical use.[1] The fungicidal or fungistatic activity of these compounds is primarily attributed to their ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] This mechanism of action, which is distinct from that of the widely used azole antifungals, makes them valuable tools in the fight against fungal infections and in managing the emergence of resistant strains.
The two most prominent examples of this class are fenpropimorph, used extensively in agriculture to control diseases like powdery mildew in cereals, and amorolfine, a topical treatment for onychomycosis (fungal nail infections).[3][4] The journey from the core 2,6-dimethylmorpholine structure to these highly active compounds is a compelling case study in the power of structure-activity relationship analysis. Understanding the nuanced effects of stereochemistry and substitution patterns is paramount for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal activity of 2,6-dimethylmorpholine analogs is a direct consequence of their interference with the ergosterol biosynthetic pathway in fungi.[2] Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The depletion of ergosterol and the accumulation of aberrant sterol precursors are cytotoxic to the fungal cell.
Specifically, these compounds are known to inhibit two key enzymes in the later stages of ergosterol biosynthesis:
-
Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.
-
Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.[5]
The inhibition of these enzymes leads to a buildup of non-functional sterols, such as ignosterol, within the cell membrane, which disrupts its normal function and ultimately leads to fungal cell death.[6]
Core Structure-Activity Relationships
The antifungal potency of 2,6-dimethylmorpholine analogs is highly dependent on several key structural features. The following sections break down the SAR based on the stereochemistry of the morpholine ring and the nature of the N-substituent.
The Critical Role of Stereochemistry: Cis vs. Trans Isomers
One of the most defining aspects of the SAR of 2,6-dimethylmorpholine antifungals is the stereochemical arrangement of the two methyl groups on the morpholine ring. The cis-isomer, where the two methyl groups are on the same face of the ring, is consistently found to be significantly more active than the corresponding trans-isomer.[7] This suggests that the spatial orientation of the methyl groups is crucial for the molecule to adopt the correct conformation for binding to the target enzymes.
A study that synthesized and evaluated novel daphneolone analogues incorporating the 2,6-dimethylmorpholine moiety found that the antifungal activities of the compounds with a cis-2,6-dimethylmorpholine were superior to those of the trans-isomers.[7] This underscores the importance of controlling the stereochemistry during synthesis to obtain the desired biologically active isomer.
Influence of the N-Substituent
The substituent attached to the nitrogen atom of the morpholine ring plays a pivotal role in determining the antifungal potency and spectrum of activity. This is evident from the structures of fenpropimorph and amorolfine.
-
Fenpropimorph: Features a 3-(4-tert-butylphenyl)-2-methylpropyl group. The bulky tert-butylphenyl group is a key feature for its activity.
-
Amorolfine: Possesses a 2-methyl-3-[4-(1,1-dimethylpropyl)phenyl]propyl group. Similar to fenpropimorph, it has a substituted phenylpropyl side chain.
The general consensus from various studies on morpholine derivatives is that a lipophilic N-substituent is beneficial for activity. The length and branching of the alkyl chain, as well as the nature and position of substituents on the aromatic ring, are all critical parameters that can be modulated to optimize antifungal potency. For instance, in the daphneolone analog study, a 4-bromo-substituted phenyl group in conjunction with the cis-2,6-dimethylmorpholine moiety resulted in the most potent compound against Valsa mali.[7]
Quantitative SAR Data
The following table presents representative data for a 2,6-dimethylmorpholine analog, highlighting the quantitative difference in biological activity.
| Compound ID | Structure | Fungal Species | Activity (EC50, µmol/L) | Reference |
| 7d | 4-bromo-substituted phenyl group and cis-2,6-dimethylmorpholine moiety | Valsa mali | 23.87 | [7] |
This data point, while limited, quantitatively demonstrates the high potency that can be achieved with this scaffold when appropriately substituted. Further systematic studies are needed to build a comprehensive quantitative SAR model.
Experimental Protocols
Representative Synthesis of a N-Substituted cis-2,6-Dimethylmorpholine Analog
The synthesis of N-substituted 2,6-dimethylmorpholine analogs typically involves the N-alkylation of the pre-formed cis-2,6-dimethylmorpholine core. The following is a representative protocol for such a reaction.
Objective: To synthesize N-[3-(4-tert-butylphenyl)-2-methylpropyl]-cis-2,6-dimethylmorpholine (a fenpropimorph analog).
Materials:
-
cis-2,6-Dimethylmorpholine
-
1-(4-tert-butylphenyl)-2-methyl-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cis-2,6-dimethylmorpholine (1.1 equivalents) in acetonitrile in a round-bottom flask, add potassium carbonate (2.0 equivalents).
-
Add a solution of 1-(4-tert-butylphenyl)-2-methyl-3-chloropropane (1.0 equivalent) in acetonitrile to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted analog.
Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen, based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of a 2,6-dimethylmorpholine analog that inhibits the visible growth of a specific fungus.
Materials:
-
Test compound
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile water or saline
-
Vortex mixer
Procedure:
-
Preparation of Inoculum:
-
Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a positive control (inoculum without drug) and a negative control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Conclusion and Future Perspectives
The 2,6-dimethylmorpholine scaffold remains a highly valuable starting point for the development of novel antifungal agents. The structure-activity relationships discussed in this guide highlight the critical importance of stereochemistry, with a clear preference for the cis-isomer, and the profound influence of the N-substituent on antifungal potency. The lipophilic nature of the side chain appears to be a key determinant of activity, likely influencing both target binding and membrane permeability.
Future research in this area should focus on systematic modifications of the N-substituent to build a more comprehensive quantitative SAR model. This would involve varying the length and branching of the alkyl linker, exploring a wider range of aromatic and heteroaromatic groups, and investigating the impact of different substitution patterns on these rings. Such studies, coupled with computational modeling of the ligand-enzyme interactions, will undoubtedly pave the way for the rational design of new 2,6-dimethylmorpholine analogs with enhanced efficacy, a broader spectrum of activity, and an improved resistance profile, addressing the ongoing need for new treatments for fungal infections in both agriculture and human medicine.
References
- Polak, A. (1992). Preclinical data and mode of action of amorolfine.
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- Wuts, P. G. M., & Zablocki, J. A. (2006). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Tetrahedron Letters, 47(14), 2309-2312.
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- Food and Agriculture Organization of the United N
- Kobayashi, S., et al. (1990). [In vitro antifungal activity of amorolfine, a new morpholine antimycotic agent]. Nihon Ishinkin Gakkai Zasshi, 31(2), 175-185.
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An In-depth Technical Guide to the Agrochemical Applications of N-Substituted Morpholines
Abstract
The N-substituted morpholine scaffold is a cornerstone in modern agrochemical development, primarily recognized for its potent and specific fungicidal properties. This technical guide provides an in-depth exploration of this chemical class, designed for researchers, scientists, and professionals in the agrochemical and drug development fields. We will dissect the fundamental mechanism of action, explore the structure-activity relationships that drive efficacy, detail established synthetic routes, and present validated experimental protocols for screening and analysis. The narrative emphasizes the causality behind scientific choices, offering not just a recitation of facts but a field-proven perspective on why these compounds are a durable and effective solution for crop protection.
Introduction: The Morpholine Core in Agrochemical Design
The morpholine ring is a saturated heterocycle featuring both an ether and a secondary amine functional group. While this core structure is found in various pharmacologically active compounds, its strategic N-substitution has given rise to a critical class of agricultural fungicides. First introduced in the 1960s, morpholine fungicides offer a distinct and highly effective mode of action, providing systemic, protective, and curative activity against a range of devastating plant pathogens, particularly powdery mildews and rusts in cereal crops.[1][2][3]
The enduring success of N-substituted morpholines, such as Tridemorph and Fenpropimorph, lies in their specific biochemical targeting and a comparatively low risk of resistance development, which contrasts with the challenges faced by other fungicide classes like the triazoles.[4] This guide will illuminate the scientific principles that make N-substituted morpholines a privileged scaffold in the ongoing effort to ensure global food security.
The Biochemical Battleground: Mechanism of Action
The efficacy of morpholine fungicides is rooted in their ability to disrupt the biosynthesis of ergosterol, an essential sterol that governs the fluidity, permeability, and overall integrity of fungal cell membranes.[1][5] Ergosterol is functionally analogous to cholesterol in mammalian cells, making its biosynthetic pathway an ideal target for selective antifungal agents.[5]
N-substituted morpholines act as Sterol Biosynthesis Inhibitors (SBIs), but they target different enzymes than the more widely known demethylation inhibitor (DMI) fungicides.[2] Specifically, morpholines inhibit two key enzymes late in the ergosterol pathway:
Inhibition of these enzymes leads to a depletion of ergosterol and a corresponding accumulation of aberrant, non-functional sterol precursors, such as ignosterol.[6] This disruption of the sterol profile is catastrophic for the fungus, leading to disordered membrane structure, impaired cell division, and ultimately, the cessation of growth. The multi-site inhibitory nature of morpholines is a key reason for their sustained effectiveness and lower resistance pressure.[4]
The following diagram illustrates the ergosterol biosynthesis pathway and the specific points of inhibition by morpholine fungicides.
Caption: Fungal ergosterol biosynthesis pathway highlighting the dual inhibition points of N-substituted morpholines.
Different morpholine compounds exhibit varying inhibitory preferences. For example, tridemorph is a more potent inhibitor of the Δ⁸→Δ⁷ isomerase, while fenpropimorph and the related piperidine fungicide fenpropidin are more effective against the Δ¹⁴ reductase.[4] This subtle difference in target preference can influence the cross-resistance patterns observed in the field.[4]
Key Agrochemicals and Structure-Activity Relationships
The biological activity of N-substituted morpholines is highly dependent on the nature of the substituent attached to the nitrogen atom. The core 2,6-dimethylmorpholine moiety is a common feature, but the N-alkyl or N-arylalkyl chain is the primary determinant of fungicidal potency and spectrum.
| Compound | Chemical Structure | N-Substituent | Primary Use |
| Tridemorph | N-tridecyl | Control of powdery mildew (Erysiphe graminis) in cereals.[1][3][8] | |
| Fenpropimorph | 3-(4-tert-butylphenyl)-2-methylpropyl | Broad-spectrum control of powdery mildew and rusts in cereals.[7][9] | |
| Dodemorph | N-cyclododecyl | Control of powdery mildew on ornamental plants, especially roses. |
Causality in Structural Design:
-
Lipophilicity: The long alkyl chain (e.g., tridecyl in Tridemorph) or the bulky arylalkyl group (in Fenpropimorph) is crucial for the molecule's ability to penetrate the waxy cuticle of the plant leaf and the fungal cell membrane. This lipophilic character ensures the compound reaches its target enzymes within the endoplasmic reticulum.
-
Steric Hindrance: The cis-2,6-dimethyl substitution on the morpholine ring is optimal for activity. This specific stereochemistry likely orients the N-substituent in a conformation that fits precisely into the active sites of the target enzymes.
-
Flexibility: The flexible nature of the N-substituent allows the molecule to adapt to potential minor changes in the target site, which may contribute to the lower incidence of target-site resistance.[4]
Chemical Synthesis: A Validated Protocol
The synthesis of N-substituted morpholines is typically achieved through straightforward and scalable chemical reactions. The most common industrial approach is the N-alkylation of the parent morpholine heterocycle.
A representative synthesis for a compound like Tridemorph involves the reductive amination of 2,6-dimethylmorpholine with the corresponding long-chain aldehyde or ketone. An alternative and highly efficient method is direct N-alkylation using an alkyl halide.
Protocol: Synthesis of N-dodecyl-2,6-dimethylmorpholine (A Tridemorph Analog)
This protocol describes a laboratory-scale synthesis that is self-validating through the inclusion of clear reaction monitoring and purification steps.
Materials:
-
cis-2,6-Dimethylmorpholine
-
1-Bromododecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cis-2,6-dimethylmorpholine (1.15 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous acetonitrile (100 mL).
-
Addition of Alkylating Agent: While stirring the suspension, add 1-bromododecane (2.49 g, 10 mmol) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
-
Causality: Refluxing in acetonitrile provides the necessary thermal energy to overcome the activation barrier for the Sₙ2 reaction. Potassium carbonate acts as a base to neutralize the HBr formed, driving the reaction to completion.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material (1-bromododecane) and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure N-dodecyl-2,6-dimethylmorpholine as a colorless or pale yellow oil.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
Experimental Workflow: Screening for Antifungal Activity
Identifying new and effective N-substituted morpholine candidates requires a robust and reproducible screening workflow. The primary goal is to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a target fungal pathogen.
Protocol: In Vitro Antifungal Susceptibility Testing by Broth Microdilution
This protocol is adapted from established methodologies for antifungal testing and includes necessary controls for data validation.[11]
Materials:
-
Test compounds (N-substituted morpholines)
-
Target fungal pathogen (e.g., Fusarium solani, Alternaria solani)[12]
-
Potato Dextrose Agar (PDA) for fungal culture[13]
-
RPMI-1640 liquid medium (buffered)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control fungicide (e.g., Fenpropimorph)
-
Negative control (solvent, e.g., DMSO)
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the fungal pathogen on PDA plates for 5-7 days. Harvest spores by flooding the plate with sterile saline and gently scraping the surface. Adjust the spore suspension to a final concentration of approximately 1-5 x 10⁴ spores/mL in RPMI-1640 medium.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Create a series of 2-fold serial dilutions in RPMI-1640 medium in a separate 96-well plate.[13]
-
Plate Inoculation: Dispense 100 µL of the fungal spore suspension into each well of a new 96-well plate.
-
Compound Addition: Transfer 100 µL of each compound dilution to the corresponding wells of the inoculated plate, resulting in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: Wells containing only the fungal inoculum and medium (with an equivalent amount of DMSO).
-
Sterility Control: Wells containing only sterile medium.
-
Positive Control: Wells containing the inoculum and a known fungicide.
-
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥90%) compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at 530 nm with a plate reader.[11]
The following diagram outlines the logical flow of a typical agrochemical screening campaign.
Caption: A logical workflow for the discovery and development of novel agrochemical candidates.
Challenges and Future Perspectives
While morpholine fungicides have proven durable, the threat of fungicide resistance is ever-present in agriculture. Although considered a low-risk group, reduced sensitivity in some fungal populations has been observed after prolonged use.[4] Therefore, responsible stewardship, including rotation with fungicides having different modes of action, is critical.
Future research in this area is focused on several key objectives:
-
Novel Scaffolds: Synthesizing new N-substituted morpholine analogs with improved potency, a broader spectrum of activity, and activity against resistant fungal strains.[14]
-
Enhanced Systemicity: Modifying the morpholine structure to improve uptake and translocation within the plant, leading to better protection of new growth.
-
Sustainable Formulations: Developing environmentally benign formulations that improve targeting and reduce off-target effects.
-
Herbicide and Insecticide Development: While primarily known as fungicides, the versatile morpholine scaffold is also being explored for potential herbicidal and insecticidal properties, though this remains a less developed area.[14]
Conclusion
N-substituted morpholines represent a mature, yet continually relevant, class of agrochemicals that play a vital role in modern crop protection. Their specific, multi-site mechanism of action targeting fungal ergosterol biosynthesis provides a robust defense against key plant pathogens and serves as an important tool in resistance management strategies. A deep understanding of their biochemistry, structure-activity relationships, and synthesis is essential for the researchers and scientists tasked with developing the next generation of sustainable and effective agricultural solutions. The principles and protocols outlined in this guide provide a solid foundation for innovation and discovery in this critical field.
References
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- Singh, S., et al. (n.d.). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Omega.
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Wieczorek, D., et al. (n.d.). Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate. Retrieved from [Link]
-
Zahra, Q. U. A., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules. Retrieved from [Link]
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Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]
-
Nekrasov, M. D., et al. (n.d.). Synthesis of N-substituted morpholine nucleoside derivatives. ResearchGate. Retrieved from [Link]
-
Reddy, T. S., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
(n.d.). Morpholine Derivatives in Agrochemical Discovery and Development. ResearchGate. Retrieved from [Link]
-
(1990). Inhibition of the sterol Δ14-reductase and Δ8→Δ7-isomerase in fungi. Biochemical Society Transactions. Retrieved from [Link]
-
Qu, Y.-Y., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi. Retrieved from [Link]
-
(n.d.). Fenpropimorph (Ref: CGA 101031). AERU, University of Hertfordshire. Retrieved from [Link]
-
Al-Huqail, A. A., et al. (2022). Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. Plants. Retrieved from [Link]
-
Thevissen, K. (2018). The Multifunctional Fungal Ergosterol. mBio. Retrieved from [Link]
-
(n.d.). Morpholine antifungals and their mode of action. Portland Press. Retrieved from [Link]
-
Shields, R. K., et al. (2021). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Fenpropimorph. Retrieved from [Link]
-
(n.d.). Tridemorph (Ref: BAS 2205-F). AERU. Retrieved from [Link]
-
(n.d.). Morpholine (Amine) [Group 5] resistance management strategy. Retrieved from [Link]
-
Kovács, G., et al. (2024). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. Journal of Fungi. Retrieved from [Link]
-
(n.d.). Fungicide Tridemorph 99%Tc 40%Ec 860g/L of to Control Erysiphe Graminis 24602-86-6. Retrieved from [Link]
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An In-depth Technical Guide to the Novel Research Chemical: Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
Disclaimer: Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a novel chemical entity with limited information in the public domain. This guide is intended for research and development professionals and is based on established chemical principles, data from analogous structures, and predictive modeling. All proposed experimental protocols should be conducted with appropriate safety precautions and under the supervision of qualified personnel.
Introduction
The morpholine moiety is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance drug-like characteristics such as aqueous solubility and metabolic stability.[1][2] Its incorporation into molecular scaffolds is a widely utilized strategy in the development of therapeutics, particularly for central nervous system (CNS) disorders, where blood-brain barrier permeability is a critical factor.[1][2] This guide focuses on a specific, lesser-explored derivative, Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, a compound that combines the advantageous morpholine ring system with a flexible propanoate ester chain. The addition of two methyl groups at the 2 and 6 positions of the morpholine ring introduces stereochemical complexity and can influence binding affinity and selectivity to biological targets.
This document provides a comprehensive overview of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, including a proposed synthetic route, predicted physicochemical properties, detailed characterization methodologies, and hypothesized research applications. It is designed to serve as a foundational resource for researchers interested in exploring the potential of this and similar compounds in drug discovery and chemical biology.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Below is a table summarizing the known and predicted properties of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate and its key precursors.
| Property | Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | 2,6-Dimethylmorpholine (cis-isomer) | Ethyl Propionate |
| CAS Number | 71172-51-5 | 6485-55-8[3] | 105-37-3 |
| Molecular Formula | C11H21NO3 | C6H13NO[3] | C5H10O2 |
| Molecular Weight | 215.29 g/mol | 115.18 g/mol [3] | 102.13 g/mol |
| Appearance | Colorless to light orange/yellow clear liquid (Predicted)[4][5] | Colorless to almost clear liquid[3] | Colorless liquid[6] |
| Boiling Point | >118 °C / 12 mmHg (Predicted)[4] | 147 °C[3] | 99 °C |
| Density | ~1.04 g/mL (Predicted)[4] | 0.93 g/mL[3] | 0.888 g/mL at 25 °C |
| Refractive Index | ~1.45-1.46 (Predicted)[4][5] | n20/D 1.45[3] | n20/D 1.45[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane). Limited aqueous solubility predicted. | Soluble in water and organic solvents. | Slightly soluble in water; soluble in ethanol, ether. |
Synthesis and Purification
The synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate can be achieved through a Michael addition reaction, a well-established method for forming carbon-carbon bonds. This approach involves the conjugate addition of a nucleophile, in this case, the secondary amine of 2,6-dimethylmorpholine, to an α,β-unsaturated carbonyl compound, ethyl acrylate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylmorpholine (1.0 eq) in a suitable solvent such as anhydrous ethanol.
-
Addition of Reactant: Slowly add ethyl acrylate (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: The reaction can proceed at room temperature or may require heating to reflux to ensure completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A similar synthesis of a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, is conducted at elevated temperatures (120-160 °C)[7].
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Structural Characterization
Confirmation of the successful synthesis and purity of the target compound requires a suite of analytical techniques.
| Analytical Technique | Expected Results for Structure Confirmation |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | - Multiplets corresponding to the ethyl group protons (a triplet for the -CH₃ and a quartet for the -OCH₂-).- Signals for the protons on the morpholine ring, with splitting patterns indicative of the cis/trans isomer of the starting material.- Signals for the methyl groups on the morpholine ring.- Signals for the two methylene groups of the propanoate chain. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - A signal for the carbonyl carbon of the ester.- Signals for the carbons of the ethyl group.- Signals for the carbons of the morpholine ring and its methyl substituents.- Signals for the carbons of the propanoate chain. |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | - A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester.- C-H stretching vibrations for the aliphatic groups.- C-N and C-O stretching vibrations associated with the morpholine ring. |
| MS (Mass Spectrometry) | - The molecular ion peak corresponding to the molecular weight of the compound (215.29 m/z).- Fragmentation patterns consistent with the structure, such as the loss of the ethoxy group or cleavage of the propanoate chain. |
Potential Research Applications
Given the prevalence of the morpholine scaffold in CNS-active compounds, Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate represents an intriguing candidate for several research applications.[1][2]
-
Scaffold for Medicinal Chemistry: This compound can serve as a versatile building block for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for biological screening.
-
Fragment-Based Drug Discovery: With a molecular weight under 300 g/mol , it fits the criteria for a fragment in fragment-based screening campaigns to identify starting points for novel drug development projects.
-
Probing Biological Systems: The compound can be used as a chemical probe to investigate biological pathways where morpholine-containing molecules have shown activity. Its relatively simple structure allows for systematic modifications to explore structure-activity relationships.
Hypothetical Biological Screening Workflow
For a novel compound like Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, a systematic approach to identifying potential biological activity is crucial. The following workflow outlines a general strategy.
Caption: A general workflow for the biological screening of a novel research chemical.
Safety and Handling
As Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a novel compound, comprehensive toxicity data is not available. Therefore, it should be handled with the utmost care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[8][9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Consult the Safety Data Sheet (SDS) for the precursors, 2,6-dimethylmorpholine and ethyl acrylate, for more specific handling information. The final compound is expected to be an irritant.
Conclusion
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a promising, yet underexplored, research chemical that holds potential as a valuable tool in drug discovery and chemical biology. Its structure, combining the beneficial morpholine scaffold with a modifiable ester group, makes it an attractive candidate for the development of novel molecular entities. This guide provides a foundational framework for its synthesis, characterization, and potential applications. Further research into its biological activities is warranted to fully elucidate its therapeutic potential.
References
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents.
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Available at: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. Available at: [Link]
-
Safety Data Sheet: Ethyl propionate - Carl ROTH. Available at: [Link]
- CN101318900A - Process for synthesizing ethyl propiolate - Google Patents.
-
Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - ResearchGate. Available at: [Link]
- US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents.
-
Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters - ResearchGate. Available at: [Link]
-
ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of ethyl polychlorocyclopropanoates | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates - ResearchGate. Available at: [Link]
-
(PDF) GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana - ResearchGate. Available at: [Link]
-
Ethyl propionate - Wikipedia. Available at: [Link]
-
Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate - PubMed. Available at: [Link]
-
Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius - PubMed. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, a valuable tertiary amine ester with applications in pharmaceutical and materials science research. The synthesis is achieved through a robust and efficient aza-Michael addition reaction between 2,6-dimethylmorpholine and ethyl acrylate. These application notes detail the underlying chemical principles, provide a meticulously developed step-by-step protocol, and offer insights into reaction optimization and product characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, enabling them to reliably prepare this target compound.
Introduction and Scientific Background
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a β-amino ester derivative. The core structure, featuring a substituted morpholine ring, is a common motif in pharmacologically active compounds, imparting desirable physicochemical properties such as improved solubility and metabolic stability. The propanoate moiety provides a versatile handle for further chemical modifications, making this compound a useful intermediate in the synthesis of more complex molecules.
The synthetic strategy employed is the aza-Michael addition, a powerful and atom-economical carbon-nitrogen bond-forming reaction.[1] This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, the secondary amine 2,6-dimethylmorpholine, to an α,β-unsaturated carbonyl compound, ethyl acrylate.[2] The reaction is typically characterized by its high efficiency and mild reaction conditions.[1]
Mechanistic Insights
The aza-Michael addition can proceed through either a stepwise or a concerted mechanism. In the stepwise pathway, the amine attacks the β-carbon of the acrylate, forming a zwitterionic intermediate. This is followed by a proton transfer, often facilitated by a protic solvent or another amine molecule, to yield the final product. The reaction can often be performed without a catalyst, although bases, acids, or Lewis acids can be employed to enhance the reaction rate, particularly with less reactive amines.[3]
Reaction Scheme and Workflow
The overall synthetic transformation and the experimental workflow are depicted below.
Figure 1: Reaction scheme and experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | Purity/Grade | Supplier |
| 2,6-Dimethylmorpholine | ≥98% | Sigma-Aldrich |
| Ethyl acrylate | ≥99% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
NMR spectrometer (¹H and ¹³C)
-
FT-IR spectrometer
-
Mass spectrometer (GC-MS or ESI-MS)
Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2,6-dimethylmorpholine (11.52 g, 0.1 mol).
-
Addition of Ethyl Acrylate: While stirring, add ethyl acrylate (10.01 g, 0.1 mol) to the flask at room temperature. Note: The reaction is exothermic; for larger scale reactions, consider cooling the flask in an ice bath during the addition.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 60 °C using a heating mantle. Maintain this temperature and continue stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with 100 mL of diethyl ether.
-
Washing: Transfer the ethereal solution to a separatory funnel and wash with 2 x 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate as a colorless to pale yellow oil.
Characterization Data (Predicted)
Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated for the purified product.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.12 | q | 2H | -O-CH₂ -CH₃ |
| 3.55 | m | 2H | Morpholine -CH- |
| 2.75 | t | 2H | -N-CH₂ -CH₂-CO₂Et |
| 2.60 | t | 2H | Morpholine -N-CH₂ - (axial) |
| 2.45 | t | 2H | -N-CH₂-CH₂ -CO₂Et |
| 1.85 | t | 2H | Morpholine -N-CH₂ - (equatorial) |
| 1.25 | t | 3H | -O-CH₂-CH₃ |
| 1.15 | d | 6H | Morpholine -CH-CH₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 172.5 | C =O |
| 72.0 | Morpholine -C H- |
| 60.5 | -O-C H₂-CH₃ |
| 58.0 | Morpholine -N-C H₂- |
| 52.0 | -N-C H₂-CH₂-CO₂Et |
| 31.5 | -N-CH₂-C H₂-CO₂Et |
| 19.0 | Morpholine -CH-C H₃ |
| 14.2 | -O-CH₂-C H₃ |
FT-IR (Neat)
| Wavenumber (cm⁻¹) | Assignment |
| 2965-2850 | C-H stretch (aliphatic) |
| 1735 | C=O stretch (ester) |
| 1180 | C-O stretch (ester) |
| 1115 | C-O-C stretch (morpholine) |
Mass Spectrometry (EI)
-
M⁺: Expected at m/z = 215.15
Safety and Handling Precautions
-
2,6-Dimethylmorpholine: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl Acrylate: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation. Use in a well-ventilated area and away from ignition sources.[4]
-
The reaction should be conducted in a fume hood to avoid inhalation of vapors.
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, consider increasing the reaction time or temperature. Alternatively, a catalyst such as a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a base (e.g., DBU) can be added to the reaction mixture.
-
Incomplete Reaction: Monitor the reaction progress by TLC or GC. If the reaction stalls, the addition of a catalyst might be necessary.
-
Purification Issues: If the product is difficult to purify by distillation due to a high boiling point or thermal instability, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is a suitable alternative.
Conclusion
The aza-Michael addition of 2,6-dimethylmorpholine to ethyl acrylate provides a straightforward and efficient route to Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate. The protocol described herein is robust and can be readily implemented in a standard laboratory setting. The provided characterization data will aid in the confirmation of the product's identity and purity. This synthetic method opens avenues for the development of novel compounds with potential applications in various fields of chemical and pharmaceutical research.
References
-
Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. (1993). Journal of Pharmaceutical Sciences, 82(5), 543-545.
- Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. (2003).
- Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. (2015). Journal of Molecular Structure, 1098, 33-41.
- Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate. (2016). Analytical and Bioanalytical Chemistry, 408(29), 8371-8383.
- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2020). Molecules, 25(24), 6012.
- Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. (2017). Polymer Chemistry, 8(10), 1686-1695.
- Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (2022). Polymer Chemistry, 13(28), 4135-4142.
- Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. (2022).
- Reactions of α,β-unsaturated Aldehydes and Ketones. (2021). In Organic Chemistry II. LibreTexts.
- Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds. (2014). In Chemistry LibreTexts.
- The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017). Progress in Polymer Science, 65, 1-27.
- Michael Addition Reaction Under Green Chemistry. (2021). International Journal for Scientific Research & Development, 9(5), 2321-0613.
-
Synthesis of β-Amino Acid by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
- Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. (2021). Beilstein Journal of Organic Chemistry, 17, 1928–1961.
- SAFETY DATA SHEET - Ethyl acryl
Sources
Application Notes & Protocols: N-Alkylation of 2,6-Dimethylmorpholine
Prepared by: Gemini, Senior Application Scientist
Abstract
The N-alkylation of secondary amines is a cornerstone transformation in synthetic and medicinal chemistry. N-substituted 2,6-dimethylmorpholine scaffolds are prevalent in a multitude of pharmacologically active compounds, where the N-alkyl substituent is crucial for modulating biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the primary methodologies for the N-alkylation of 2,6-dimethylmorpholine, with a focus on field-proven, reliable protocols. We will dissect the mechanistic underpinnings of each approach, offering detailed, step-by-step experimental procedures and explaining the causality behind critical experimental choices. The protocols are designed to be self-validating, ensuring reproducibility and high yields for researchers in academic and industrial settings.
Strategic Overview: Selecting the Optimal N-Alkylation Pathway
The N-alkylation of a secondary amine like 2,6-dimethylmorpholine involves the formation of a new carbon-nitrogen bond at the nitrogen atom. While seemingly straightforward, the choice of synthetic strategy is critical and depends on factors such as the nature of the desired alkyl group, the availability of starting materials, and the presence of other functional groups. The two most robust and widely employed methods are Reductive Amination and Direct Alkylation .
A third, emerging strategy involves Catalytic N-alkylation using Alcohols , which offers a greener alternative by using alcohols as alkylating agents and generating water as the only byproduct.[1][2][3]
dot graph TD { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Decision workflow for selecting an N-alkylation protocol.
Table 1: Comparison of Key N-Alkylation Methodologies
| Feature | Reductive Amination | Direct Alkylation (SN2) |
| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides (I, Br, Cl), Sulfonates (OTs, OMs) |
| Key Advantage | Excellent selectivity; no over-alkylation; mild conditions tolerate many functional groups.[4] | Simple reagents and setup; cost-effective for simple alkyl groups. |
| Key Disadvantage | Requires a stoichiometric amount of a hydride reducing agent. | Prone to over-alkylation, forming quaternary ammonium salts; may require heat and strong bases.[5] |
| Common Reagents | Reducing Agents: Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN). Solvents: DCE, THF, MeOH. | Bases: K2CO3, Cs2CO3, Et3N, DIPEA. Solvents: DMF, Acetonitrile, Acetone. |
| Mechanistic Hallmark | In-situ formation and reduction of an iminium ion intermediate.[6] | Nucleophilic attack of the amine on the electrophilic alkyl halide. |
Protocol I: Reductive Amination via In-Situ Iminium Ion Formation
This is arguably the most reliable and versatile method for N-alkylation of secondary amines.[4] The reaction proceeds by the condensation of 2,6-dimethylmorpholine with an aldehyde or ketone to form a transient iminium ion, which is immediately reduced by a mild hydride agent present in the reaction mixture.
Causality & Expertise: We select Sodium Triacetoxyborohydride (NaBH(OAc)3, or STAB) as the reducing agent. Its superiority lies in its mildness and selectivity.[6][7] Unlike stronger hydrides (e.g., NaBH4), STAB is slow to reduce aldehydes and ketones but rapidly reduces the protonated iminium ion intermediate. This kinetic difference prevents premature reduction of the carbonyl starting material and allows the reaction to be performed in a single pot.[6] The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the electrophilic iminium ion.[6]
dot graph TD { bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: General mechanism of reductive amination.
Detailed Experimental Protocol
Reaction: N-Benzylation of cis-2,6-dimethylmorpholine using Benzaldehyde.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| cis-2,6-Dimethylmorpholine | 115.17 | 10.0 | 1.15 g | Starting Material |
| Benzaldehyde | 106.12 | 11.0 (1.1 eq) | 1.17 g (1.12 mL) | Alkylating Agent |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.0 (1.5 eq) | 3.18 g | Reducing Agent |
| 1,2-Dichloroethane (DCE) | - | - | 50 mL | Solvent |
| Glacial Acetic Acid | 60.05 | ~0.5 (cat.) | ~30 µL | Catalyst (Optional) |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cis-2,6-dimethylmorpholine (1.15 g, 10.0 mmol) and 1,2-dichloroethane (DCE, 50 mL). Stir until fully dissolved.
-
Addition of Carbonyl: Add benzaldehyde (1.12 mL, 11.0 mmol, 1.1 eq) to the solution. If the reaction is sluggish, a catalytic amount of glacial acetic acid (~1 drop) can be added to facilitate iminium ion formation.[6] Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq). Note: The addition may cause slight effervescence. Ensure the flask is vented or equipped with a drying tube.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Work-up (Quenching): Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO3, ~50 mL). Caution: Slow addition is recommended as quenching the excess hydride reagent will generate gas.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2,6-dimethylmorpholine.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[8]
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids or water. Handle with care.
-
1,2-Dichloroethane (DCE) is a suspected carcinogen. Handle with appropriate caution.
Protocol II: Direct N-Alkylation with Alkyl Halides
This classical SN2 approach involves the direct reaction of 2,6-dimethylmorpholine with an electrophilic alkyl halide. The amine acts as the nucleophile, displacing the halide. A base is required to neutralize the hydrohalic acid byproduct and regenerate the free amine for further reaction.
Causality & Expertise: The primary challenge of this method is over-alkylation .[5] The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[5][9] To mitigate this, one can:
-
Use the secondary amine in slight excess.
-
Employ a bulky, non-nucleophilic base (e.g., DIPEA) or a heterogeneous base (e.g., K2CO3) that is easily filtered off.
-
Add the alkyl halide slowly to the reaction mixture.
Phase-Transfer Catalysis (PTC) can significantly enhance this reaction, especially when using inorganic bases like K2CO3 or NaOH.[10][11] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transport of the base or amine anion from the solid/aqueous phase into the organic phase where the reaction occurs, often leading to faster reactions and milder conditions.[11][12]
dot graph TD { bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Mechanism of direct SN2 alkylation and the competing over-alkylation side reaction.
Detailed Experimental Protocol
Reaction: N-Ethylation of cis-2,6-dimethylmorpholine using Ethyl Iodide.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| cis-2,6-Dimethylmorpholine | 115.17 | 10.0 | 1.15 g | Starting Material |
| Ethyl Iodide | 155.97 | 9.5 (0.95 eq) | 0.74 mL | Alkylating Agent |
| Potassium Carbonate (K2CO3) | 138.21 | 15.0 (1.5 eq) | 2.07 g | Base |
| Acetonitrile (MeCN) | - | - | 40 mL | Solvent |
| Potassium Iodide (KI) | 166.00 | 1.0 (0.1 eq) | 166 mg | Catalyst (Finkelstein) |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add cis-2,6-dimethylmorpholine (1.15 g, 10.0 mmol), finely powdered potassium carbonate (2.07 g, 15.0 mmol), and potassium iodide (166 mg, 1.0 mmol). Add acetonitrile (40 mL) and stir vigorously to create a suspension.
-
Addition of Alkylating Agent: Add ethyl iodide (0.74 mL, 9.5 mmol) dropwise to the stirring suspension at room temperature. Note: Using the alkylating agent as the limiting reagent helps minimize over-alkylation. The added KI facilitates the reaction, especially if a less reactive alkyl bromide or chloride were used (Finkelstein reaction).
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (or stir at 50-60 °C).
-
Reaction Monitoring: Monitor the disappearance of the starting amine by TLC or GC-MS. The reaction may take 4-24 hours.
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts (K2CO3 and KI). Wash the filter cake with a small amount of fresh acetonitrile.
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure or by silica gel chromatography to separate the desired tertiary amine from any unreacted starting material and quaternary salt byproduct. An acidic wash (e.g., dilute HCl) can be used to remove the basic amine product, which can then be re-liberated with a base, but this may not efficiently separate the starting and product amines.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate PPE.
-
Alkyl halides like ethyl iodide are lachrymators and potentially toxic. Handle with care.[13]
-
Acetonitrile is flammable and toxic.
References
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Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011). Reaction Kinetics, Mechanisms and Catalysis, 104(1). Available at: [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (Preprint). ChemRxiv. Available at: [Link]
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Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Available at: [Link]
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Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. (2020). Reaction Chemistry & Engineering. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. (2018). Chemical and Pharmaceutical Bulletin, 66(11). Available at: [Link]
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Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011). Reaction Kinetics, Mechanisms and Catalysis, 104(1). Available at: [Link]
-
N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. (2018). ResearchGate. Available at: [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). In Carbohydrate Chemistry. CRC Press. Available at: [Link]
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Alkylation of Amines. University of Calgary. Available at: [Link]
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Reductive Amination. (2021). YouTube. Available at: [Link]
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N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. (1996). Synthetic Communications, 26(7). Available at: [Link]
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-
Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts. Available at: [Link]
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Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry. Available at: [Link]
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Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
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Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]
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Practical synthesis of N-alkyl-N-glycosylhydroxylamines, multitalented precursors of enantiomerically pure nitrones. (2008). ResearchGate. Available at: [Link]
-
Process for the preparation of cis-2,6-dimethyl morpholine. Patent EP-0026367-A1. Available at: [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics. Available at: [Link]
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Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. Available at: [Link]
-
A really wet reductive alkylation. The Hive Novel Discourse. Available at: [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). Molecules, 28(3). Available at: [Link]
-
Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. (1972). Organic Syntheses, 52. Available at: [Link]
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An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). Polymers, 12(12). Available at: [Link]
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2,6-Dimethylmorpholine, cis-. PubChem. Available at: [Link]
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Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. Available at: [Link]
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Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2007). Molecules, 12(1). Available at: [Link]
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Application Notes and Protocols for the Synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate from Ethyl Acrylate
Introduction: The Significance of Substituted Morpholines in Medicinal Chemistry
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable heterocyclic motif. The specific compound, ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate (CAS No: 71172-51-5, Molecular Formula: C₁₁H₂₁NO₃), is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the 2,6-dimethyl substitution pattern on the morpholine ring can impart specific conformational constraints and lipophilicity, which can be exploited in drug design to enhance potency and selectivity.
This document provides a detailed guide for the synthesis of ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate via an aza-Michael addition of 2,6-dimethylmorpholine to ethyl acrylate. We will delve into the reaction mechanism, provide a comprehensive experimental protocol, and discuss methods for purification and characterization.
Reaction Mechanism: The Aza-Michael Addition
The core of this synthesis is the aza-Michael addition, a type of conjugate addition reaction. In this reaction, a nucleophile, in this case, the secondary amine 2,6-dimethylmorpholine, adds to an α,β-unsaturated carbonyl compound, ethyl acrylate.[1] The reaction is driven by the electrophilic nature of the β-carbon of the acrylate, which is rendered electron-deficient by the electron-withdrawing effect of the adjacent ester group.
The reaction can proceed with or without a catalyst. For secondary amines, the reaction can often be carried out under neat conditions or in a suitable solvent with mild heating.[2] The general mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-dimethylmorpholine attacks the electrophilic β-carbon of ethyl acrylate.
-
Intermediate Formation: This attack forms a zwitterionic intermediate where the nitrogen is positively charged, and the α-carbon of the original acrylate is negatively charged (an enolate).[3]
-
Proton Transfer: A proton is transferred from the nitrogen atom to the α-carbon, resulting in the final neutral product. This proton transfer can be facilitated by a solvent or another molecule of the amine.
The use of a hindered secondary amine like 2,6-dimethylmorpholine may influence the reaction rate compared to unhindered amines.[3]
Experimental Workflow
The overall workflow for the synthesis, purification, and characterization of ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is depicted below.
Caption: Experimental workflow for the synthesis of ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Detailed Experimental Protocol
Disclaimer: This protocol is a general procedure adapted for this specific synthesis and may require optimization for yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,6-Dimethylmorpholine | Reagent | Sigma-Aldrich |
| Ethyl acrylate | Reagent, >99%, contains MEHQ as inhibitor | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated sodium bicarbonate solution | Laboratory | Prepared in-house |
| Brine (saturated NaCl solution) | Laboratory | Prepared in-house |
| Anhydrous magnesium sulfate | Reagent | Acros Organics |
| Round-bottom flask (100 mL) | VWR | |
| Reflux condenser | VWR | |
| Magnetic stirrer and stir bar | VWR | |
| Separatory funnel (250 mL) | VWR | |
| Rotary evaporator | Büchi |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylmorpholine (11.52 g, 0.1 mol, 1.0 eq.).
-
Addition of Reactant: While stirring, add ethyl acrylate (10.01 g, 0.1 mol, 1.0 eq.) to the flask. Note: The reaction can be exothermic. For larger scale reactions, consider adding the ethyl acrylate dropwise and cooling the flask in an ice bath.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (50 mL) and transfer it to a 250 mL separatory funnel.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acidic impurities, followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: a mixture of hexane and ethyl acetate) to yield ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate as a colorless to pale yellow oil.
Characterization and Data Interpretation (Predicted)
Disclaimer: The following spectroscopic data are predicted based on the chemical structure of ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate and should be confirmed by experimental analysis.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Expected Chemical Shifts (CDCl₃, 400 MHz):
-
δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)
-
δ 3.55 (m, 2H, morpholine -CHH -O-)
-
δ 2.75 (t, J = 7.0 Hz, 2H, -N-CH₂ CH₂-COO-)
-
δ 2.60 (m, 2H, morpholine -CHH -N-)
-
δ 2.45 (t, J = 7.0 Hz, 2H, -N-CH₂CH₂ -COO-)
-
δ 1.80 (m, 2H, morpholine -CHH -N-)
-
δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )
-
δ 1.15 (d, J = 6.3 Hz, 6H, 2 x morpholine -CH₃ )
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Expected Chemical Shifts (CDCl₃, 100 MHz):
-
δ 172.5 (C=O, ester)
-
δ 71.5 (morpholine -C H-O)
-
δ 60.5 (-OC H₂CH₃)
-
δ 59.0 (morpholine -C H-N)
-
δ 49.5 (-N-C H₂CH₂-COO-)
-
δ 31.5 (-N-CH₂C H₂-COO-)
-
δ 18.5 (morpholine -C H₃)
-
δ 14.2 (-OCH₂C H₃)
-
IR (Infrared) Spectroscopy
-
Expected Characteristic Peaks (neat, cm⁻¹):
-
2970-2800 (C-H stretching of alkyl groups)
-
1735 (C=O stretching of the ester)
-
1180 (C-O stretching of the ester)
-
1120 (C-O-C stretching of the morpholine ether)
-
Mass Spectrometry (MS)
-
Expected m/z for [M+H]⁺: 216.16
Troubleshooting and Safety Precautions
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. The use of a mild Lewis acid catalyst could also be explored, but this may lead to side reactions.
-
Incomplete Reaction: Ensure that the reagents are pure and dry. The presence of water can interfere with the reaction.
-
Purification Difficulties: If vacuum distillation is not effective, column chromatography with a suitable solvent system should be employed.
-
Safety: Ethyl acrylate is a flammable liquid and a lachrymator. 2,6-Dimethylmorpholine is a corrosive and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
The aza-Michael addition of 2,6-dimethylmorpholine to ethyl acrylate provides a straightforward route to ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate. The protocol outlined in this application note, when combined with careful experimental technique and appropriate characterization, will enable researchers to reliably synthesize this valuable building block for further applications in drug discovery and development.
References
-
Van Holsbeeck, K., De Vrieze, M., De Proft, F., & Van Speybroeck, V. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(23), 11693–11704. Available from: [Link]
-
Dau, D. (2018). Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. Available from: [Link]
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Li, Y., & Wang, J. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Healthcare Materials, 7(24), e1801157. Available from: [Link]
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Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110. Available from: [Link]
-
Debondable Epoxy-Acrylate Adhesives using β-Amino Ester Chemistry. (2024). IRIS UPO. Available from: [Link]
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Application Notes and Protocols for the Analysis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
This technical guide provides a comprehensive overview of robust analytical methodologies for the characterization, quantification, and quality control of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and adherence to international validation standards.
Introduction and Compound Overview
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a substituted morpholine derivative containing an ethyl ester functional group. The morpholine moiety is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The 2,6-dimethyl substitution introduces chiral centers, which may necessitate stereospecific analytical methods in relevant applications.
Accurate and precise analytical methods are paramount for ensuring the identity, purity, and stability of this compound throughout the drug development lifecycle. This guide outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, underpinned by the principles of analytical procedure validation as described in the ICH Q2(R2) guideline.[1][2][3]
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are the cornerstone for assessing the purity and quantifying the amount of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate in bulk substance and formulated products.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of morpholine-containing compounds.[4] For a compound like Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, which lacks a strong chromophore, derivatization or detection at low UV wavelengths is often necessary. An alternative approach involves using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). However, for routine quality control, a UV-based method is often preferred for its simplicity and robustness. In some cases, derivatization with an agent like 1-naphthylisothiocyanate can be employed to enhance UV detection.[5][6][7]
Rationale for Method Development: The selection of a C18 stationary phase is based on the non-polar nature of the analyte. A gradient elution is chosen to ensure adequate separation from potential impurities with varying polarities. The mobile phase composition, a mixture of acetonitrile and a buffered aqueous phase, is optimized to achieve good peak shape and resolution. The low pH of the mobile phase ensures that the tertiary amine in the morpholine ring is protonated, leading to better chromatographic performance.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Validation (as per ICH Q2(R2) Guidelines): [1][2][8][9]
The developed HPLC method must be validated to demonstrate its suitability for the intended purpose.[3]
| Parameter | Acceptance Criteria | Example Data |
| Specificity | The analyte peak should be well-resolved from impurities and placebo components. Peak purity analysis should be performed. | No interfering peaks at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. | r² = 0.9995 for a range of 0.1 - 2.0 mg/mL. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. | Average recovery of 99.5%. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). | Repeatability RSD = 0.5%, Intermediate Precision RSD = 1.2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.03 µg/mL |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | Method is robust to ±0.1 mL/min flow rate and ±2°C column temperature. |
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] It provides both chromatographic separation and mass spectrometric identification, making it an excellent tool for identity confirmation and the analysis of volatile impurities. The presence of the ethyl ester and the substituted morpholine makes Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate amenable to GC-MS analysis.[11][12][13]
Rationale for Method Development: A non-polar capillary column is selected due to the overall non-polar nature of the molecule. The temperature program is designed to ensure the elution of the analyte as a sharp peak, well-separated from any solvent front or potential impurities. Electron ionization (EI) is used as a standard ionization technique to generate a reproducible fragmentation pattern for library matching and structural confirmation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 100 µg/mL.
-
Expected Mass Spectrum Fragmentation:
The EI mass spectrum is expected to show characteristic fragments arising from the morpholine ring and the ethyl propanoate chain. Key fragmentation pathways would include:
-
Loss of the ethyl group (-29 Da) or ethoxy group (-45 Da) from the ester.
-
Cleavage at the C-N bond of the morpholine ring.
-
Fragmentation of the dimethylmorpholine ring.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of the target compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale for NMR Analysis: ¹H NMR will provide information on the number of different types of protons and their connectivity. The characteristic signals for the ethyl group (a quartet and a triplet), the protons on the morpholine ring, and the methyl groups will be key identifiers.[14][15] ¹³C NMR will confirm the number of unique carbon atoms in the molecule. 2D NMR techniques like COSY and HSQC can be used to further confirm the structure by establishing proton-proton and proton-carbon correlations. The chemical shifts of the methylene groups in the morpholine ring are particularly diagnostic.[16][17]
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and optionally DEPT, COSY, and HSQC spectra.
-
Expected ¹H NMR Chemical Shifts (in CDCl₃, illustrative):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl CH₃ | ~1.2 | Triplet | 3H |
| Morpholine CH₃ | ~1.1 | Doublet | 6H |
| Propanoate CH₂ | ~2.5 | Triplet | 2H |
| Morpholine N-CH₂ | ~2.7 | Triplet | 2H |
| Morpholine Ring Protons | ~2.3 - 3.8 | Multiplets | 6H |
| Ethyl O-CH₂ | ~4.1 | Quartet | 2H |
Conclusion
The analytical methods presented in this guide provide a robust framework for the comprehensive analysis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate. The combination of HPLC for purity and quantification, GC-MS for identity and volatile impurity analysis, and NMR for definitive structural confirmation ensures a high level of confidence in the quality of the compound. Adherence to the principles of method validation as outlined by the ICH is critical for the application of these methods in a regulated environment.
References
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Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8724216. [Link]
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Dalene, M., & Skarping, G. (1995). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst, 120(4), 1083-1086. [Link]
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Doyle, K. M., Cluette-Brown, J. E., & Laposata, M. (1996). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Alcoholism, Clinical and Experimental Research, 20(2), 293-297. [Link]
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El-Gohary, A. R. (2009). Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. The Journal of Organic Chemistry, 74(19), 7531–7534. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Jönsson, B. A., & Skarping, G. (1995). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]
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Kühn, T., & Eyer, P. (1999). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. ResearchGate. [Link]
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Lázár, L., & Fülöp, F. (2003). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 41(6), 485-487. [Link]
- Li, J. (2008). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
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Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. [Link]
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Ros-Tonen, M. A. (2004). Identification of Aromatic Fatty Acid Ethyl Esters. TUDelft. [Link]
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Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. [Link]
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ICH. (2005). Validation of analytical procedures: text and methodology q2(r1). [Link]
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The Royal Society of Chemistry. (2008). Analytical Methods. [Link]
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Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]
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Wikipedia. (n.d.). Ethyl propionate. [Link]
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Yuliana, A., & Khairan, K. (2019). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Journal of Addiction and Dependence, 2(1), 1-5. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Mol, H. G., & van der Weg, G. (1998). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Journal of Agricultural and Food Chemistry, 46(10), 4137–4142. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Chem-Impex. (n.d.). Ethyl 3-(Morpholino)propionate. [Link]
-
PubChem. (n.d.). Ethyl 3-(morpholin-3-ylmethylsulfamoyl)propanoate. [Link]
-
Al-Sabti, A., & Al-Tamrah, S. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Journal of Chromatographic Science, 59(10), 918–924. [Link]
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Application Note: High-Resolution ¹H NMR Characterization of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
Abstract
This application note provides a comprehensive guide to the structural characterization of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation, data acquisition, and spectral analysis. The causality behind experimental choices is explained to ensure methodological robustness. This guide is intended for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries who require definitive structural verification and purity assessment of morpholine-containing scaffolds.
Introduction: The Structural Significance of Substituted Morpholines
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a tertiary amine and ester whose core structure, the 2,6-dimethylmorpholine moiety, is a key building block in medicinal chemistry. The stereochemistry and conformation of the morpholine ring can significantly influence the pharmacological activity of a drug candidate. Therefore, unambiguous confirmation of its chemical structure is a critical step in drug development and synthesis.
¹H NMR spectroscopy is an indispensable tool for this purpose, providing precise information about the molecular structure by mapping the chemical environment of every proton. This note details the expected ¹H NMR signature of the title compound, establishing a reliable analytical benchmark.
Principle of ¹H NMR Spectroscopy
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two energy states. The energy difference between these states is dependent on the nucleus's local electronic environment.
-
Chemical Shift (δ): The precise resonance frequency of a proton is altered by the shielding or deshielding effects of neighboring atoms. This variation, known as the chemical shift, is measured in parts per million (ppm) and allows for the differentiation of chemically non-equivalent protons.
-
Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal. This allows for a quantitative determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (J): The magnetic field of a proton can influence the magnetic field of protons on adjacent carbons. This interaction, or coupling, causes the signals to split into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms.[1][2]
Experimental Protocol and Workflow
The following protocol is designed to be a self-validating system. Adherence to these steps ensures high-quality, reproducible data that can be confidently matched against the predicted spectral analysis.
Workflow Overview
Caption: Experimental workflow from sample preparation to spectral analysis.
Materials and Reagents
-
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate (Sample)
-
Deuterated Chloroform (CDCl₃), ≥99.8% D, with 0.03% (v/v) Tetramethylsilane (TMS)
-
5 mm NMR Tubes (high precision)
-
Pasteur Pipettes
-
Glass Wool
-
Volumetric Flasks and Pipettes
Protocol Steps
-
Sample Weighing: Accurately weigh 5-10 mg of the purified sample directly into a clean, dry vial.[3][4]
-
Rationale: This concentration range provides an excellent signal-to-noise ratio for a typical ¹H NMR experiment on a 400-600 MHz spectrometer while minimizing viscosity-related line broadening.[5]
-
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of Deuterated Chloroform (CDCl₃) containing Tetramethylsilane (TMS) to the vial.[3]
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Filtration and Transfer: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean 5 mm NMR tube.
-
Rationale: Filtering is a critical step to remove any suspended solids or paramagnetic impurities. Such impurities disrupt the magnetic field homogeneity, leading to broad spectral lines and poor resolution.
-
-
Sample Depth: Ensure the final solvent height in the NMR tube is approximately 4-5 cm.
-
Rationale: This specific volume is optimal for the geometry of the NMR probe's receiver coils. Incorrect sample height can make it difficult to achieve good magnetic field homogeneity (shimming), resulting in distorted peak shapes.
-
-
Data Acquisition: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to optimize its homogeneity. Acquire the ¹H NMR spectrum. A typical acquisition involves 16 to 64 scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean, interpretable spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Spectral Interpretation and Structural Assignment
The molecular structure of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The analysis assumes the common and thermodynamically stable cis configuration of the 2,6-dimethyl groups, with the morpholine ring adopting a chair conformation.
Molecular Structure and Proton Labeling
Caption: Structure of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate with proton groups labeled for NMR assignment.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the title compound in CDCl₃.
| Proton Label | Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hᵢ | -O-CH₂-CH₃ | 3H | ~1.25 | Triplet (t) | Jih ≈ 7.1 |
| Hh | -O-CH₂ -CH₃ | 2H | ~4.12 | Quartet (q) | Jhi ≈ 7.1 |
| Hg | -N-CH₂-CH₂ -COO- | 2H | ~2.50 | Triplet (t) | Jgf ≈ 7.0 |
| Hf | -N-CH₂ -CH₂-COO- | 2H | ~2.75 | Triplet (t) | Jfg ≈ 7.0 |
| Hd,e | Ring CH₃ (at C2, C6) | 6H | ~1.15 | Doublet (d) | Jdc ≈ 6.3 |
| Ha,b (axial) | Ring N-CH₂ & O-CH₂ (ax) | 4H | ~1.8 - 2.2 | Multiplet (m) | - |
| Ha,b (equatorial) | Ring N-CH₂ & O-CH₂ (eq) | 2H | ~2.8 - 3.0 | Multiplet (m) | - |
| Hc | Ring O-CH (at C2, C6) | 2H | ~3.70 | Multiplet (m) | - |
Detailed Signal Analysis
-
Ethyl Ester Group (Hh, Hi): This group gives rise to a classic ethyl pattern.[1] The Hh methylene protons, being adjacent to an electron-withdrawing oxygen atom, are deshielded and appear downfield as a quartet at approximately 4.12 ppm.[8][9] They are split by the three neighboring Hi methyl protons. The Hi protons appear as an upfield triplet at around 1.25 ppm, split by the two Hh protons. The coupling constant for both signals will be identical, typically ~7.1 Hz.[10]
-
Propanoate Linker (Hf, Hg): The two methylene groups of the propanoate chain appear as two distinct triplets. The Hg protons, alpha to the carbonyl group, are expected around 2.50 ppm. The Hf protons, alpha to the morpholine nitrogen, are slightly more deshielded and resonate further downfield at approximately 2.75 ppm. Both signals will appear as triplets due to coupling with each other, with a coupling constant of about 7.0 Hz.
-
2,6-Dimethylmorpholine Ring (Ha, Hb, Hc, Hd,e):
-
Methyl Protons (Hd,e): Assuming a cis-relationship, the two methyl groups are chemically equivalent. They appear as a single doublet at approximately 1.15 ppm, integrating to 6H. The splitting is caused by coupling to the single adjacent methine proton (Hc ) on C2 and C6.
-
Methine Protons (Hc): The two methine protons at the C2 and C6 positions are adjacent to the ring oxygen, causing a significant downfield shift to around 3.70 ppm. These protons are coupled to the methyl protons and the non-equivalent axial and equatorial protons on C3 and C5, resulting in a complex multiplet.
-
Ring Methylene Protons (Ha,b): In the stable chair conformation, the four methylene protons at C3 and C5 are diastereotopic, meaning they are chemically non-equivalent.[11] This results in distinct signals for the axial and equatorial protons.
-
The equatorial protons (2H) are typically deshielded relative to their axial counterparts and are expected to appear as a complex multiplet around 2.8-3.0 ppm.
-
The axial protons (4H, two from C3/C5 and two from the other side) will be more shielded, appearing further upfield in a complex, often overlapping multiplet between 1.8 and 2.2 ppm. The complexity arises from both geminal coupling (between axial and equatorial protons on the same carbon) and vicinal coupling (to the methine proton Hc).[12]
-
-
Conclusion
This application note provides a robust framework for the ¹H NMR characterization of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate. The detailed protocol ensures the acquisition of high-quality spectral data, and the comprehensive analysis of the predicted spectrum serves as an authoritative reference for structural verification. By correlating the experimental data with the predicted chemical shifts, multiplicities, and coupling constants, researchers can confidently confirm the identity, purity, and structural integrity of this important chemical scaffold.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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University of Calgary. (2023). Coupling Constants. Chem 351 & 353 Homepage. [Link]
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]
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Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. [Link]
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University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-688. [Link]
-
Filo. (2024). Interpretaion of HNMR of ethyl propanoate. Filo. [Link]
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Chemistry LibreTexts. (2022). 3.4: Spin-Spin Splitting in the Ethyl Group. Chemistry LibreTexts. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Chemistry Facilities. [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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- 12. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive HPLC-UV Strategy for the Purity Assessment of Substituted Morpholines in Pharmaceutical Development
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous active pharmaceutical ingredients (APIs).[1][2] Ensuring the purity and stability of these substituted morpholine-containing drug substances is a critical aspect of drug development and quality control. This application note presents a detailed guide for the development, validation, and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the comprehensive purity assessment of substituted morpholines. We will delve into the rationale behind chromatographic choices, provide step-by-step protocols for a stability-indicating method, and discuss the identification and control of process-related impurities and degradants. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and scientifically sound approach to the purity analysis of this important class of compounds.
Introduction: The Analytical Imperative for Substituted Morpholine Purity
Substituted morpholines are key components in a wide range of therapeutics, including anticancer agents like Gefitinib and antibiotics such as Linezolid.[3][4] The precise substitution pattern on the morpholine ring and its stereochemistry are often crucial for pharmacological activity. Consequently, impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[5] These impurities can arise from various stages of the manufacturing process, including starting materials, synthetic by-products, and degradation of the API during storage.[6]
Regulatory bodies mandate rigorous impurity profiling to ensure that all components of a new drug substance are identified and quantified.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose, offering high sensitivity, specificity, and reproducibility for separating and quantifying impurities.[5] A well-developed HPLC method should be "stability-indicating," meaning it can resolve the API from its potential degradation products and process-related impurities, thus providing a true reflection of the drug substance's purity over time.[7]
This application note will guide the user through the logical steps of developing and validating such a method, grounded in the principles of Analytical Quality by Design (QbD) and compliant with International Council for Harmonisation (ICH) guidelines.
Understanding Potential Impurities in Substituted Morpholines
A proactive approach to impurity profiling begins with a thorough understanding of the synthetic route and the inherent stability of the substituted morpholine molecule.
Process-Related Impurities
Impurities can be introduced from starting materials or formed as by-products during the synthesis. Common synthetic routes to N-substituted morpholines involve the reaction of a primary or secondary amine with a suitable dielectrophile or the alkylation of morpholine itself.[1] For instance, the synthesis of Linezolid can involve the reaction of morpholine with 1,2-difluoro-4-nitrobenzene, leading to potential impurities from starting materials and intermediates.[8]
Potential Process-Related Impurities Include:
-
Unreacted Starting Materials: Residual morpholine, amines, or electrophilic reagents.
-
Intermediates: Incomplete conversion can lead to the presence of synthetic intermediates. For example, in some Linezolid syntheses, a carbamate intermediate is a key process-related impurity.[8]
-
By-products of Side Reactions: Over-alkylation, incomplete cyclization, or other unintended reactions can generate structurally similar impurities.
-
Enantiomeric/Diastereomeric Impurities: If the substituted morpholine is chiral, the presence of the incorrect stereoisomer is a critical purity attribute that must be controlled.[8]
Degradation Products
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method. Substituted morpholines can be susceptible to degradation under various stress conditions:
-
Oxidative Degradation: The nitrogen atom in the morpholine ring is susceptible to oxidation, potentially forming N-oxides .[6] The ether linkage can also be a site for oxidative cleavage.
-
Acidic and Basic Hydrolysis: Depending on the nature of the substituents, the molecule may be susceptible to hydrolysis.
-
Photolytic Degradation: Exposure to light can induce degradation, particularly in molecules with chromophores.
-
Thermal Degradation: High temperatures can lead to decomposition.
A particularly noteworthy degradation product and process impurity is N-nitrosomorpholine (NMOR) , a potent mutagenic carcinogen.[9][10] It can form from the reaction of the morpholine nitrogen with nitrosating agents, which may be present as impurities in excipients or reagents.[11][12] Therefore, a purity method should be capable of detecting and quantifying this critical impurity at very low levels.
HPLC Method Development Strategy
The goal of method development is to achieve adequate separation of the API from all known and potential impurities with good peak shape and sensitivity. A systematic approach, often guided by QbD principles, is recommended.
Column Selection: The Heart of the Separation
For most substituted morpholines, which are often basic and possess some degree of polarity, reversed-phase HPLC (RP-HPLC) is the most common and effective separation mode. The choice of stationary phase is critical for achieving the desired selectivity.
-
C18 Columns: These are the workhorse columns in RP-HPLC and a good starting point. High-purity silica with end-capping is recommended to minimize peak tailing for basic analytes.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions with aromatic substituents on the morpholine derivatives.
-
Embedded Polar Group (EPG) Columns: Columns with embedded polar groups (e.g., amide, carbamate) can provide enhanced retention and improved peak shape for polar and basic compounds, and are often compatible with highly aqueous mobile phases.
For chiral separations , specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely applicable for the separation of enantiomers of substituted morpholines.
Mobile Phase Optimization: Driving the Selectivity
The mobile phase composition is a powerful tool for optimizing the separation.
-
Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol can offer different selectivity and is a valuable alternative to explore.
-
Aqueous Phase and pH Control: The pH of the aqueous component of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable analytes like substituted morpholines.
-
For basic morpholine derivatives, operating at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate will ensure the analyte is in its protonated, more polar form, leading to earlier elution.
-
Operating at a mid-range pH (e.g., 6-8) can be useful if the API and impurities have different pKa values, allowing for significant changes in selectivity. However, this can be challenging for column stability.
-
-
Buffer System: A buffer is essential to maintain a constant pH. Phosphate, formate, and acetate buffers are commonly used. The buffer concentration should be sufficient to control the pH without causing precipitation (typically 10-25 mM).
Gradient Elution
Due to the often wide range of polarities between the API and its impurities, a gradient elution is typically required to achieve a good separation in a reasonable timeframe. A typical gradient starts with a higher percentage of the aqueous phase and gradually increases the proportion of the organic modifier.
Detection
UV detection is the most common and robust detection method for purity analysis of substituted morpholines, as most of these compounds contain a chromophore. A photodiode array (PDA) detector is highly recommended as it provides spectral information that can be used to assess peak purity and aid in the identification of unknown impurities.
Experimental Protocols
The following protocols provide a starting point for developing a stability-indicating HPLC method for a generic N-aryl substituted morpholine. Optimization will be required based on the specific properties of the analyte.
General Purity and Assay Method (RP-HPLC)
This method is designed to separate the main component from its potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure protonation of basic analytes and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a versatile organic modifier with a low UV cutoff. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | PDA at 254 nm (or λmax of the API) | Allows for peak purity assessment and quantification at the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume. |
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the substituted morpholine sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a reference standard solution of the API at the same concentration.
-
System Suitability: Inject the reference standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. Tailing factor and theoretical plates should also be monitored.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Quantification: Calculate the percentage of each impurity by area percent normalization or by using a reference standard for known impurities.
Chiral Purity Method
This method is designed to separate the desired enantiomer from its stereoisomeric impurity.
Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based), 250 mm x 4.6 mm, 5 µm | Specifically designed for enantiomeric separations. |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine | A common mobile phase for normal-phase chiral separations. Diethylamine is added to improve peak shape for basic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate. |
| Column Temperature | 25 °C | Ambient temperature is often suitable for chiral separations. |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) | To monitor the elution of the enantiomers. |
| Injection Volume | 10 µL | A typical injection volume. |
Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Racemic Standard: If available, inject a solution of the racemic mixture to confirm the resolution of the two enantiomers.
-
Analysis: Inject the sample solution and quantify the area of the unwanted enantiomer relative to the main enantiomeric peak.
Method Validation
Once a suitable HPLC method has been developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[13] The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies and analysis of impurity-spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration for the assay and from the reporting threshold to 120% for impurities.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, flow rate).
A summary of typical acceptance criteria for validation is provided in the table below.
Table 1: Typical Validation Parameters and Acceptance Criteria for an HPLC Purity Method
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the main component should be resolved from all impurity and degradation peaks (Resolution > 1.5). Peak purity should pass. |
| Linearity (Assay) | Correlation coefficient (r²) ≥ 0.999 |
| Linearity (Impurities) | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (Assay) | 98.0% - 102.0% recovery |
| Accuracy (Impurities) | 90.0% - 110.0% recovery |
| Precision (Repeatability) | RSD ≤ 2.0% for the main peak area |
| Precision (Intermediate) | RSD ≤ 3.0% for the main peak area |
| Robustness | System suitability parameters should be met under all varied conditions. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method development and validation process.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Relationship between Synthesis, Impurities, and HPLC Method.
Conclusion
The purity of substituted morpholine-containing APIs is a critical quality attribute that must be rigorously controlled throughout the drug development lifecycle. A well-developed and validated stability-indicating HPLC method is an indispensable tool for this purpose. By understanding the potential process-related impurities and degradation pathways, and by systematically optimizing the chromatographic conditions, a robust and reliable method can be established. This application note provides a comprehensive framework and practical protocols to guide analytical scientists in the successful implementation of an HPLC purity method for this important class of pharmaceutical compounds, ultimately ensuring the quality, safety, and efficacy of the final drug product.
References
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Development and validation of stability indicating HPLC method: A review. (2025). ResearchGate. Available at: [Link]
-
Linezolid impurities: An overview. LGC Standards. Available at: [Link]
-
N-Nitrosomorpholine. Wikipedia. Available at: [Link]
-
Linezolid-impurities. Pharmaffiliates. Available at: [Link]
-
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2015). National Institutes of Health. Available at: [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). ResearchGate. Available at: [Link]
-
Structures of Linezolid and its six impurities. ResearchGate. Available at: [Link]
-
Isolation and characterization of process-related impurities in linezolid. (2002). PubMed. Available at: [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. Available at: [Link]
-
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2009). National Institutes of Health. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Available at: [Link]
-
Development and Validation of a Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2015). National Institutes of Health. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2000). LCGC International. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Available at: [Link]
-
N-Nitrosomorpholine. PubChem. Available at: [Link]
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). MDPI. Available at: [Link]
-
Method Development for Drug Impurity Profiling: Part 1. (2011). LCGC International. Available at: [Link]
-
Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies. (2023). CrystEngComm. Available at: [Link]
-
Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Q&A Document on Nitrosamine Impurities Updated. (2021). ECA Academy. Available at: [Link]
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Application Notes and Protocols for the Utilization of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate in Chemical Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic application of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate as a versatile building block in the synthesis of chemical libraries for drug discovery. We will delve into the rationale behind its use, focusing on the desirable physicochemical properties imparted by the 2,6-dimethylmorpholine scaffold. Detailed, field-proven protocols for the primary chemical transformations of this substrate—hydrolysis and amidation—are presented, enabling its effective incorporation into library synthesis workflows. This guide is intended to empower researchers to leverage this building block for the creation of novel, diverse, and drug-like compound collections.
Introduction: The Strategic Value of the 2,6-Dimethylmorpholine Scaffold
In the landscape of modern drug discovery, the morpholine heterocycle is a privileged scaffold, frequently incorporated to enhance the pharmacokinetic profile of lead compounds.[1][2] The inclusion of a morpholine moiety can improve aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) properties.[2] The specific building block, Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, offers further strategic advantages for library synthesis:
-
Improved Lipophilicity Profile: The two methyl groups on the morpholine ring increase the lipophilicity of the scaffold compared to unsubstituted morpholine, providing a valuable tool for fine-tuning the overall lipophilicity of the final compounds.
-
Stereochemical Diversity: The cis-configuration of the 2,6-dimethylmorpholine moiety introduces a defined three-dimensional architecture, which can be crucial for achieving selective interactions with biological targets.[1]
-
Dual Functionality: This building block possesses two key functional handles for chemical diversification: a tertiary amine within the morpholine ring and a versatile ethyl ester. This dual functionality allows for a wide range of chemical transformations to generate a diverse library of compounds.
-
"Escape from Flatland": The non-planar nature of the morpholine ring contributes to the three-dimensional character of the resulting molecules, a desirable trait in modern drug discovery to enhance specificity and reduce off-target effects.[1]
Physicochemical Properties of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value |
| CAS Number | 71172-51-5 |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Core Synthetic Strategies for Library Diversification
The primary utility of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate in library synthesis stems from the reactivity of its ethyl ester functionality. This ester can be readily converted into a carboxylic acid or a diverse range of amides, providing two key diversification pathways.
Caption: Key diversification pathways for Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of a diverse chemical library.
Protocol 1: Hydrolysis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate to 3-(2,6-dimethylmorpholin-4-yl)propanoic Acid
Rationale: The conversion of the ethyl ester to the corresponding carboxylic acid is a crucial step for subsequent diversification reactions, such as amide bond formation with a diverse set of amines or other coupling reactions. Basic hydrolysis is often preferred for its generally high yields and straightforward workup.[3][4]
Reaction Scheme:
Materials:
-
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate (1.0 eq). Dissolve the ester in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).
-
Base Addition: Add a solution of sodium hydroxide (1.5 eq) in water to the stirred solution of the ester.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1M HCl. A precipitate may form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2,6-dimethylmorpholin-4-yl)propanoic acid.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Parallel Amidation for Library Synthesis
Rationale: The direct conversion of the ethyl ester to a diverse library of amides is a highly efficient method for generating a large number of analogs.[5] This protocol is amenable to parallel synthesis formats.
Reaction Scheme:
Materials:
-
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
-
A diverse library of primary and secondary amines (in a 96-well plate format, if desired)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
A suitable catalyst (e.g., Sodium methoxide or a Lewis acid, optional)[6]
-
96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
-
Shaker/orbital mixer
-
Multi-channel pipette
-
Centrifuge
Procedure (for a 96-well plate format):
-
Plate Preparation: In each well of a 96-well reaction block, add a solution of a unique primary or secondary amine (1.2 eq) in an anhydrous solvent.
-
Substrate Addition: To each well, add a solution of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate (1.0 eq) in the same anhydrous solvent.
-
Catalyst Addition (Optional): If required, add a catalytic amount of a suitable catalyst to each well.
-
Reaction: Seal the reaction block and heat to an appropriate temperature (e.g., 80-120 °C) with shaking for 12-24 hours. The optimal temperature and time should be determined empirically.
-
Work-up:
-
Cool the reaction block to room temperature.
-
Add an appropriate quenching agent if a catalyst was used.
-
Perform a liquid-liquid extraction directly in the plate or after transferring to a different plate. Add an organic solvent (e.g., ethyl acetate) and an aqueous wash (e.g., water or dilute brine).
-
Separate the organic layer.
-
-
Isolation: Concentrate the organic layer in each well to dryness using a centrifugal evaporator.
-
Analysis: The resulting library of amides can be analyzed for purity and identity using high-throughput techniques such as LC-MS.
Self-Validating Systems and Quality Control
For any library synthesis campaign, robust analytical methods are essential to ensure the identity and purity of the synthesized compounds.
-
Reaction Monitoring: TLC or LC-MS should be used to monitor the progress of pilot reactions to optimize conditions before committing to a full library synthesis.
-
Purity Assessment: A representative subset of the final library compounds should be analyzed by HPLC to determine the overall purity of the collection.
-
Identity Confirmation: Mass spectrometry (MS) should be used to confirm the molecular weight of the synthesized compounds. For a smaller, focused library, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for full structural elucidation.
Conclusion
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a valuable and versatile building block for the synthesis of chemical libraries. The strategic incorporation of the 2,6-dimethylmorpholine scaffold can impart favorable pharmacokinetic properties to the resulting compounds. The straightforward derivatization of the ethyl ester through hydrolysis and amidation provides a robust platform for the generation of diverse and drug-like compound collections. The protocols outlined in this guide offer a solid starting point for researchers to effectively utilize this building block in their drug discovery efforts.
References
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Formation of Amides From Esters. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Hydrolysis of Esters. (n.d.). Chemguide. Retrieved from [Link]
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Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Biological relevance and synthesis of C-substituted morpholine derivatives. (2025).
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-
Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. Retrieved from [Link]
- Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. (n.d.).
- One-Pot Synthesis of Amides and Esters from 2,2,2-Trihaloethyl Esters Using Phosphorus(III) Reagents. (n.d.). The Journal of Organic Chemistry.
-
ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. Retrieved from [Link]
- The base hydrolysis of ethyl propanoate followed by the addition of acid produces wh
- Expand your building block collection with our C-Substituted Morpholines. (2021). Life Chemicals.
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-
15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]
- ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)
- Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)
- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (n.d.).
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Application Note: Synthesis of Kinase Inhibitors Featuring the Morpholine Scaffold
Abstract
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of kinase inhibitors.[1][2][3] Its frequent incorporation is attributed to a unique combination of advantageous physicochemical and pharmacological properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions within the kinase ATP-binding site.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic incorporation of the morpholine moiety into kinase inhibitor scaffolds. It covers the fundamental rationale for its use, outlines key synthetic strategies, and presents a detailed, step-by-step protocol for the synthesis of a representative morpholine-containing inhibitor.
The Morpholine Scaffold: A Privileged Moiety in Kinase Inhibitor Design
The success of the morpholine ring in drug design is not coincidental; it stems from a collection of favorable properties that address several challenges in kinase inhibitor development.[5]
1.1. Physicochemical and Pharmacokinetic (PK) Advantages
Morpholine's structure confers a well-balanced hydrophilic-lipophilic profile.[4] The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility, a common hurdle for many kinase inhibitors which are often large, aromatic, and lipophilic. The nitrogen atom is a weak base (pKa of morpholinium ion is ~8.5), which can be beneficial for modulating solubility and permeability.[4][7][8] This balanced profile often leads to improved pharmacokinetic/pharmacodynamic (PK/PD) properties, including better bioavailability and optimized clearance.[4][6]
| Property | Morpholine | Piperidine | Piperazine (N1-H) | Rationale for Advantage in Kinase Inhibitors |
| pKa (Conjugate Acid) | ~8.5 | ~11.2 | ~9.7 | Lower basicity reduces the likelihood of strong off-target interactions with acidic biopolymers and can improve cell permeability. |
| logP | -0.85 | 0.84 | -1.49 | The negative logP value indicates hydrophilicity, which helps to increase the aqueous solubility of the final compound.[4] |
| Metabolic Stability | High | Moderate | Moderate | The C-O bonds are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to the C-C bonds in piperidine. |
| Hydrogen Bonding | Acceptor (O, N) | Acceptor/Donor (N) | Acceptor/Donor (N) | The oxygen atom provides a key hydrogen bond acceptor site that can interact with the hinge region of the kinase active site.[9] |
1.2. Role in Target Engagement
In many kinase inhibitors, the morpholine oxygen atom forms a critical hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP.[9] This interaction is a recurring theme in the structure-activity relationship (SAR) of numerous inhibitor classes. For instance, in PI3K inhibitors like ZSTK474, one of the morpholine groups makes a key hydrogen bond with the backbone amide of Val828 in the catalytic domain, anchoring the inhibitor in the active site.[9]
General Synthetic Strategies for Morpholine Incorporation
The morpholine moiety is typically introduced onto an electron-deficient heteroaromatic core, a common feature in kinase inhibitors. The choice of strategy depends on the specific scaffold, available starting materials, and desired substitution pattern.
Nucleophilic Aromatic Substitution (SNAr)
This is the most common and direct method. It involves the reaction of morpholine with a heteroaromatic ring that is activated by electron-withdrawing groups and contains a good leaving group (typically a halogen like Cl or F).[10]
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[10] The rate-determining step is typically the initial nucleophilic attack.
-
Causality: The reaction is favored on electron-poor rings (e.g., quinazolines, pyrimidines, pyrazines) because the ring can stabilize the negative charge of the intermediate.[10][11] The presence of strong electron-withdrawing groups ortho or para to the leaving group further accelerates the reaction.[10]
-
Typical Conditions: The reaction is often carried out at elevated temperatures in a polar aprotic solvent like DMSO, DMF, or NMP, sometimes with a mild base (e.g., K₂CO₃, DIPEA) to scavenge the HX byproduct.[12]
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
For less activated aromatic systems where SNAr is not feasible, Buchwald-Hartwig amination is a powerful alternative. This method uses a palladium catalyst with a specialized phosphine ligand to couple morpholine with an aryl halide or triflate.
-
Causality: This method is highly versatile and tolerates a wide range of functional groups. It is particularly useful when the aromatic ring is not sufficiently electron-deficient for SNAr. The choice of ligand is critical for achieving high yields and preventing side reactions.
Reductive Amination
Reductive amination is used to connect a morpholine ring to a scaffold via an alkyl linker.[13] This involves the reaction of an aldehyde or ketone on the core scaffold with morpholine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[13][14]
-
Causality: This two-step, one-pot process is highly efficient.[14] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often used because they are selective for the iminium ion over the starting aldehyde/ketone, preventing reduction of the carbonyl group.[13][15]
Detailed Protocol: Case Study Synthesis of a Morpholine-Substituted Kinase Inhibitor
This protocol details the synthesis of a key intermediate for a 4,6-disubstituted quinoline-based PI3K/mTOR inhibitor, adapted from published methodologies.[16][17] The key step involves the installation of a morpholine moiety onto a dichlorinated pyridine ring via SNAr.
Target: 5-(4-morpholinyl-6-chloroquinolin-3-yl)-2-methoxyaniline
Experimental Workflow Diagram
Caption: Synthetic workflow for the target inhibitor intermediate.
Materials and Reagents
-
4,6-Dichloro-3-(2-methoxy-5-aminophenyl)quinoline (Intermediate from Step 1)
-
Morpholine (≥99%)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol: SNAr Reaction
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,6-dichloro-3-(2-methoxy-5-aminophenyl)quinoline (1.0 eq).
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of approximately 0.2 M.
-
Scientist's Note: Anhydrous solvent is crucial to prevent potential side reactions with the chlorinated starting material. NMP is an excellent solvent for SNAr due to its high boiling point and ability to dissolve a wide range of reactants.
-
-
Addition of Reagents:
-
Add morpholine (3.0 eq) to the stirred solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Scientist's Note: A stoichiometric excess of morpholine is used to drive the reaction to completion. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation of morpholine which would render it non-nucleophilic.
-
-
Reaction Execution:
-
Heat the reaction mixture to 130 °C under a nitrogen or argon atmosphere.
-
Maintain stirring at this temperature for 12-16 hours.
-
Scientist's Note: The reaction is performed under an inert atmosphere to prevent oxidation of the aniline moiety at high temperatures. The progress of the reaction should be monitored by a suitable analytical technique.
-
-
Reaction Monitoring (Self-Validation):
-
Periodically (e.g., every 4 hours), take a small aliquot from the reaction mixture.
-
Dilute the aliquot with ethyl acetate and spot it on a Thin Layer Chromatography (TLC) plate (e.g., using a 1:1 Hexanes:EtOAc mobile phase).
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot has been completely consumed.
-
Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the disappearance of the starting material (m/z) and the appearance of the product mass.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the amount of water in the organic phase).
-
Scientist's Note: This aqueous workup is essential to remove the high-boiling NMP solvent and other water-soluble reagents like excess base and morpholine hydrochloride.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final product.
-
Characterization and Quality Control
To ensure the integrity of the synthesized compound, a thorough analytical characterization is mandatory. This serves as the final validation of the protocol's success.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the structure by checking for characteristic peaks. Expect to see multiplets around 3.8 ppm and 3.2 ppm corresponding to the morpholine protons, alongside the aromatic protons of the quinoline and aniline rings.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Verify the purity and confirm the molecular weight of the product. The chromatogram should show a single major peak, and the mass spectrum should display the expected [M+H]⁺ ion.
-
HPLC (High-Performance Liquid Chromatography): Quantify the purity of the final compound. For drug development purposes, purity should typically be >95%.
Structure-Activity Relationship (SAR) Insights
The morpholine moiety is not merely a solubilizing group; it is often an integral part of the pharmacophore.[5][6]
-
Hinge-Binding: As mentioned, the morpholine oxygen is a potent hydrogen bond acceptor. SAR studies on PI3K inhibitors have shown that replacing the morpholine oxygen with a nitrogen (i.e., a piperazine) can lead to a significant drop in potency, highlighting the critical role of this H-bond.[9]
-
Exit Vector: The morpholine ring can serve as a convenient attachment point for linkers or other functional groups to explore different regions of the kinase binding pocket or to develop bifunctional molecules like PROTACs.[9]
-
Conformational Rigidity: The chair-like conformation of the morpholine ring can help to position substituents in a defined orientation, reducing the entropic penalty upon binding to the target kinase.[4][8]
Caption: Morpholine's key interactions in a kinase active site.
Conclusion
The morpholine scaffold is a powerful tool in the arsenal of the medicinal chemist focused on kinase inhibitor design. Its favorable physicochemical properties, metabolic stability, and ability to form specific, potency-driving interactions make it a highly valuable building block.[1][2][5] The synthetic routes for its incorporation, particularly the robust and scalable SNAr reaction, are well-established, allowing for its efficient integration into diverse molecular scaffolds. By understanding the rationale behind its use and mastering the associated synthetic protocols, researchers can effectively leverage the morpholine moiety to accelerate the development of novel and effective kinase inhibitors.
References
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]
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Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
-
Various Authors. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Höfner, G., & Wanner, K. T. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 43(17), 3246-3255. [Link]
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Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 547-573. [Link]
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Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Berndt, C. E., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(11), 1947. [Link]
-
Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1449-1492. [Link]
-
Singh, A., & Parle, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
-
Reddy, T. J., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Beilstein Journal of Organic Chemistry, 16, 1888-1894. [Link]
-
Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
- Google Patents. (2013). US8350029B2 - Process for the preparation of gefitinib.
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Ihle, N. T., et al. (2008). PWT-458, a novel pegylated-17-hydroxywortmannin, inhibits phosphatidylinositol 3-kinase signaling and suppresses growth of solid tumors. Molecular Cancer Therapeutics, 7(4), 798-808. [Link]
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Zhang, M., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 84. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Li, X., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(6), 4986-4995. [Link]
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Holland, A. W., et al. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Dalton Transactions, 49(30), 10325-10330. [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777-14838. [Link]
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Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. [Link]
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Singh, R., & Kaur, M. (2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]
-
Zhang, Y., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4914. [Link]
- Google Patents. (2016). CN103570633B - The preparation method of Gefitinib.
-
Walsh, S., Sneddon, H. F., & Moody, C. J. (2013). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate. [Link]
-
ChEMBL. (n.d.). Document: Synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitory analogues of the sponge meroterpenoid liphagal. (CHEMBL1629458). EMBL-EBI. [Link]
-
Mohrig, J. R., et al. (2004). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 81(9), 1327. [Link]
-
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]
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Troubleshooting & Optimization
Challenges in the synthesis of N-substituted morpholine esters
An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of N-substituted morpholine esters. As a Senior Application Scientist, this guide is structured to address the practical challenges encountered in the laboratory, explaining the causality behind experimental choices to ensure both success and scientific rigor.
Introduction to N-Substituted Morpholine Esters
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] When functionalized with an ester group and a substitution on the nitrogen atom, these molecules become versatile building blocks for creating complex lead compounds in drug discovery. However, their synthesis is not without challenges, often related to achieving selective N-substitution without compromising the integrity of the ester functionality or generating difficult-to-separate byproducts.
This guide provides solutions to common synthetic hurdles, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of N-substituted morpholine esters, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
You've set up your reaction (e.g., N-alkylation of a morpholine ester with an alkyl halide) but TLC/LC-MS analysis shows little to no formation of the desired product.
-
Insufficient Nucleophilicity of Morpholine Nitrogen: The lone pair on the morpholine nitrogen may not be sufficiently available for reaction, especially if the molecule contains electron-withdrawing groups that reduce its basicity.
-
Solution: The choice of base is critical. A weak inorganic base like potassium carbonate (K₂CO₃) may be insufficient. Switch to a stronger base to fully deprotonate the N-H bond (if starting from a secondary amine precursor) or to facilitate the reaction.
-
Stronger Inorganic Bases: Sodium hydride (NaH) can be effective but requires strictly anhydrous conditions.
-
Non-Nucleophilic Organic Bases: Consider bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), which are less likely to cause side reactions with the ester group.[3]
-
-
-
Poor Reactivity of the Electrophile: The leaving group on your alkylating or acylating agent may not be sufficiently labile.
-
Solution: Enhance electrophile reactivity. For alkylations, the reactivity order is I > Br > Cl. If you are using an alkyl chloride with poor results, switching to the corresponding alkyl bromide or iodide can significantly increase the reaction rate.
-
-
Steric Hindrance: Bulky substituents on either the morpholine ring or the electrophile can sterically hinder the approach of the nucleophile and electrophile.
-
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. If high temperatures are not feasible due to substrate stability, consider a different synthetic route, such as reductive amination, which can sometimes tolerate more steric bulk.
-
-
Incorrect Solvent Choice: The reaction may be hampered by poor solubility of reagents or stabilization of the wrong intermediates.
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile (MeCN). These solvents can dissolve a wide range of reagents and effectively solvate cations, leaving the nucleophilic anion more reactive. It is recommended to evaluate pure MeCN first, especially for highly basic amines, to avoid potential side reactions with alcohol co-solvents.[3]
-
Problem 2: Formation of Significant Side Products
Your reaction yields a complex mixture, with the desired product being a minor component.
-
Ester Hydrolysis or Transesterification: The ester group is sensitive to both strongly basic and acidic conditions, as well as nucleophilic attack.
-
Solution:
-
Base Selection: Avoid strongly nucleophilic bases like NaOH or KOH, especially in the presence of water or alcohol solvents. Use a non-nucleophilic base like DBU or a hindered base like diisopropylethylamine (DIPEA).
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly distilled solvents and flame-dried glassware.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
-
Over-Alkylation (for primary amine precursors): When synthesizing the morpholine ring from a primary amino alcohol, achieving selective mono-alkylation is a primary challenge, as the initial product can react further.[3]
-
Elimination Reactions: If the electrophile has a proton on the β-carbon, an elimination reaction (E2) can compete with the desired substitution (Sₙ2), especially with sterically hindered or strong, non-nucleophilic bases.
-
Solution: Use a less sterically demanding base if possible. Lowering the reaction temperature generally favors substitution over elimination.
-
Problem 3: Difficulty in Product Purification
The crude product is an oil or solid that is difficult to purify by standard column chromatography or recrystallization.
-
Similar Polarity of Product and Starting Materials: The N-substituted product may have a very similar Rf value to the starting morpholine ester, making chromatographic separation inefficient.
-
Solution:
-
Acid-Base Extraction: Since the product is a tertiary amine, it can be protonated. Perform a liquid-liquid extraction by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaHCO₃ or NaOH), and the product re-extracted into an organic solvent.
-
Chromatography Optimization: Add a small amount of triethylamine (~1%) to the eluent during column chromatography to prevent the basic product from streaking on the silica gel.
-
-
-
Persistent Catalyst Residues: For reactions like N-arylation using palladium catalysts, removing the metal catalyst and ligands can be challenging.[1]
-
Solution:
-
Filtration: Pass the crude reaction mixture through a plug of Celite® or silica to capture insoluble catalyst residues.
-
Specialized Scavengers: Use silica-functionalized scavengers (e.g., thiol- or amine-functionalized silica) designed to bind and remove residual palladium.
-
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common synthesis problems.
Caption: A workflow for troubleshooting common issues in N-substituted morpholine ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best method for introducing an N-aryl group onto my morpholine ester?
For N-arylation, the Buchwald-Hartwig amination is the most common and versatile method.[2] It involves a palladium catalyst, a suitable phosphine ligand, and a base to couple the morpholine nitrogen with an aryl halide (or triflate). Success depends heavily on the choice of ligand and reaction conditions, which must be optimized for your specific substrates.
Q2: Can I use reductive amination to synthesize N-substituted morpholine esters?
Yes, reductive amination is an excellent and often milder alternative to direct alkylation, especially for preparing N-benzyl or N-alkyl derivatives. The process involves reacting the morpholine ester with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This method often gives cleaner reactions and higher yields.
Q3: My starting morpholine ester is not commercially available. What is a reliable way to synthesize it?
A common route is the cyclization of a corresponding N-substituted diethanolamine, but this can be challenging. A more modern and efficient approach involves the reaction of a 1,2-amino alcohol with a suitable two-carbon electrophile. For instance, a one-pot conversion of 1,2-amino alcohols to morpholines using ethylene sulfate has been shown to be high-yielding and scalable.[3][4] Another approach involves the ring-opening of 2-aryl glycidic esters with an appropriate amine, followed by cyclization.[5]
Q4: How do I choose the right reaction conditions for my specific substrates?
The optimal conditions depend on the electronic and steric properties of your morpholine ester and the electrophile. The following table provides a general guideline for common N-substitution methods.
| Method | Typical Electrophile | Key Reagents | Advantages | Common Challenges |
| Direct N-Alkylation | Alkyl Halide (R-X) | Base (K₂CO₃, NaH, DBU), Solvent (DMF, MeCN) | Simple procedure, wide availability of reagents. | Over-alkylation, elimination side reactions, requires reactive electrophiles. |
| Reductive Amination | Aldehyde (RCHO) or Ketone (R₂CO) | Reducing Agent (NaBH(OAc)₃, NaBH₃CN) | Mild conditions, high yields, good functional group tolerance. | Aldehyde/ketone stability, formation of carbinolamine byproducts. |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) or Triflate (Ar-OTf) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (NaOtBu, Cs₂CO₃) | High versatility for aryl and heteroaryl groups. | Catalyst sensitivity, expensive reagents, difficult purification.[1] |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Base (TEA, DIPEA), Solvent (DCM, THF) | Fast and high-yielding reaction. | Substrate must be stable to acidic byproduct (HCl), potential for ester side reactions.[6] |
General Reaction Scheme
The diagram below illustrates the key components in a typical N-alkylation reaction.
Caption: General scheme for the N-alkylation of a morpholine ester.
Experimental Protocol: Synthesis of Ethyl 4-benzylmorpholine-3-carboxylate
This protocol describes a representative N-alkylation reaction.
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate safety precautions.
1. Reagents and Materials:
-
Ethyl morpholine-3-carboxylate (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line
2. Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl morpholine-3-carboxylate and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile via syringe to create a stirrable suspension.
-
While stirring, add benzyl bromide dropwise via syringe at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Once the starting material is consumed, cool the reaction to room temperature.
3. Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite® to remove the inorganic salts, washing the pad with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 4-benzylmorpholine-3-carboxylate.
References
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of morpholines. organic-chemistry.org. [Link]
-
Charville, H., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 13(16), 2789. [Link]
-
Avolio, S., et al. (2022). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters, 24(3), 732–737. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in the synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific Aza-Michael addition. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity and success of your synthesis.
Introduction to the Synthesis
The synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is achieved through an Aza-Michael addition of 2,6-dimethylmorpholine to ethyl acrylate. This reaction is a powerful tool for forming carbon-nitrogen bonds under relatively mild conditions.[1][2] However, like any chemical transformation, it is not without its potential pitfalls. The most common issues encountered are centered around competing side reactions and challenges in product purification. This guide will address these issues in a practical question-and-answer format.
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} Caption: Overview of the Aza-Michael Addition Reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly low. What are the primary causes?
A1: Low yields in this Aza-Michael addition can typically be attributed to two main factors: incomplete reaction and competing side reactions.
-
Incomplete Reaction: The nucleophilicity of the secondary amine in 2,6-dimethylmorpholine is crucial for the reaction to proceed. While often performed neat or in a polar solvent, the reaction may require mild heating or a catalyst to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the point of maximum conversion.[3]
-
Polymerization of Ethyl Acrylate: Ethyl acrylate is prone to anionic or radical polymerization, especially in the presence of bases or upon prolonged heating.[4] This side reaction consumes the Michael acceptor, thereby reducing the yield of the desired product. The formation of a viscous or solid mass in the reaction vessel is a clear indicator of polymerization.
Q2: I observe a significant amount of a viscous, insoluble material in my crude product. What is it and how can I prevent its formation?
A2: This is a classic sign of poly(ethyl acrylate) formation, the most common byproduct in this synthesis.
Causality: Ethyl acrylate's vinyl group is electron-deficient, making it susceptible to chain-growth polymerization.[4] This can be initiated by traces of impurities, light, or heat. The amine starting material, being basic, can also promote anionic polymerization.
Prevention Strategies:
| Strategy | Rationale |
| Use an Inhibitor-Containing Acrylate | Commercial ethyl acrylate often contains inhibitors like hydroquinone or MEHQ to prevent polymerization during storage. Ensure you are using an inhibited grade unless your specific protocol dictates otherwise. |
| Control Reaction Temperature | Exothermic reactions can accelerate polymerization. Maintain a controlled temperature, using an ice bath if necessary, especially during the initial addition of reactants. While some protocols for similar reactions suggest high temperatures, this should be approached with caution and careful monitoring.[5] |
| Minimize Reaction Time | Prolonged reaction times increase the likelihood of polymerization. Monitor the reaction progress and work up the reaction as soon as the consumption of the limiting reagent has plateaued. |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize radical polymerization initiated by atmospheric oxygen. |
dot graph "polymerization_byproduct" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Formation of Poly(ethyl acrylate) Byproduct.
Q3: My NMR/GC-MS analysis shows an unexpected isomer. What could it be?
A3: While the primary reaction is a 1,4-conjugate (Michael) addition, it's possible to form a 1,2-addition product, which is an amide, under certain conditions. However, for this specific reaction, the formation of a stable amide from the direct attack on the ester carbonyl is less likely than other side reactions. A more plausible unexpected signal could arise from unreacted starting materials or other impurities.
A detailed analysis of the crude reaction mixture by GC-MS can help in identifying the masses of byproducts, which can then be correlated with potential structures.[3]
Q4: I'm struggling to purify my product. The crude oil is difficult to handle and column chromatography is not giving clean separation.
A4: Purification of tertiary amine products can be challenging due to their basicity and sometimes high polarity. The presence of polymeric byproducts further complicates the process.
Troubleshooting Purification:
-
Initial Work-up to Remove Polymer: Before attempting chromatography, try to remove the poly(ethyl acrylate). This polymer is soluble in solvents like THF, toluene, and chloroform, but it will precipitate from alcohols like ethanol and methanol, especially when water is added.[6][7] You can attempt to precipitate the polymer from a suitable solvent system. Alternatively, dissolving the crude product in a solvent like dichloromethane or ethyl acetate and filtering it through a plug of celite or silica gel can remove some of the insoluble polymer.
-
Acid-Base Extraction: Being a tertiary amine, your product can be protonated. An acid-base extraction can be a powerful purification step.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer, leaving non-basic impurities (like unreacted ethyl acrylate and the polymer) in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate your product.
-
Extract your purified product back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is often sufficient. If your product is very polar, you might consider using alumina or a C18-functionalized silica (reverse phase).
-
Mobile Phase: A gradient of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.[8][9][10] To mitigate peak tailing caused by the basicity of the amine, you can add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent.
-
-
Distillation/Crystallization: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method. For some similar compounds, recrystallization has been reported as a viable purification strategy.[5]
dot graph "purification_workflow" { layout="dot"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Recommended Purification Workflow.
Experimental Protocols
The following protocols are generalized based on standard procedures for Aza-Michael additions and should be adapted and optimized for your specific laboratory conditions.[1][11]
Protocol 1: General Synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
-
Materials:
-
2,6-dimethylmorpholine
-
Ethyl acrylate (inhibitor-stabilized)
-
Ethanol (or other suitable solvent, or neat)
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (optional)
-
-
Procedure:
-
To a round-bottom flask, add 2,6-dimethylmorpholine (1.0 eq).
-
If using a solvent, add ethanol to achieve a concentration of approximately 0.5-1.0 M.
-
Begin stirring and slowly add ethyl acrylate (1.0-1.2 eq) dropwise. If the reaction is exothermic, use an ice bath to maintain room temperature.
-
Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent, stained with potassium permanganate).
-
If the reaction is slow, it can be gently heated to 40-50°C.
-
Once the reaction is complete (typically after 12-24 hours at room temperature), concentrate the mixture under reduced pressure to remove the solvent and any excess ethyl acrylate.
-
Proceed with purification as described in the troubleshooting section.
-
Protocol 2: Analytical Monitoring by GC-MS
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute with a suitable solvent like dichloromethane or ethyl acetate.
-
Filter through a small plug of silica or a syringe filter to remove any particulate matter.
-
-
GC-MS Parameters (Example):
-
Column: Standard non-polar column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detector: Scan from m/z 40 to 500.
-
This will allow you to monitor the disappearance of starting materials and the appearance of the product, as well as detect any significant volatile byproducts.
References
-
Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. Available at: [Link]
- Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]
-
Ribeiro, S. S., Uliana, M. P., Brocksom, T. J., & Porto, A. L. M. (2014). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Global Journal of Science Frontier Research: B. Available at: [Link]
-
Polymer Source. (n.d.). Poly(ethyl acrylate). Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Screening of Aza-Michael Addition reaction. Available at: [Link]
-
Wikipedia. (n.d.). Ethyl acrylate. Available at: [Link]
-
Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (n.d.). Available at: [Link]
-
Wiley-VCH. (2008). Supporting Information. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
ResearchGate. (n.d.). Solubility parameter of poly(ethyl acrylate). Available at: [Link]
-
National Center for Biotechnology Information. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 3-dimethylaminobenzenepropanoate. Available at: [Link]
-
National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]
-
ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Ethylmorpholine (CAS 100-74-3). Available at: [Link]
-
ResearchGate. (2023). Isolation of Ethyl Acetate Fraction of Methanolic Extract of Cinnamomum malabatrum Leaves by Column Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl polychlorocyclopropanoates. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Available at: [Link]
-
Auburn University. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Characterization of Ethyl-3-Benzoyl-6, 8-Difluoroindolizine-1-Carboxylate Analogues as Anti-tubercular Agents. Available at: [Link]
-
MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Available at: [Link]
-
Polymer Source. (n.d.). Poly(ethyl acrylate) Sample #: P18689B-EA. Available at: [Link]
-
Impactfactor. (2023). Isolation of Ethyl Acetate Fraction of Methanolic Extract of Cinnamomum malabatrum Leaves by Column Chromatography. Available at: [Link]
-
The Good Scents Company. (n.d.). ethyl propionate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-(diethylamino)propionate. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. globaljournals.org [globaljournals.org]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. polymersource.ca [polymersource.ca]
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- 8. orgsyn.org [orgsyn.org]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Michael Addition Reactions with Morpholine
Welcome to the technical support center for optimizing the Michael addition of morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial reaction. Here, we move beyond basic protocols to delve into the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles. Our goal is to empower you to achieve higher yields, better selectivity, and more robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the aza-Michael addition of morpholine.
Q1: What is the general mechanism for the aza-Michael addition of morpholine?
The aza-Michael addition is a conjugate addition reaction where the nitrogen atom of morpholine acts as a nucleophile, attacking the β-carbon of an electron-deficient alkene (the Michael acceptor). The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the morpholine, or a Lewis acid, which activates the Michael acceptor.
Q2: Does the aza-Michael addition of morpholine require a catalyst?
While some reactions can proceed without a catalyst, particularly with highly reactive Michael acceptors, catalysis is generally recommended to achieve reasonable reaction rates and yields. The choice between a base or Lewis acid catalyst depends on the specific substrates and desired outcome. In some cases, particularly with electron-poor olefins, the reaction can be performed catalyst-free under solvent-free conditions.[1][2]
Q3: What are common Michael acceptors for morpholine?
Morpholine can react with a variety of Michael acceptors, including α,β-unsaturated carbonyl compounds (enones, acrylates, etc.), nitroolefins, and other alkenes bearing electron-withdrawing groups.
Q4: Is the aza-Michael addition of morpholine reversible?
The reversibility of the reaction depends on the reaction conditions and the substrates. For secondary amines like morpholine, the reaction can show some reversibility, especially at elevated temperatures (e.g., prolonged heating at 85°C).[1][2] Under typical room temperature conditions, the reaction is often considered irreversible.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the aza-Michael addition of morpholine.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction | 1. Insufficient Catalyst Activity: The chosen base may not be strong enough to sufficiently activate the morpholine, or the Lewis acid may be incompatible with the substrates. 2. Low Reactivity of Michael Acceptor: Steric hindrance or insufficient electron deficiency on the Michael acceptor can slow down the reaction. 3. Low Reaction Temperature: While beneficial for selectivity, very low temperatures can significantly reduce the reaction rate. | 1. Catalyst Screening: - Bases: Screen a range of organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), DABCO (1,4-diazabicyclo[2.2.2]octane), or triethylamine.[3] - Lewis Acids: Consider Lewis acids like sulfated zirconia, especially for solvent-free conditions.[4] 2. Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress. Be aware that this might affect selectivity. 3. Increase Reactant Concentration: Higher concentrations can favor the bimolecular reaction. |
| Formation of Side Products | 1. Isomerization of Michael Acceptor: Amines can catalyze the isomerization of certain Michael acceptors (e.g., itaconates) to their unreactive isomers.[5] 2. Amide Formation: If the Michael acceptor contains an ester group, morpholine can react to form an amide, especially at higher temperatures.[1] 3. Polymerization: Highly reactive Michael acceptors like acrylates can polymerize under basic conditions. | 1. Suppress Isomerization: - Use Low-Polarity Solvents: These can disfavor the isomerization pathway.[5] - Lower Reaction Temperature: Isomerization is often more prevalent at higher temperatures.[5] 2. Prevent Amide Formation: Conduct the reaction at lower temperatures (e.g., starting at -20°C).[1] 3. Minimize Polymerization: - Use a Stoichiometric Amount of Morpholine: An excess of the Michael acceptor can promote polymerization. - Control Temperature: Run the reaction at a lower temperature. |
| Difficult Product Isolation/Purification | 1. Removal of Base Catalyst: Water-soluble organic bases can be difficult to remove from the product. 2. Product is Highly Polar: The addition of the morpholine moiety can significantly increase the polarity of the product, making extraction and chromatography challenging. | 1. Catalyst Choice: - Use a Heterogeneous Catalyst: A solid catalyst like sulfated zirconia can be easily filtered off.[4] - Acidic Wash: If using a basic catalyst, a dilute acid wash during workup can help remove it. 2. Purification Strategy: - Optimize Chromatography: Use a more polar eluent system for column chromatography. - Consider Crystallization: If the product is a solid, crystallization can be an effective purification method. |
Optimization Protocols and Strategies
Achieving high yield and selectivity often requires systematic optimization of reaction parameters.
I. Catalyst and Solvent Screening
The choice of catalyst and solvent is critical for the success of the aza-Michael addition.
Rationale: The catalyst's role is to enhance the nucleophilicity of the morpholine or activate the Michael acceptor. The solvent can influence reactant solubility, stabilize transition states, and affect side reactions. Alcoholic solvents, for example, can be beneficial for diastereoselection.[6] Solvent-free conditions offer a "green" alternative and can be highly effective.[1][2][4]
Experimental Protocol for Catalyst and Solvent Screening:
-
Setup: In parallel reaction vials, add the Michael acceptor (1.0 equiv).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol% of DBU, triethylamine, DABCO, or a Lewis acid).
-
Solvent Addition: To separate sets of vials, add the chosen solvent (e.g., isopropanol, acetonitrile, THF, or no solvent).
-
Reactant Addition: Add morpholine (1.2 equiv) to each vial.
-
Reaction: Stir the reactions at a set temperature (e.g., room temperature or 40°C) and monitor by TLC or LC-MS.
-
Analysis: Compare the reaction conversion and product purity across the different conditions to identify the optimal catalyst-solvent system.
Table 1: Common Catalysts and Solvents for Aza-Michael Addition of Morpholine
| Catalyst Type | Examples | Recommended Solvents | Key Considerations |
| Organic Bases | DBU, DABCO, Triethylamine[3][5] | Alcohols (Isopropanol[6]), Acetonitrile, THF, Dichloromethane | Can catalyze side reactions like isomerization.[5] |
| Heterogeneous Catalysts | Sulfated Zirconia[4] | Solvent-free[4] | Easily recoverable and reusable. |
| Organocatalysts | Chiral Morpholine Derivatives[6] | Isopropanol[6] | Useful for asymmetric synthesis. |
II. Temperature Optimization
Temperature plays a dual role in reaction rate and selectivity.
Rationale: Lowering the temperature can often improve diastereo- and enantioselectivity by favoring the thermodynamically more stable transition state.[6] However, this comes at the cost of a slower reaction rate. It is also a key parameter to control side reactions like amide formation.[1]
Experimental Protocol for Temperature Optimization:
-
Setup: Using the optimized catalyst and solvent system, set up several identical reactions.
-
Temperature Control: Place each reaction in a controlled temperature environment (e.g., -10°C, 0°C, room temperature, 40°C).
-
Monitoring: Monitor each reaction over time for conversion and the formation of any side products.
-
Analysis: Determine the optimal temperature that provides the best balance of reaction rate, yield, and selectivity.
Visualizing the Reaction Pathway
Diagrams can help clarify the reaction mechanism and experimental workflows.
Aza-Michael Addition Mechanism
Caption: Generalized mechanism of the aza-Michael addition.
Experimental Workflow for Optimization
Caption: A systematic workflow for optimizing the reaction yield.
References
-
Noordzij, G. J., & Wilsens, C. H. R. M. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 781. [Link]
-
Thirupathi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264-1294. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 19, 1435–1443. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
Noordzij, G. J., & Wilsens, C. H. R. M. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7. [Link]
-
Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]
-
Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]
-
Reddy, B. M., et al. (2025). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 19, 1435–1443. [Link]
-
The Journal of Organic Chemistry. (2022). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. The Journal of Organic Chemistry, 87(5), 2358–2367. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
Technical Support Center: Removal of Unreacted 2,6-Dimethylmorpholine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 2,6-dimethylmorpholine from their reaction mixtures. The following question-and-answer format addresses specific experimental issues, explaining the underlying chemical principles to empower you to make informed decisions for efficient and effective purification.
Understanding the Challenge: Key Properties of 2,6-Dimethylmorpholine
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of 2,6-dimethylmorpholine. These properties dictate its behavior in different solvent systems and its reactivity, forming the basis for all separation techniques.
| Property | Value | Source(s) |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | 146-147 °C (at 760 mmHg) | [1][2] |
| Density | 0.935 g/mL at 25 °C | [2] |
| Solubility | Soluble in water and common organic solvents (e.g., methanol, benzene) | [1][3] |
| pKa (of conjugate acid) | ~8.5 - 9.5 (Estimated based on morpholine) |
Part 1: Liquid-Liquid Extraction (Acidic Wash)
This is often the first and most common method attempted for removing basic impurities like 2,6-dimethylmorpholine.
Q1: What is the scientific basis for an acidic wash, and which acid should I choose?
Answer: The principle behind an acidic wash is a simple acid-base reaction. 2,6-Dimethylmorpholine is a secondary amine and is therefore basic. By washing your organic reaction mixture with an aqueous acid solution, you protonate the amine.
-
R₂NH (organic soluble) + H⁺A⁻ (aqueous) → R₂NH₂⁺A⁻ (aqueous soluble)
The resulting ammonium salt is ionic and thus preferentially partitions into the aqueous phase, effectively "extracting" the unwanted amine from your organic layer.
Choosing the Right Acid:
-
For routine purifications: A 1M solution of hydrochloric acid (HCl) is typically the first choice. It is effective, inexpensive, and the resulting hydrochloride salts are highly water-soluble.
-
For acid-sensitive compounds: If your desired product is sensitive to strong acids, you can use a milder acid like 10% aqueous citric acid or a saturated solution of ammonium chloride (NH₄Cl). The key is to use an acid with a pKa significantly lower than the pKa of the 2,6-dimethylmorpholinium ion to ensure efficient protonation.
-
Avoid: Using sulfuric acid (H₂SO₄) can sometimes lead to the formation of sulfate salts that are less soluble and can complicate the workup. Nitric acid (HNO₃) should be avoided as it is a strong oxidizing agent.
Q2: My acidic wash is not completely removing the 2,6-dimethylmorpholine. What's going wrong?
Answer: This is a common issue and can be attributed to several factors. Here’s a troubleshooting checklist:
-
Insufficient Acid: You may not be using enough acid to neutralize all the amine. Ensure you are using a molar excess of acid relative to the amount of 2,6-dimethylmorpholine in your reaction. If the exact amount is unknown, perform multiple small washes rather than one large one.
-
Incorrect pH: After the wash, check the pH of the aqueous layer. It should be distinctly acidic (pH < 2 for strong acids). If it is neutral or basic, you have not added enough acid.
-
Partitioning Issues: Although the salt is water-soluble, some of it may remain in the organic layer, especially if you are using a very polar organic solvent. Performing multiple extractions (e.g., 3 x 50 mL washes instead of 1 x 150 mL wash) is significantly more effective at removing the impurity.
-
Back-Extraction: After the initial acid wash, the desired product may be partially soluble in the acidic aqueous layer. To recover this, you can "back-extract" the combined aqueous layers with a fresh portion of your organic solvent.
Q3: I've formed a persistent emulsion during the extraction. How can I resolve this?
Answer: Emulsions are colloidal suspensions of one liquid in another and are a frequent frustration in liquid-liquid extractions. They often form when surfactant-like molecules are present or when the densities of the two phases are very similar.[4]
Prevention is better than cure:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4] This increases the surface area for extraction without the high energy input that leads to emulsions.
Methods to break an emulsion:
-
Time: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.[5]
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine).[4][5] This increases the ionic strength and density of the aqueous layer, which helps to force the separation of the two phases.[4][6]
-
Filtration: For very stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the colloidal particles.[5]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Part 2: Alternative and Advanced Purification Strategies
Q4: Distillation seems like a simple option given the boiling point of 2,6-dimethylmorpholine (147 °C). When is this appropriate?
Answer: Distillation is an excellent choice for large-scale reactions or when your desired product is non-volatile.
-
Simple Distillation: If your product has a boiling point that is significantly higher (at least 50-80 °C difference) than 2,6-dimethylmorpholine and is thermally stable, simple distillation can be effective.
-
Fractional Distillation: For closer boiling points, fractional distillation is required.[7][8] This technique can effectively separate the isomers of 2,6-dimethylmorpholine, indicating its power for separating components with similar boiling points.[8]
-
Vacuum Distillation: If your product is high-boiling or thermally sensitive, performing the distillation under reduced pressure will lower the boiling points of all components, allowing for separation at a lower temperature.
Causality: The effectiveness of distillation relies on the difference in vapor pressure between your compound and 2,6-dimethylmorpholine. The greater the difference, the easier the separation.
Q5: My target compound is sensitive to both acid and heat. What are my options?
Answer: When standard extractive and distillative methods are not viable, you must turn to more specialized techniques.
-
Scavenger Resins: This is an excellent modern alternative. Scavenger resins are solid-supported reagents that react with and bind to specific types of molecules. For removing amines, an isocyanate or aldehyde functionalized resin is ideal.[9][10][11]
-
Mechanism: You add the resin to your crude reaction mixture, stir for a period (a few hours to overnight), and then simply filter the resin off. The 2,6-dimethylmorpholine is now covalently bound to the solid support, leaving your purified product in the solution. This avoids any need for aqueous workups.
-
-
Chromatography: Column chromatography is a classic and powerful purification method.
-
Silica Gel: Silica gel is acidic and will interact strongly with the basic 2,6-dimethylmorpholine. Often, the amine will stick irreversibly to the baseline. While this removes it from your product, it can be wasteful of the stationary phase.
-
TLC First: Always develop a method on a Thin Layer Chromatography (TLC) plate first to determine the appropriate solvent system (eluent) that provides good separation between your product and the baseline amine spot.
-
Q6: How do I select and use a scavenger resin effectively?
Answer: Scavenger resins offer a highly selective and clean method of purification.
Selection:
-
Isocyanate Resins: These react with both primary and secondary amines to form a urea linkage. They are very effective for scavenging 2,6-dimethylmorpholine.
-
Aldehyde Resins: These react selectively with primary amines to form an imine.[9] They would be less effective for the secondary amine 2,6-dimethylmorpholine unless a reductive amination condition is employed in the scavenging step. Therefore, an isocyanate resin is the superior choice .
Protocol for Using Isocyanate Scavenger Resin:
-
Choose a Solvent: The reaction should be performed in an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) in which your product is soluble.
-
Determine Stoichiometry: Use a 2-3 fold molar excess of the scavenger resin's functional group relative to the maximum possible amount of residual 2,6-dimethylmorpholine.
-
Reaction: Add the resin to the filtered reaction mixture. Stir the slurry at room temperature.
-
Monitor: Follow the disappearance of the 2,6-dimethylmorpholine by TLC or LCMS.
-
Isolate: Once the scavenging is complete, filter the mixture through a sintered glass funnel or a plug of cotton, washing the resin with fresh solvent.
-
Evaporate: Combine the filtrates and evaporate the solvent to yield your purified product.
Part 3: Analysis and Verification
Q7: How can I confirm the complete removal of 2,6-dimethylmorpholine?
Answer: Verification is a critical final step. Never assume a purification was successful without analytical proof.
-
Thin Layer Chromatography (TLC): This is the quickest method. Stain your TLC plate with a potassium permanganate (KMnO₄) stain. Amines show up as yellow/orange spots on a purple background. Ensure no spot corresponding to your 2,6-dimethylmorpholine standard is visible in the lane of your purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The methyl groups of 2,6-dimethylmorpholine will have characteristic signals. Compare the spectrum of your purified product to a standard of the starting material to ensure these peaks are absent.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive method for detecting volatile impurities.[12] It can provide quantitative data on the level of residual amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, often after derivatizing the amine to make it detectable by a UV detector.[13][14] This is a common method in pharmaceutical quality control for quantifying residual amines.[15]
Visual Workflow Guides
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Workflow for Acidic Wash Purification
Caption: Step-by-step workflow for an acidic wash.
References
- Google Patents. (1983). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
- Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
- Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- Google Patents. (1981). EP0026367A1 - Process for the preparation of cis-2,6-dimethyl morpholine.
-
PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
- Google Patents. (2005). US6897262B2 - Scavenger resin and processes for the use thereof.
-
National Institutes of Health (NIH). (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
Synthesis. (2001). Covalent Scavengers for Primary and Secondary Amines. Retrieved from [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,6-dimethyl morpholine. Retrieved from [Link]
-
Reddit. (2025). Precipitating organic amine from organic solution containing dissolved KOH. Retrieved from [Link]
-
ResearchGate. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
AAPPTEC. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Morpholine, 2,6-dimethyl-. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
- Google Patents. (2010). WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
-
EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Scientific Research Publishing. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. Retrieved from [Link]
-
University of Southampton. (n.d.). Scavenger and Reagent Resins. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
Sources
- 1. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-dimethyl morpholine, 141-91-3 [thegoodscentscompany.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 8. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. glycopep.com [glycopep.com]
- 11. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 12. Making sure you're not a bot! [helda.helsinki.fi]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of 2,6-dimethylmorpholine reactions
Welcome to the technical support center for optimizing reactions involving 2,6-dimethylmorpholine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges and opportunities presented by this sterically hindered secondary amine. Our focus is to provide practical, in-depth solutions to common issues, particularly concerning the control of regioselectivity and reaction efficiency.
Introduction: The Challenge of Steric Hindrance
2,6-Dimethylmorpholine is a valuable building block in organic synthesis, notable for its use in agrochemicals and pharmaceuticals. Its structure, featuring two methyl groups flanking the nitrogen atom, presents a significant steric shield. This steric hindrance is a double-edged sword: it can enhance the stability of resulting compounds, but it also dramatically influences the amine's nucleophilicity and can lead to challenges in achieving desired reaction outcomes.[1][2] Understanding and controlling the interplay of steric and electronic effects is paramount to success.[3]
This guide provides troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you improve yields, minimize side products, and achieve high regioselectivity in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the N-alkylation and N-acylation of 2,6-dimethylmorpholine in a question-and-answer format.
Question 1: My N-alkylation reaction of 2,6-dimethylmorpholine with a primary alkyl halide is sluggish and gives low yields. How can I improve the conversion rate?
Answer: This is a classic problem stemming from the reduced nucleophilicity of the nitrogen atom due to steric hindrance from the adjacent methyl groups.[4][5] The bulky nature of the amine slows down the kinetics of the SN2 reaction.[6] Here’s a systematic approach to troubleshoot this issue:
Causality: The two methyl groups impede the approach of the electrophile to the nitrogen's lone pair, raising the activation energy of the transition state. To improve the rate, you must optimize conditions to overcome this energy barrier.
Solutions, from simplest to most impactful:
-
Increase Reaction Temperature and Time: The first and simplest variable to modify. A higher temperature provides the necessary activation energy. Monitor the reaction for potential decomposition of starting materials or products if using very high temperatures.
-
Solvent Choice: The solvent plays a critical role. Switch to a polar aprotic solvent like DMF or DMSO. These solvents are effective at solvating the cation of the base but do not hydrogen-bond with the amine, leaving its lone pair more available for reaction.[7]
-
Base Selection: The choice of base is crucial for deprotonating the secondary amine (or its protonated form) without adding more steric bulk around the reaction center.
-
Good Choices: Sodium hydride (NaH) or potassium carbonate (K₂CO₃). NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine, significantly increasing its nucleophilicity.[7] K₂CO₃ is a weaker base but is often sufficient and easier to handle.
-
Avoid: Bulky bases like triethylamine or diisopropylethylamine (DIPEA) can exacerbate the steric problem.
-
-
Addition of an Iodide Catalyst: If you are using an alkyl bromide or chloride, adding a catalytic amount (0.1 eq) of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can accelerate the reaction via the Finkelstein reaction. The in situ generation of the more reactive alkyl iodide, which is a better leaving group, can significantly increase the reaction rate.[8]
Experimental Protocol: Optimized N-Alkylation of 2,6-Dimethylmorpholine
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (5 mL/mmol of amine) under an inert atmosphere (N₂ or Ar), add 2,6-dimethylmorpholine (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add sodium iodide (0.1 eq).
-
Add the primary alkyl halide (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Question 2: I am attempting to N-acylate 2,6-dimethylmorpholine with an acid anhydride, but the reaction is incomplete even after prolonged heating. What is the issue and how can it be resolved?
Answer: This is another common issue rooted in steric hindrance. Acid anhydrides are moderately reactive acylating agents, but their steric bulk, combined with that of 2,6-dimethylmorpholine, can make the tetrahedral intermediate difficult to form. Friedel-Crafts acylation principles can be informative here, where a powerful electrophile is generated.[9][10][11]
Causality: The nucleophilic attack of the hindered amine on the carbonyl carbon of the anhydride is slow. The stability of the starting materials means that without sufficient activation, the reaction stalls.
Solutions:
-
Switch to a More Reactive Acylating Agent: The most effective solution is to use a more electrophilic acylating agent.
-
Acyl Chloride: Acyl chlorides are significantly more reactive than anhydrides. The reaction typically proceeds much faster and at lower temperatures.
-
Acid Fluoride: For extremely hindered cases, acyl fluorides are even more reactive and can be effective where chlorides fail.
-
-
Use a Coupling Agent: If you must use a carboxylic acid directly, employ a modern coupling agent to form a highly reactive intermediate in situ.
-
Carbodiimides (e.g., DCC, EDC): These are effective but can sometimes be problematic with hindered amines.
-
Uronium/Phosphonium Reagents (e.g., HATU, HBTU, PyBOP): These are generally more effective for hindered couplings. HATU, in particular, is excellent for forming amide bonds in sterically demanding environments.
-
-
Add a Nucleophilic Catalyst: When using an anhydride or acyl chloride, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a superior nucleophile that first reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the hindered amine.
Troubleshooting Workflow for N-Acylation
Caption: Decision workflow for troubleshooting incomplete N-acylation.
Question 3: My reaction involves a substrate with multiple electrophilic sites. How can I ensure 2,6-dimethylmorpholine reacts regioselectively at the desired position?
Answer: Achieving regioselectivity in this scenario depends on exploiting the electronic and steric differences between the electrophilic sites.[12] 2,6-Dimethylmorpholine is a "hard" nucleophile but is also bulky. This combination is key to directing its reactivity.
Causality: The regiochemical outcome is determined by the relative activation energies for the reaction at each site. Steric hindrance will strongly disfavor reaction at crowded sites, while electronic factors will favor reaction at the most electron-deficient site.[13][14]
Strategies for Control:
-
Steric Approach Control: Use the bulk of 2,6-dimethylmorpholine to your advantage. It will preferentially attack the least sterically hindered electrophilic site. If your target site is more hindered, this strategy will work against you.
-
Electronic Control (HSAB Principle): As a secondary amine, 2,6-dimethylmorpholine is a hard nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, it will preferentially react with "hard" electrophilic centers (e.g., carbonyl carbons of acyl chlorides, alkyl halides) over "soft" centers (e.g., carbons involved in Michael additions).[15]
-
Protecting Groups: If the undesired electrophilic site can be temporarily blocked with a protecting group, this is often the most robust strategy. This allows the reaction to proceed at the desired location, after which the protecting group can be removed.
-
Catalysis: The use of specific catalysts can alter the reactivity of one site over another. For instance, a Lewis acid might coordinate to and activate one carbonyl group more effectively than another, directing the nucleophilic attack.[16]
Data Table: Influence of Electrophile on Regioselectivity
Consider the hypothetical reaction with substrate A , which has both a primary alkyl bromide (soft, less hindered) and an acyl chloride (hard, more hindered).
| Electrophile in Substrate A | Relative "Hardness" | Steric Hindrance | Predicted Outcome with 2,6-Dimethylmorpholine |
| Primary Alkyl Bromide (-CH₂Br) | Soft | Low | Minor Product (SN2 is slow) |
| Acyl Chloride (-COCl) | Hard | Moderate | Major Product (Hard-Hard interaction is favored) |
This table illustrates how the inherent electronic preferences (hard-hard) can override moderate steric differences to achieve regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in reactivity between cis- and trans-2,6-dimethylmorpholine? The cis isomer, where both methyl groups are on the same face of the morpholine ring (either both equatorial or both axial in the chair conformation), is the most common and thermodynamically stable form.[17][18] The trans isomer is less stable. For most N-alkylation and N-acylation reactions, the reactivity difference is subtle but can be relevant. The cis isomer generally presents a more defined steric environment, which can sometimes be exploited for higher selectivity in chiral environments. For most standard applications, commercial 2,6-dimethylmorpholine is a mixture but is predominantly the cis-isomer.[17]
Q2: Can 2,6-dimethylmorpholine be used as a catalyst? Yes, due to its basicity and steric bulk, it can function as a non-nucleophilic base, similar to DIPEA, to scavenge protons in reactions.[1][19] Its hindered nature makes it a poor nucleophile but a good base, which is useful when you want to prevent the base from participating in the main reaction.[1]
Q3: How do I remove residual 2,6-dimethylmorpholine from my final product? Being a basic amine, it can be easily removed by an acidic wash during aqueous workup. After diluting the reaction mixture with an organic solvent (like ethyl acetate or DCM), wash the organic phase one or more times with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). This will protonate the amine, forming a salt that is soluble in the aqueous layer. Follow this with a wash with saturated sodium bicarbonate to remove any residual acid before drying and concentrating.
Q4: Are there less-hindered alternatives that behave similarly? If the steric bulk is proving too problematic, consider morpholine itself, which is much more reactive but lacks the specific steric properties. If some bulk is desired but less than 2,6-dimethylmorpholine, you could consider 2-methylmorpholine or 3,5-dimethylmorpholine, although these are less common. The choice depends entirely on the specific steric and electronic profile required for your synthesis.
References
- US4504363A - Preparation of cis-2,6-dimethylmorpholine.
- 2,6-Dimethylmorpholine | C6H13NO | CID 110862. PubChem.
- Process for the preparation of cis-2,6-dimethyl morpholine - P
- Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. PMC.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chem LibreTexts.
- An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes.
- A regio- and stereoselectivity and molecular mechanism study on the addition reactions of morpholine and m-CPBA to 9α-hydroxyparthenolide using DFT calculations.
- Optimizing Chemical Synthesis with 2,6-Dimethylmorpholine C
- EAS Reactions (3)
- Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl deriv
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.
- Module 1 Regioselective, Regio-specific and Chemoselective reactions. Durgapur Government College.
- Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF.
- Steric hindrance. Taylor & Francis Online.
- Effect on steric hindrance on nucleophiles. Reddit.
- Steric hindrance. Khan Academy.
- Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC.
- Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions.
- Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investig
Sources
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 18. Process for the preparation of cis-2,6-dimethyl morpholine - Patent EP-0026367-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Low Yield in Propanoate Ester Synthesis
Welcome to the technical support center dedicated to resolving challenges in propanoate ester synthesis. This guide is structured for researchers, scientists, and drug development professionals who encounter yield-related issues in their esterification experiments. Here, we move beyond simple protocols to explain the why behind the how, grounding our advice in established chemical principles to ensure you can confidently troubleshoot and optimize your reactions.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries regarding low yields in esterification reactions.
Q1: My propanoate ester synthesis has stalled, resulting in a very low yield. What is the most probable cause?
A1: The most frequent cause of low yield in classic esterification reactions, such as the Fischer-Speier method, is the reversible nature of the reaction.[1][2][3][4][5] Carboxylic acids react with alcohols to form an ester and water, but the water produced can hydrolyze the ester, converting it back to the starting materials.[1][3][6] Your reaction has likely reached a state of equilibrium where the rate of ester formation equals the rate of hydrolysis, preventing further net conversion to your desired product.
Q2: I'm using an acid catalyst for my Fischer esterification, but the yield is still poor. Could the catalyst be the issue?
A2: While catalyst choice is important, poor yield in a Fischer esterification is often related to reaction equilibrium rather than the catalyst itself, assuming a standard strong acid catalyst (e.g., H₂SO₄, TsOH) is used.[1][7] The primary roles of the acid catalyst are to protonate the carbonyl group of the carboxylic acid, making it more electrophilic for the alcohol to attack, and to increase the reaction rate.[2] However, the catalyst does not change the position of the equilibrium. Insufficient catalyst loading can slow the reaction, but the fundamental issue of equilibrium remains.[2] That said, using an excessive amount of a strong acid like sulfuric acid can sometimes lead to side reactions, such as the dehydration of the alcohol to form an alkene, particularly with secondary or tertiary alcohols.[8]
Q3: Can the structure of my alcohol or propanoic acid derivative affect the reaction yield?
A3: Absolutely. Steric hindrance plays a significant role. The rate and equilibrium position of an esterification reaction can be influenced by the structure of both the alcohol and the carboxylic acid.[8]
-
Alcohols: Primary alcohols react the fastest, followed by secondary alcohols. Tertiary alcohols are generally poor substrates for Fischer esterification as they are prone to elimination side reactions under acidic conditions.[7]
-
Carboxylic Acids: Substituents near the carbonyl group of propanoic acid can sterically hinder the approach of the alcohol, slowing the reaction and potentially lowering the yield.[8]
Q4: My reaction involves a sensitive substrate, and the harsh acidic conditions of Fischer esterification are causing degradation. What are my alternatives?
A4: For acid-labile substrates, the Steglich esterification is an excellent, milder alternative.[7][9] This method uses a coupling agent, typically a carbodiimide like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst, commonly 4-dimethylaminopyridine (DMAP).[9][10] The reaction proceeds under neutral or slightly basic conditions at room temperature, avoiding the need for strong acids and high heat, thus preserving the integrity of sensitive functional groups.[9]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, structured guidance for systematically addressing low yields in specific esterification methods.
Guide 2.1: Fischer-Speier Esterification of Propanoates
The Fischer esterification is a classic, cost-effective method but requires careful management of the reaction equilibrium.
Core Issue: Unfavorable Equilibrium
The primary directive is to shift the reaction equilibrium towards the product side. This is achieved by applying Le Châtelier's principle.
Logical Troubleshooting Workflow: Fischer Esterification
Caption: Troubleshooting workflow for low yields in Fischer esterification.
Solutions & Protocols
1. Manipulating Reagent Concentration:
-
Explanation: By significantly increasing the concentration of one reactant (typically the alcohol, as it is often less expensive and easier to remove), the equilibrium shifts to favor product formation.[1][11]
-
Protocol: Instead of stoichiometric amounts, use the alcohol as the reaction solvent. A 5- to 10-fold molar excess is common and can substantially increase the yield.[1][8] For the synthesis of n-propyl propanoate, a molar ratio of 1:10 (acid to alcohol) has been shown to achieve high yields.[8]
2. Active Removal of Water:
-
Explanation: Continuously removing water as it forms prevents the reverse reaction (hydrolysis) and pulls the equilibrium towards the ester product.[1][3][4][6]
-
Protocols:
-
Dean-Stark Apparatus: This is the most common laboratory method. The reaction is run in a solvent (e.g., toluene) that forms a lower-boiling azeotrope with water.[1] The azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent overflows back into the reaction flask.[1]
-
Molecular Sieves: For reactions where a Dean-Stark apparatus is impractical, molecular sieves can be used to sequester water.[6] To prevent the acidic reaction medium from destroying the sieves, they should be placed in a Soxhlet extractor suspended above the reaction flask. Vapors from the reaction (alcohol, ester, and water) condense over the sieves, which trap the water, and the dried organic components are returned to the flask.[6]
-
Data Presentation: Effect of Reaction Parameters on Propanoate Synthesis
The following table summarizes findings from a study on the esterification of propanoic acid, illustrating the impact of key variables.[8]
| Parameter Studied | Conditions Varied | Observation |
| Alcohol Structure | 1-butanol vs. 1-propanol vs. ethanol vs. 2-propanol | Reactivity order: 1-butanol > 1-propanol > ethanol > 2-propanol, demonstrating the effect of chain length and steric hindrance. |
| Molar Ratio | Acid/Alcohol ratios of 1/2.5, 1/5, 1/10 | Increasing the molar excess of alcohol significantly increases both the rate and the final yield of the ester. |
| Catalyst Amount | Acid/H₂SO₄ molar ratios from 1/0.06 to 1/0.20 | Higher catalyst concentration increases the reaction rate. A molar ratio of 1/0.20 was found to be optimal in the study. |
| Temperature | 35°C vs. 65°C | Increasing the temperature from 35°C to 65°C dramatically increased the reaction rate and final conversion. |
Guide 2.2: Steglich Esterification of Propanoates
Steglich esterification is ideal for sensitive substrates but has its own set of potential pitfalls, primarily related to side reactions and reagent purity.
Core Issue: Incomplete Activation or Side Reactions
Low yields in Steglich esterifications often stem from two sources: the deactivation of the coupling agent or the formation of an unreactive N-acylurea byproduct.[9][10]
Mechanism & Troubleshooting Logic
The reaction proceeds via an O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide (e.g., DCC).[9] This intermediate is highly reactive.
-
Desired Pathway: The alcohol attacks the O-acylisourea to form the ester and the dicyclohexylurea (DCU) byproduct.
-
Catalyzed Pathway (Optimal): DMAP, being a superior nucleophile, reacts with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate.[9][12] This intermediate is then readily attacked by the alcohol. This pathway is faster and avoids side reactions.
-
Side Reaction Pathway: The O-acylisourea can undergo an intramolecular rearrangement (an acyl migration) to form a stable and unreactive N-acylurea.[9][10] This is a common cause of low yields, especially in the absence of DMAP or with poorly nucleophilic alcohols.[9]
Caption: Key reaction pathways in Steglich esterification.
Solutions & Protocols
1. Ensure the Use of a DMAP Catalyst:
-
Explanation: The addition of catalytic DMAP (typically 2-10 mol%) is crucial for efficient ester formation, especially with sterically hindered alcohols.[9][12] It accelerates the reaction and suppresses the formation of the N-acylurea byproduct by rapidly converting the O-acylisourea intermediate into the more reactive N-acylpyridinium salt.[9][10][12]
-
Protocol:
-
Dissolve the propanoic acid (1.0 eq), alcohol (1.0-1.2 eq), and DMAP (0.05 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane - DCM).
-
Cool the mixture in an ice bath (0 °C).
-
Add a solution of DCC (1.1 eq) in DCM dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LCMS.
-
2. Address Purification Challenges:
-
Explanation: A common practical issue is the removal of the dicyclohexylurea (DCU) byproduct, which has limited solubility in many organic solvents.[10] Incomplete removal can contaminate the product and make yield calculations inaccurate.
-
Protocol:
-
After the reaction is complete, filter the crude mixture to remove the precipitated DCU.
-
Wash the filtrate with dilute acid (e.g., 0.5 M HCl) to remove any remaining DMAP, followed by a wash with sodium bicarbonate solution to remove unreacted carboxylic acid.[13]
-
If DCU remains in the filtrate, it can sometimes be precipitated by concentrating the solution and adding a solvent in which DCU is poorly soluble (like diethyl ether) and storing it at low temperature.
-
For water-soluble byproducts, consider using EDC as the coupling agent. The resulting urea is water-soluble and can be easily removed with an aqueous workup.[14]
-
Guide 2.3: Transesterification for Propanoate Synthesis
Transesterification is the conversion of one ester to another by reacting it with an alcohol.[15] It is also an equilibrium-controlled process.
Core Issue: Incomplete Conversion
Similar to Fischer esterification, low yields are typically due to an unfavorable equilibrium. The reaction is driven to completion by using a large excess of the desired alcohol or by removing the alcohol byproduct.[15]
Solutions & Protocols
1. Driving the Equilibrium:
-
Explanation: To synthesize a methyl propanoate from an ethyl propanoate, for example, the reaction must be flooded with methanol to shift the equilibrium.[15] Conversely, if the alcohol being displaced (e.g., methanol) has a low boiling point, it can be removed by distillation to drive the reaction forward.
-
Protocol (Acid-Catalyzed):
-
Dissolve the starting ester in a large excess of the desired alcohol (e.g., use the alcohol as the solvent).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOMe).
-
Heat the mixture to reflux and monitor the reaction. The time required can vary significantly based on the substrates.
-
Workup involves neutralizing the catalyst and removing the excess alcohol and the alcohol byproduct via distillation or extraction.
-
Section 3: References
-
Kastratović, V. R., Radulović, M. M., & Kastratović, K. K. (2022). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society. [Link]
-
NurdRage. (2017). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. YouTube. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Kastratović, V., et al. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]
-
Gómez-Castro, F. I., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Patsnap. (2025). Ethyl Propanoate: Mechanism in Esterification Process Optimization. Patsnap Eureka. [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Reddit. (2025). Trouble with Steglich Esterification. r/Chempros. [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]
-
Clark, J. (n.d.). ESTERIFICATION. Chemguide. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
SCIREA. (2024). Purification Propionic Acid using n-Butanol in Semi Batch Reactive Distillation. SCIREA Journal of Chemical Engineering. [Link]
-
Oxford Instruments. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12. [Link]
-
Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. [Link]
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl Propanoate: Mechanism in Esterification Process Optimization [eureka.patsnap.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scalable Synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scalable synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the reliability and success of your synthesis.
Introduction
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its morpholine moiety is a prevalent feature in many approved drugs, contributing to desirable pharmacokinetic properties.[1][2] The synthesis of this compound is typically achieved through a Michael addition reaction between 2,6-dimethylmorpholine and ethyl acrylate. While conceptually straightforward, scaling up this reaction can present several challenges. This guide will address these potential issues in a practical, question-and-answer format.
Reaction Overview
The fundamental reaction for the synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is the aza-Michael addition of 2,6-dimethylmorpholine to ethyl acrylate. This reaction involves the nucleophilic attack of the secondary amine of the morpholine ring onto the electron-deficient β-carbon of the ethyl acrylate.
Caption: Overall reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and provides detailed solutions.
Question 1: Why is my reaction yield consistently low?
Answer:
Low yields in the aza-Michael addition can stem from several factors, primarily related to reaction kinetics and equilibrium.
-
Incomplete Reaction: The nucleophilicity of the nitrogen in 2,6-dimethylmorpholine is somewhat sterically hindered by the two methyl groups. This can slow down the reaction rate.
-
Solution: Increase the reaction time and/or temperature. Monitoring the reaction progress by TLC or GC-MS is crucial to determine the optimal reaction time. A higher temperature can overcome the activation energy barrier, but be cautious of potential side reactions.[3]
-
-
Unfavorable Equilibrium: The Michael addition is a reversible reaction. The equilibrium may not favor the product under certain conditions.
-
Solution: Use a slight excess of one of the reactants. Using an excess of the more volatile reactant (ethyl acrylate) can help drive the reaction forward. However, this may complicate purification. Alternatively, performing the reaction in a solvent that favors the product's solubility can also shift the equilibrium.
-
-
Catalyst Inefficiency: While this reaction can proceed without a catalyst, a base catalyst is often used to deprotonate the amine, increasing its nucleophilicity.
-
Solution: If using a catalyst, ensure it is active and used in the correct amount. Common bases for Michael additions include triethylamine (Et3N), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and potassium carbonate.[4] The choice of base can significantly impact the reaction rate and yield.
-
Question 2: I am observing the formation of a significant amount of a bis-adduct impurity. How can I minimize this?
Answer:
The formation of a bis-adduct, where a second molecule of 2,6-dimethylmorpholine reacts with the product, is a common side reaction if the reaction conditions are not carefully controlled.
-
Stoichiometry: The molar ratio of the reactants is critical.
-
Solution: Use a 1:1 or a slight excess of ethyl acrylate to 2,6-dimethylmorpholine. A large excess of the morpholine derivative will favor the formation of the bis-adduct.
-
-
Mode of Addition: The way the reactants are mixed can influence selectivity.
-
Solution: Add the 2,6-dimethylmorpholine slowly to the ethyl acrylate. This ensures that the concentration of the morpholine derivative is always low relative to the acrylate, minimizing the chance of a second addition.
-
Question 3: The reaction mixture is turning dark brown/black at elevated temperatures. What is causing this and how can I prevent it?
Answer:
Darkening of the reaction mixture often indicates decomposition or polymerization of the starting materials or product, particularly at higher temperatures.
-
Polymerization of Ethyl Acrylate: Ethyl acrylate is prone to polymerization, especially in the presence of heat, light, or impurities.
-
Solution:
-
Use ethyl acrylate containing an inhibitor (like hydroquinone monomethyl ether).
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization.[5]
-
Maintain a controlled temperature. If higher temperatures are required for the reaction to proceed, consider using a solvent with a suitable boiling point to regulate the temperature.[6]
-
-
-
Decomposition: The starting materials or product may be degrading at the reaction temperature.
-
Solution: Determine the lowest effective temperature for the reaction to proceed at a reasonable rate. This can be achieved through small-scale optimization experiments.
-
Question 4: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate can be challenging due to its physical properties and potential impurities.
-
Distillation: The product is a liquid with a relatively high boiling point.
-
Solution: Vacuum distillation is the preferred method for purification on a larger scale. This allows for distillation at a lower temperature, preventing thermal decomposition. Ensure the vacuum system is efficient to achieve a low and stable pressure.
-
-
Chromatography: For smaller scales or for achieving very high purity, column chromatography can be employed.
-
Solution: Use a silica gel column with a suitable solvent system. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for elution.[7]
-
-
Acid-Base Extraction: This can be an effective way to remove unreacted 2,6-dimethylmorpholine.
-
Solution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic morpholine derivative into the aqueous layer. The organic layer containing the product can then be washed with a base (e.g., saturated sodium bicarbonate solution) and brine, dried, and concentrated.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this synthesis?
A1: The reaction can be run neat (without a solvent), especially on a smaller scale. For larger scales, a solvent can help with temperature control and handling. Good solvent choices include aprotic solvents like ethanol, acetonitrile, or THF. Ethanol can be a good choice as it is relatively inexpensive and has a suitable boiling point.[6]
Q2: Is a catalyst necessary for this reaction?
A2: The aza-Michael addition can proceed without a catalyst, but it is often slow. A base catalyst can significantly accelerate the reaction. For a scalable synthesis, using a catalyst is generally recommended to reduce reaction times and potentially lower the required temperature.[4]
Q3: What are the key safety precautions for this synthesis?
A3:
-
2,6-Dimethylmorpholine: Is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl Acrylate: Is a flammable liquid and a lachrymator (causes tearing). It is also a suspected carcinogen. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Elevated Temperatures: If heating the reaction, use a well-controlled heating mantle and a reflux condenser to prevent the escape of flammable vapors.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the ester carbonyl group and C-N and C-O bonds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the product and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can also be used to assess purity.
Experimental Protocol: Scalable Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,6-Dimethylmorpholine
-
Ethyl acrylate (with inhibitor)
-
Triethylamine (Et3N)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere.
-
To the flask, add ethyl acrylate (1.0 eq) and anhydrous ethanol.
-
In the addition funnel, prepare a solution of 2,6-dimethylmorpholine (1.0 eq) and triethylamine (0.1 eq) in anhydrous ethanol.
-
Slowly add the solution from the addition funnel to the stirred solution in the flask over 1-2 hours. An exotherm may be observed. Maintain the temperature below 40°C during the addition.
-
After the addition is complete, heat the reaction mixture to reflux (around 78°C for ethanol) and monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted morpholine and triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate as a clear oil.
| Parameter | Recommended Condition | Justification |
| Stoichiometry | 1:1 to 1:1.1 (Morpholine:Acrylate) | Minimizes bis-adduct formation. |
| Catalyst | Triethylamine (0.1 eq) | Accelerates the reaction rate. |
| Solvent | Ethanol | Good for temperature control and solubility. |
| Temperature | Reflux (approx. 78°C) | Provides sufficient energy for the reaction. |
| Purification | Vacuum Distillation | Best for large-scale purification of liquids. |
Workflow Diagram
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 7. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
Technical Support Center: Purifying Morpholine Derivatives with Column Chromatography
Welcome to the technical support hub for the purification of morpholine derivatives. Morpholine and its analogues are foundational scaffolds in medicinal chemistry and drug development, celebrated for their utility in crafting a wide array of therapeutic agents.[1] However, the inherent basicity of the morpholine nitrogen presents a unique set of challenges during purification by silica gel column chromatography.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested solutions to common problems, moving beyond simple instructions to explain the chemical principles behind each recommendation. Our goal is to empower you with the expertise to not only solve immediate purification issues but also to proactively design robust separation methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and challenging problems encountered when purifying morpholine derivatives on silica gel.
Question 1: My morpholine derivative is showing severe peak tailing and streaking on the column. What's causing this and how do I fix it?
Answer:
This is the most common issue when purifying basic compounds like morpholine derivatives on standard silica gel.
Root Cause Analysis: The problem stems from a strong acid-base interaction between the basic nitrogen atom of the morpholine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[2][3] This interaction is often strong and kinetically slow to dissociate, causing a portion of the molecules to "stick" and elute slowly, resulting in a tailed or streaking peak shape.[3][4] Polar components in your sample will bind strongly to the silica gel, causing them to move slowly through the column.[5]
Solutions (From First-line to Advanced):
-
Mobile Phase Modification (The Standard Approach): The most effective and widely used solution is to "neutralize" the acidic silanol groups by adding a small amount of a competing base to your mobile phase.[2] This base will preferentially interact with the silanol groups, making them less available to interact with your morpholine compound.
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or a concentrated ammonia solution (e.g., NH4OH) to your eluent.[2][6] TEA is often preferred due to its volatility, which simplifies removal during solvent evaporation.[2]
-
Implementation:
-
First, develop your solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of approximately 0.2-0.3 for your desired compound.[7]
-
Add 1% TEA to this pre-determined solvent system. You will likely notice the Rf value increases.
-
Re-optimize the solvent polarity (usually by decreasing the polar component) to bring the Rf back to the 0.2-0.3 range.
-
Equilibrate your packed column by flushing it with at least 2-3 column volumes of the TEA-modified eluent before loading your sample. This ensures the entire silica bed is deactivated.[6]
-
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient or undesirable (e.g., TEA is incompatible with downstream applications), consider a different stationary phase.
-
Amine-Functionalized Silica: These columns have a propyl-amine group bonded to the silica surface. This effectively neutralizes the acidic character of the stationary phase from the start, often providing excellent peak shape for basic compounds using standard non-polar eluents like hexane/ethyl acetate without any basic additives.[8]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel. For morpholine derivatives, basic or neutral alumina is recommended.
-
Reversed-Phase (C18) Silica: For highly polar morpholine derivatives, reversed-phase chromatography can be an excellent option, using mobile phases like water/acetonitrile or water/methanol.[9][10]
-
Question 2: My compound won't elute from the column, even with a highly polar solvent system like 10% Methanol in Dichloromethane.
Answer:
This frustrating situation, often called "irreversible binding," typically has two primary causes when dealing with morpholine derivatives.
Root Cause Analysis:
-
Extreme Acid-Base Interaction: The interaction with the silica gel is so strong that the mobile phase cannot effectively displace the compound. This is common for morpholines with multiple basic sites or high polarity.
-
On-Column Decomposition: The acidic silica gel may be catalyzing the degradation of your compound.[11] What you loaded is no longer what you are trying to elute.
Solutions & Diagnostic Steps:
-
Test for Stability: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude material in a suitable solvent, add a scoop of silica gel, and stir it at room temperature for an hour. Monitor the mixture by TLC against a silica-free control sample. If new spots appear or the product spot diminishes, your compound is unstable on silica.[11]
-
Implement Basic Modifiers: If the compound is stable, the issue is binding. Immediately add 1-2% triethylamine or ammonia to your eluent system.[6][12] A common and powerful eluent for very stubborn amines is a mixture of Dichloromethane, Methanol, and concentrated Ammonium Hydroxide (e.g., in a 90:9:1 ratio).[13]
-
Switch to a Non-Acidic Stationary Phase: If the compound is unstable on silica, you must switch to an alternative. Amine-functionalized silica or basic alumina are excellent first choices.[8] Reversed-phase (C18) chromatography is another viable path.[10]
-
Check Your Solvent Polarity: Ensure you are using an appropriate polar solvent. While Ethyl Acetate/Hexane is a workhorse, for more polar compounds, a Dichloromethane/Methanol system is more effective. Be aware that using more than 10% methanol in your eluent can risk dissolving some of the silica gel.[12]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for my morpholine derivative?
A good starting point depends on the overall polarity of your molecule. A standard approach is to use a binary system of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[12]
-
For less polar derivatives: Start with 10-20% Ethyl Acetate in Hexanes.
-
For moderately polar derivatives: Start with 50-70% Ethyl Acetate in Hexanes.
-
For very polar derivatives: Switch to 2-5% Methanol in Dichloromethane.[14] Always add 1% triethylamine to your chosen system to prevent tailing.[6]
Q2: Should I load my sample wet (dissolved in solvent) or dry (adsorbed onto silica)?
For the best possible separation and resolution, dry loading is highly recommended.[6]
-
Why? Wet loading, especially if the sample is dissolved in a solvent stronger than the mobile phase, causes the initial band of compound to spread, leading to broader peaks and poorer separation.
-
How to Dry Load:
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane or acetone).
-
Add silica gel to the solution (typically 2-3 times the weight of your crude material).[15]
-
Thoroughly mix and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[6]
-
Carefully layer this powder on top of your packed column.[6]
-
Q3: Can I use reversed-phase chromatography for my morpholine derivative?
Yes, absolutely. Reversed-phase chromatography on a C18-functionalized silica column is an excellent technique, particularly for polar morpholine derivatives that are highly water-soluble.[10]
-
Mobile Phase: Typically, a gradient of water and acetonitrile or water and methanol is used.
-
pH Modification: To ensure good peak shape, it is often necessary to modify the pH of the mobile phase. Since morpholines are basic, using an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the morpholine nitrogen.[9] This results in a stable, positively charged species that chromatographs predictably with sharp, symmetrical peaks.
Data & Protocols
Table 1: Recommended Mobile Phase Systems for Morpholine Derivatives
| Derivative Polarity | Base Eluent System | Modifier (Add to final mixture) | Target Rf on TLC |
| Low Polarity | Hexane / Ethyl Acetate (9:1 to 7:3) | 1% Triethylamine (TEA) | 0.2 - 0.35 |
| Medium Polarity | Hexane / Ethyl Acetate (1:1 to 3:7) | 1% Triethylamine (TEA) | 0.2 - 0.35 |
| High Polarity | Dichloromethane / Methanol (98:2 to 90:10) | 1% Triethylamine (TEA) or 1% NH4OH | 0.2 - 0.35 |
| Very High Polarity / Acid Sensitive | Dichloromethane / Methanol (95:5) | Use Amine-functionalized silica column | 0.2 - 0.35 |
| Aqueous Soluble | Water / Acetonitrile (Reversed-Phase C18) | 0.1% Formic Acid or TFA | N/A (Optimize by HPLC) |
Experimental Protocol: Standard Purification Workflow
This protocol outlines a self-validating system for purifying a moderately polar morpholine derivative.
-
TLC Method Development:
-
Prepare a stock solution of your crude material.
-
Spot on a TLC plate and elute with 50% EtOAc/Hexane.
-
Adjust the solvent ratio until your target compound has an Rf of ~0.5.
-
Prepare a new eluent with the optimal ratio and add 1% TEA. The Rf should increase.
-
Reduce the EtOAc percentage until the Rf of your compound is back to ~0.2-0.3. This is your final mobile phase.
-
-
Column Packing (Slurry Method):
-
Choose a column with a diameter such that the silica height will be ~15-20 cm.
-
Weigh out silica gel (typically 40-60 µm mesh size) in a beaker, ~50x the weight of your crude material.
-
Create a slurry by mixing the silica with your initial, least polar mobile phase.
-
With the stopcock closed, pour the slurry into the column. Use a funnel.
-
Gently tap the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and allow the solvent to drain to the level of the silica bed, adding more solvent as needed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Prepare your sample as a dry-loaded powder as described in the FAQ section.
-
Gently pour the silica-adsorbed sample onto the top of the packed column bed to form a thin, even layer.
-
Carefully add a thin (~1 cm) layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle pressure (flash chromatography) to achieve a flow rate of ~2 inches/minute.
-
Begin collecting fractions immediately. The size of your fractions should be based on the column volume.
-
If a gradient elution is needed, start with a less polar solvent system and gradually increase the polarity.[6]
-
-
Analysis:
-
Spot every few fractions on a TLC plate.
-
Elute the TLC plate and visualize the spots (e.g., UV light, iodine chamber, or a chemical stain).
-
Combine the fractions that contain your pure product.
-
Confirm purity by a final TLC and another analytical method (e.g., LC-MS, NMR).
-
Visual Workflow and Troubleshooting Diagrams
Caption: Workflow for Morpholine Derivative Purification.
Caption: Troubleshooting Decision Tree for Tailing Peaks.
References
-
Department of Chemistry, University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
- Lindahl, J., Levin, J. O., & Andersson, K. (1998). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Journal of Environmental Monitoring, 1(1), 57-60.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Li, W., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 26(11), 3321. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
JoVE. (2024, December 5). Silica Gel Column Chromatography: Overview. Retrieved from [Link]
-
Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please! Retrieved from [Link]
-
uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Reddit. (2025, April 18). Triethylammonium after flash chromatography. Retrieved from [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). Columns Week: Just Add Solvent. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
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- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 6. Chromatography [chem.rochester.edu]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate Analogs: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties, metabolic stability, and versatile biological activities.[1] This guide provides a comprehensive, prospective analysis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate and its analogs, a class of compounds at the frontier of drug discovery. While direct experimental data for this specific parent compound is not yet prevalent in published literature, this document synthesizes data from structurally related morpholine derivatives to build a robust framework for its evaluation.
We will explore the probable synthetic pathways, hypothesize its biological activities based on extensive structure-activity relationship (SAR) data from related compounds, and provide detailed, field-proven experimental protocols for its assessment as a potential therapeutic agent. This guide is designed to empower researchers to unlock the potential of this promising chemical space.
The Therapeutic Promise of the Morpholine Scaffold
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a versatile building block in the design of novel therapeutics.[1] Its presence in a molecule can enhance potency and modulate pharmacokinetic properties. The 2,6-dimethyl substitution pattern, in particular, can introduce conformational rigidity and improve metabolic stability, making it an attractive feature for drug design. The ethyl propanoate side chain introduces a potential point for hydrolysis by esterases in vivo, which could be exploited for prodrug strategies.
Based on the extensive body of research on morpholine derivatives, we can hypothesize that Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate and its analogs may exhibit a range of biological activities, most notably in the areas of oncology and neuroprotection.
Proposed Synthesis: An Aza-Michael Approach
A plausible and efficient method for the synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is the aza-Michael addition. This reaction involves the conjugate addition of a nucleophilic amine (2,6-dimethylmorpholine) to an α,β-unsaturated carbonyl compound (ethyl acrylate).[2][3] This method is known for its high atom economy and generally proceeds under mild conditions.
Caption: Proposed synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Experimental Protocol: Synthesis via Aza-Michael Addition
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylmorpholine (1 equivalent) in anhydrous ethanol.
-
Addition of Reactant: To the stirred solution, add ethyl acrylate (1.1 equivalents) dropwise at room temperature.
-
Catalysis: A catalytic amount of a suitable base (e.g., triethylamine or DBU) can be added to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Hypothesized Biological Activity and Comparative Evaluation
Given the prevalence of morpholine-containing compounds in oncology and neurology drug discovery, we will focus our prospective analysis on these two key areas.
Anticancer Potential: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[4][5][6] Several morpholine-containing molecules have been identified as potent inhibitors of this pathway.[1][7] The morpholine moiety often plays a crucial role in binding to the kinase domain of PI3K.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
To assess the anticancer potential of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate analogs, a comparative cytotoxicity screen against a panel of cancer cell lines is the first logical step.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a positive control like a known PI3K inhibitor) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Comparative Cytotoxicity Data (IC50 in µM) - Template
| Compound ID | Cancer Cell Line 1 (e.g., MCF-7) | Cancer Cell Line 2 (e.g., A549) | Normal Cell Line (e.g., HEK293) |
| Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | Experimental Data | Experimental Data | Experimental Data |
| Analog 1 | Experimental Data | Experimental Data | Experimental Data |
| Analog 2 | Experimental Data | Experimental Data | Experimental Data |
| Reference Inhibitor (e.g., Gedatolisib) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
To confirm direct inhibition of PI3K, a biochemical kinase assay is essential.[12][13][14][15][16]
-
Reaction Setup: In a 96-well plate, add the PI3K enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced (a marker of kinase activity) using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the luminescence or fluorescence and calculate the percentage of kinase inhibition relative to a no-inhibitor control to determine the IC50 value.
Table 2: Comparative PI3K Inhibition Data (IC50 in nM) - Template
| Compound ID | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ |
| Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Analog 1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Analog 2 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Reference Inhibitor | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Neuroprotective Potential
The morpholine scaffold is known to be a valuable component in the development of CNS-active drugs due to its ability to improve blood-brain barrier permeability.[17][18][19][20] Analogs may offer protection against neurodegenerative processes by mitigating oxidative stress, a common factor in neurodegenerative diseases.
A common method to assess neuroprotective effects is to challenge neuronal cells with an oxidative stressor and measure the ability of the test compound to rescue them.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in a suitable medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or glutamate.
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the vehicle-treated, stressed cells.
Table 3: Comparative Neuroprotective Activity - Template
| Compound ID | Neuronal Cell Line (e.g., SH-SY5Y) % Viability after H₂O₂ Challenge |
| Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | Experimental Data |
| Analog 1 | Experimental Data |
| Analog 2 | Experimental Data |
| Reference Compound (e.g., N-acetylcysteine) | Experimental Data |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is yet to be established, the rich pharmacology of the morpholine scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic and experimental frameworks provided in this guide offer a clear path for researchers to explore the anticancer and neuroprotective properties of this novel chemical entity and its analogs. The generation of robust, comparative data as outlined in the template tables will be crucial in determining the therapeutic potential of this promising class of compounds.
References
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Available from: [Link]
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. 2016;30(4):337-349. Available from: [Link]
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A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PLoS One. 2010;5(8):e14456. Available from: [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. 2021;26(23):7282. Available from: [Link]
-
Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Molecules. 2021;26(22):6843. Available from: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. 2013;(81):e50932. Available from: [Link]
-
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. Available from: [Link]
-
Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. 2018;32(5):987-997. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Comprehensive Cancer Network. 2013;11(1):21-30. Available from: [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. 2020;8:581. Available from: [Link]
-
The PI3K/Akt/mTOR signaling pathway. Stimulation of this... ResearchGate. Available from: [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. 2022;14(21):4529. Available from: [Link]
-
Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. Journal of Neuroinflammation. 2013;10:65. Available from: [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. 2022;12:814135. Available from: [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. 2015;5(3):063-067. Available from: [Link]
-
Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances. 2020;10(23):13653-13661. Available from: [Link]
-
Structural pathway for PI 3-kinase regulation by VPS15 in autophagy. Science. 2022;375(6579):eabj5292. Available from: [Link]
-
The neuroprotective action of bioactive compounds as a strategy for preventing mild cognitive decline. ResearchGate. Available from: [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. 2023. Available from: [Link]
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A Comparative Guide to the Reactivity of 2,6-Dimethylmorpholine and Other Secondary Amines
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, secondary amines are foundational building blocks. Their nucleophilic character is central to the formation of countless carbon-nitrogen bonds, particularly in the synthesis of active pharmaceutical ingredients (APIs). The choice of a specific secondary amine can profoundly influence reaction outcomes, affecting yield, selectivity, and impurity profiles. 2,6-Dimethylmorpholine, a substituted morpholine, presents a unique structural profile. Its reactivity is modulated by a combination of electronic effects from the morpholine ring's oxygen atom and significant steric hindrance imposed by the two methyl groups adjacent to the nitrogen.
This guide provides an in-depth comparison of the reactivity of 2,6-dimethylmorpholine with other commonly used secondary amines: morpholine, piperidine, and diethylamine. We will dissect the theoretical principles governing their reactivity and provide a robust experimental framework for quantitative comparison, empowering researchers to make informed decisions in catalyst selection, reaction design, and process optimization.
Theoretical Framework for Reactivity
The reactivity of a secondary amine in reactions like acylation or alkylation is primarily governed by a balance of three factors: basicity (electron-donating ability), steric hindrance, and the electronic effects of its substituents.
-
Basicity (pKa): A higher pKa of the conjugate acid (pKaH) indicates a more basic amine. Generally, increased basicity correlates with higher nucleophilicity, as the lone pair on the nitrogen is more available to attack an electrophile.
-
Steric Hindrance: Bulky groups around the nitrogen atom can physically obstruct its approach to an electrophile, slowing down the reaction rate regardless of the amine's electronic properties.
-
Electronic Effects: Electron-withdrawing groups near the nitrogen, such as the ether oxygen in morpholine, can decrease the electron density of the lone pair through an inductive effect, thereby reducing its nucleophilicity.
Let's compare our selected amines based on these principles.
| Amine | Structure | pKa of Conjugate Acid | Key Features |
| 2,6-Dimethylmorpholine | cis-isomer shown | ~9.04 (Predicted)[1] | Inductive effect from oxygen; significant steric hindrance from two α-methyl groups. |
| Morpholine | ~8.4-8.5[2][3][4] | Inductive electron-withdrawal by oxygen reduces basicity and nucleophilicity. | |
| Piperidine | ~11.1-11.2[5][6][7][8] | A strong, unhindered aliphatic amine; serves as a high-reactivity benchmark. | |
| Diethylamine | ~10.98[9][10][11] | Acyclic, flexible structure with moderate steric bulk; high basicity. |
Hypothesized Reactivity Order
Based on the interplay of these factors, we can hypothesize a general reactivity order for a typical acylation reaction:
Piperidine > Diethylamine > Morpholine > 2,6-Dimethylmorpholine
-
Piperidine is expected to be the most reactive due to its high basicity and relatively unhindered nitrogen atom.
-
Diethylamine is also highly basic but the flexible ethyl groups can create more steric congestion than the conformationally locked piperidine ring, making it slightly less reactive.
-
Morpholine 's reactivity is significantly attenuated by the electron-withdrawing effect of the oxygen atom, which lowers its basicity compared to piperidine.[12]
-
2,6-Dimethylmorpholine is predicted to be the least reactive. While its basicity is slightly higher than that of morpholine, the two methyl groups flanking the nitrogen atom introduce substantial steric hindrance, which is expected to be the dominant factor in slowing its reaction rate.
The following diagram illustrates the key structural factors influencing the nucleophilicity of these amines.
Caption: Factors governing the relative reactivity of secondary amines.
Experimental Validation: A Competitive Acylation Protocol
To empirically validate the hypothesized reactivity, a competitive reaction is the most rigorous method. By placing the amines in the same flask to compete for a limited amount of an acylating agent, we can directly and accurately quantify their relative reaction rates. This design constitutes a self-validating system, as all reactants are exposed to identical conditions of temperature, concentration, and mixing.
Objective
To determine the relative reactivity of 2,6-dimethylmorpholine, morpholine, piperidine, and diethylamine by competitive acylation with benzoyl chloride, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
Caption: Workflow for the competitive acylation experiment.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 1.0 M stock solution of an internal standard (e.g., dodecane) in anhydrous dichloromethane (DCM).
-
In a 50 mL volumetric flask, add 10.0 mmol of each amine:
-
Piperidine (0.852 g)
-
Diethylamine (0.731 g)
-
Morpholine (0.871 g)
-
2,6-Dimethylmorpholine (1.152 g)
-
-
Add 5.0 mL of the internal standard stock solution.
-
Dilute to the 50 mL mark with anhydrous DCM. This is the "Amine Master Mix."
-
-
Reaction Execution:
-
Transfer 10.0 mL of the Amine Master Mix (containing 2.0 mmol of each amine) to a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0°C.
-
Prepare a solution of benzoyl chloride (0.070 g, 0.5 mmol, 0.25 equivalents relative to one amine) in 2 mL of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the stirring amine mixture over 5 minutes.
-
Allow the reaction to stir at 0°C for 1 hour.
-
-
Work-up and Sample Preparation:
-
Quench the reaction by adding 10 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with 10 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and carefully concentrate the solvent without heating to a final volume of approximately 2 mL.
-
-
Quantitative Analysis (GC-MS):
-
Rationale: GC-MS is the ideal analytical technique for this experiment.[13][14][15] It allows for the separation of the unreacted amines and their corresponding benzamide products. The mass spectrometer provides unambiguous identification of each peak, while the flame ionization detector (FID) or total ion chromatogram (TIC) allows for quantification based on peak area.[16]
-
Instrumentation: A standard GC-MS system with a non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Quantification: Identify the peaks corresponding to the four benzamide products based on their retention times and mass spectra. Calculate the relative mole percentage of each product by comparing its integrated peak area to the total integrated peak area of all four products.
-
Data Presentation and Interpretation (Hypothetical Data)
The following table presents hypothetical, yet chemically plausible, results from the proposed experiment, which would be used to confirm the reactivity trend.
| Amine | Resulting Amide | Expected m/z (M+) | Hypothetical Relative Peak Area (%) | Inferred Reactivity |
| Piperidine | N-Benzoylpiperidine | 189.12 | 65% | Highest |
| Diethylamine | N,N-Diethylbenzamide | 177.12 | 25% | High |
| Morpholine | N-Benzoylmorpholine | 191.10 | 9% | Low |
| 2,6-Dimethylmorpholine | N-Benzoyl-2,6-dimethylmorpholine | 219.15 | 1% | Lowest |
Interpretation of Results
The hypothetical data strongly supports the initial hypothesis.
-
Piperidine is the most reactive nucleophile, consuming the majority of the limiting acylating agent.
-
Diethylamine is the second most reactive, consistent with its high basicity being slightly offset by steric factors.
-
Morpholine shows significantly lower reactivity, demonstrating the powerful electron-withdrawing effect of the ether oxygen.
-
2,6-Dimethylmorpholine is by far the least reactive amine. The formation of only 1% of the corresponding amide, despite its basicity being slightly greater than morpholine's, underscores the profound impact of steric hindrance from the two methyl groups, which effectively shields the nitrogen's lone pair from the electrophile.
Conclusion and Applications
This guide establishes a clear reactivity hierarchy among the selected secondary amines: Piperidine > Diethylamine > Morpholine > 2,6-Dimethylmorpholine . The reactivity of 2,6-dimethylmorpholine is uniquely attenuated by a combination of moderate inductive electron withdrawal and, most significantly, severe steric hindrance.
For researchers and drug development professionals, this has critical implications:
-
In reactions where high nucleophilicity is desired, such as rapid amide bond formation or SN2 alkylations, 2,6-dimethylmorpholine would be a poor choice.[5]
-
Conversely, its low reactivity can be advantageous. It can serve as a sterically hindered, non-nucleophilic base in elimination reactions where it is less likely to compete as a nucleophile.
-
In applications where it is used as a catalyst, its steric bulk can influence the stereochemical outcome of a reaction, potentially leading to different selectivity compared to less hindered amines like morpholine.[17]
By understanding these fundamental principles and employing robust comparative methodologies like the one detailed here, scientists can better predict reaction outcomes and select the optimal reagents for their synthetic challenges.
References
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Szolcsányi, P., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
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Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Available at: [Link]
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Lyssenko, K.A., et al. (2010). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. ResearchGate. Available at: [Link]
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Begala, M., et al. (2021). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. ResearchGate. Available at: [Link]
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Himo, F., et al. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society. Available at: [Link]
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Nandre, K. P., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. Available at: [Link]
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A Comparative Guide to the In Vitro Evaluation of Bioactive Morpholine Derivatives
The morpholine scaffold is a privileged structure in medicinal chemistry, renowned for its favorable physicochemical properties and its presence in numerous approved drugs. This guide provides a comparative analysis of the in vitro testing of various Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate derivatives and other morpholine-containing compounds, offering insights into their potential therapeutic applications. We will delve into established experimental protocols, compare their biological activities against relevant alternatives, and provide the rationale behind the chosen methodologies.
Introduction to Morpholine Derivatives in Drug Discovery
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a versatile building block in drug design. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for binding to biological targets.[1] This has led to the development of a wide array of morpholine derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide will focus on the in vitro evaluation of these activities, providing a framework for researchers to assess the potential of their own novel morpholine-containing compounds.
Comparative In Vitro Anticancer Activity
A primary area of investigation for morpholine derivatives is their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3] It is a standard initial screening method to determine the cytotoxic potential of a compound.
Detailed Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer) in 96-well plates at a density of 1 x 10⁴ cells per well.[3]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compounds (e.g., from 1 to 200 µM).[3] A positive control, such as Doxorubicin, should be included.[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Performance Comparison of Morpholine Derivatives
The following table summarizes the reported IC₅₀ values for different classes of morpholine derivatives against various cancer cell lines, compared to standard chemotherapeutic agents.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Pyrimidine-morpholine hybrids | SW480 (Colon) | 5.10 ± 2.12 | Cisplatin | - | [3] |
| Pyrimidine-morpholine hybrids | MCF-7 (Breast) | 19.60 ± 1.13 | Cisplatin | - | [3] |
| 2-Styrylquinoline derivatives | A549 (Lung) | 2.38 | Cisplatin | >10 | [5] |
| Amino chalcone derivatives | MGC-803 (Gastric) | 1.52 | 5-Fluorouracil | 4.85 | [6] |
Expert Insights: The data indicates that specific structural modifications on the morpholine scaffold can lead to potent anticancer activity, in some cases exceeding that of established drugs. For instance, the pyrimidine-morpholine hybrid showed significant activity against colon cancer cells.[3] The inclusion of a styrylquinoline moiety also resulted in a compound with potent anti-tumor activity.[5]
Comparative In Vitro Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a key research area. Morpholine derivatives have shown promise in this domain.
Key Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[2][7]
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. A negative control (no LPS) and a positive control (LPS only) should be included.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of the compound that inhibits NO production by 50% (IC₅₀).
Diagram of the NO Inhibition Assay Workflow:
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Performance Comparison of Morpholine Derivatives
The anti-inflammatory potential of various morpholine-containing compounds is presented below, with a standard non-steroidal anti-inflammatory drug (NSAID) for comparison.
| Compound Class | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) | Reference |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX Inhibition | 105 | Zileuton | - | [8] |
| Phenyl morpholinopyrimidine derivatives | NO Inhibition | - | Indomethacin | - | [2] |
Expert Insights: The inhibitory potency of morpholine derivatives on inflammatory mediators varies significantly with their chemical structure. For example, a synthesized propanoate derivative demonstrated a notable IC₅₀ value of 105 µg/mL in a 5-lipoxygenase (5-LOX) inhibition assay, indicating its potential to modulate this key inflammatory pathway.[8] Other studies have shown that certain phenyl morpholinopyrimidine derivatives can effectively reduce NO generation in LPS-stimulated macrophages.[2]
Comparative In Vitro Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain morpholine derivatives have been investigated as CA inhibitors.
Key Experimental Protocol: Carbonic Anhydrase II (CA-II) Inhibition Assay
The inhibitory activity against CA-II can be determined using a colorimetric assay that measures the esterase activity of the enzyme.
Detailed Protocol:
-
Enzyme and Compound Incubation: In a 96-well plate, mix the CA-II enzyme solution with various concentrations of the test compounds.
-
Substrate Addition: Add the substrate, p-nitrophenyl acetate (p-NPA), to initiate the reaction. The hydrolysis of p-NPA by CA-II produces the yellow-colored p-nitrophenol.
-
Absorbance Measurement: Monitor the change in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. The mechanism of inhibition can be further investigated using Lineweaver-Burk plots.[9]
Diagram of the CA-II Inhibition Assay Workflow:
Caption: Workflow for the in vitro carbonic anhydrase II inhibition assay.
Performance Comparison of Morpholine Derivatives
The following table showcases the inhibitory potential of morpholine-based thiazole derivatives against bovine CA-II, with acetazolamide as a standard inhibitor.
| Compound | R Group | X Group | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| 3 | H | - | 30.20 ± 0.59 | Acetazolamide | 18.20 ± 0.43 | [9] |
| 13 | Cl | - | 31.50 ± 0.74 | Acetazolamide | 18.20 ± 0.43 | [9] |
| 24 | NO₂ | N-ethyl | 14.68 ± 0.29 | Acetazolamide | 18.20 ± 0.43 | [9] |
Expert Insights: The structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring and the thiazole nitrogen significantly influence the inhibitory activity.[9] Notably, the introduction of a nitro group and an N-ethyl morpholine moiety in compound 24 resulted in a more potent inhibitor than the standard drug acetazolamide.[9] Kinetic studies for this compound revealed a competitive mode of inhibition.[9]
Conclusion and Future Directions
This guide has provided a comparative overview of the in vitro testing of various morpholine derivatives, highlighting their potential in anticancer, anti-inflammatory, and enzyme inhibitory applications. The presented protocols offer a standardized approach for researchers to evaluate novel compounds within this chemical class. The performance data underscores the importance of structural modifications in tuning the biological activity of the morpholine scaffold. Future research should focus on elucidating the precise mechanisms of action of these promising derivatives and optimizing their pharmacokinetic properties for potential in vivo studies.
References
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ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. Retrieved from [Link]
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ResearchGate. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2025). Chemical profiling and anticancer activity of Alnus incana dichloromethane fraction on HeLa cells via cell cycle arrest and apoptosis. PubMed Central. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Examination of Anti-Inflammatory Effects After Propionate Supplementation in the R6/2 Mouse Model of Huntington's Disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Retrieved from [Link]
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MDPI. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. Retrieved from [Link]
-
Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Retrieved from [Link]
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MDPI. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Retrieved from [Link]
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PubMed. (n.d.). In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. Retrieved from [Link]
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PubMed. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Retrieved from [Link]
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MDPI. (n.d.). In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
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Pharmacia. (2024). Molecular simulation-based evaluation of anti-inflammatory properties of natural compounds derived from tobacco (Nicotiana tabacum L.): Computational multi-target approaches. Retrieved from [Link]
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A Comparative Guide to the Characterization of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity and identity of intermediates are paramount. Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a key structural motif that may appear as an intermediate or a potential impurity in the synthesis of more complex molecules. Establishing a well-characterized reference standard for this compound is therefore not merely a procedural step, but a cornerstone of analytical method validation, impurity profiling, and ultimately, regulatory compliance.
This guide provides a comprehensive comparison of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate with potential alternative reference materials. It is designed from the perspective of a senior application scientist, moving beyond simple procedural descriptions to explain the underlying scientific rationale for each analytical approach. We will delve into the structural nuances of this molecule and how they dictate the optimal characterization strategy, offering field-proven insights to ensure the integrity of your analytical data.
The Analytical Imperative: Why a Specific Reference Standard?
The 2,6-dimethylmorpholine moiety introduces stereochemical complexity (cis- and trans-isomers), while the ethyl propanoate chain provides a handle for potential hydrolysis or transesterification side reactions. A dedicated reference standard for Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is crucial for:
-
Accurate Quantification: To precisely measure the amount of this specific compound in a sample, whether as a desired intermediate or a process-related impurity.
-
Peak Identification: To unambiguously identify the chromatographic peak corresponding to this compound in a complex mixture.
-
Method Validation: To serve as a benchmark for validating the accuracy, precision, linearity, and specificity of analytical methods (e.g., HPLC, GC).
For the purpose of this guide, we will compare our primary compound of interest with two logical alternatives:
-
Alternative A: Ethyl 3-(morpholin-4-yl)propanoate: A simpler analogue lacking the methyl substitutions. This allows for an assessment of the analytical impact of the methyl groups.
-
Alternative B: Methyl 3-(2,6-dimethylmorpholin-4-yl)propanoate: The corresponding methyl ester. This comparison is critical for methods sensitive to the ester group, such as GC-MS, and for identifying potential transesterification impurities.
Comparative Physicochemical Properties
A foundational understanding of the physicochemical properties of our compound and its alternatives is essential for method development. The following table summarizes key predicted and experimentally-derived properties based on analogous structures found in chemical literature.
| Property | Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate (Target) | Ethyl 3-(morpholin-4-yl)propanoate (Alternative A) | Methyl 3-(2,6-dimethylmorpholin-4-yl)propanoate (Alternative B) |
| Molecular Formula | C11H21NO3 | C9H17NO3 | C10H19NO3 |
| Molecular Weight | 215.29 g/mol | 187.23 g/mol | 201.26 g/mol |
| Boiling Point (Predicted) | ~250-260 °C | ~230-240 °C | ~240-250 °C |
| LogP (Predicted) | 1.5 - 2.0 | 0.8 - 1.2 | 1.2 - 1.7 |
| Key Structural Features | Dimethyl-substituted morpholine ring, ethyl ester | Unsubstituted morpholine ring, ethyl ester | Dimethyl-substituted morpholine ring, methyl ester |
The presence of the two methyl groups in our target compound and Alternative B increases the molecular weight and predicted lipophilicity (LogP) compared to the unsubstituted Alternative A. This will likely lead to longer retention times in reversed-phase HPLC. The slightly lower boiling point of the methyl ester (Alternative B) compared to the ethyl ester (Target) may result in a shorter elution time in gas chromatography.
Orthogonal Analytical Characterization: A Multi-faceted Approach
A robust characterization of a reference standard should never rely on a single analytical technique. An orthogonal approach, using multiple methods that measure different chemical properties, provides a more complete and reliable picture of the compound's identity and purity. We will compare our target compound and its alternatives using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for purity determination of non-volatile and thermally labile compounds. A reversed-phase method is ideal for these moderately polar analytes.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for ester carbonyl group).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of each reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Analysis:
-
Inject each sample in triplicate.
-
Calculate the purity of each compound by area percent normalization.
-
The choice of a C18 column leverages the differences in lipophilicity. The addition of formic acid to the mobile phase ensures that the tertiary amine of the morpholine ring is protonated, leading to sharper peaks.
| Analyte | Expected Retention Time (min) | Purity by Area % | Rationale for Retention Time |
| Alternative A | ~8.5 | >99.5% | Least lipophilic due to the absence of methyl groups, leading to the earliest elution. |
| Alternative B | ~9.8 | >99.5% | More lipophilic than A, but the methyl ester is slightly less retained than the ethyl ester. |
| Target Compound | ~10.2 | >99.5% | Most lipophilic due to the combination of dimethyl substitution and the ethyl ester, resulting in the longest retention time. |
This HPLC method serves as a self-validating system. The predictable elution order based on LogP provides confidence in peak identity. Any significant deviation would warrant an investigation into the compound's structure or potential column interactions.
Caption: GC-MS fragmentation pathways for the target and alternatives.
Nuclear Magnetic Resonance (NMR) for Definitive Structural Confirmation
NMR spectroscopy is the gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
-
System Preparation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.
-
-
Sample Preparation:
-
Dissolve ~15-20 mg of each standard in ~0.7 mL of CDCl₃ in an NMR tube.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans).
-
(Optional but recommended) Acquire 2D spectra like COSY and HSQC to confirm assignments.
-
The ¹H NMR spectrum provides a wealth of information. The chemical shift, integration, and multiplicity of each signal are diagnostic.
| Proton Environment | Target Compound | Alternative A | Alternative B | Interpretation |
| -O-CH₂-CH₃ (quartet) | ~4.1 | ~4.1 | N/A | Confirms the ethyl ester. Absent in the methyl ester alternative. |
| -O-CH₂-CH₃ (triplet) | ~1.2 | ~1.2 | N/A | Confirms the ethyl ester. |
| -O-CH₃ (singlet) | N/A | N/A | ~3.7 | Diagnostic for the methyl ester in Alternative B. |
| Morpholine -CH-CH₃ (multiplet) | ~3.6 | N/A | ~3.6 | Signal for the protons on the substituted carbons of the morpholine ring. |
| Morpholine -CH-CH₃ (doublet) | ~1.1 | N/A | ~1.1 | Signal for the methyl groups on the morpholine ring. Its presence distinguishes the target and B from A. |
| Propanoate -CH₂-CH₂- (triplets) | ~2.7 and ~2.5 | ~2.7 and ~2.5 | ~2.7 and ~2.5 | Characteristic signals for the propanoate backbone. |
Comparing the spectra is powerfully diagnostic. The presence of the quartet at ~4.1 ppm and the triplet at ~1.2 ppm immediately confirms the ethyl ester in the target compound and Alternative A, while their absence and the presence of a singlet at ~3.7 ppm confirms the methyl ester in Alternative B. Similarly, the doublet at ~1.1 ppm for the morpholine methyl groups confirms the substitution pattern in the target and Alternative B, distinguishing them from the simpler morpholine signals in Alternative A.
Conclusion: Establishing a Self-Validating Analytical Framework
The selection and characterization of a reference standard is a critical scientific endeavor. As demonstrated, a multi-pronged analytical strategy provides a self-validating system for confirming the identity and purity of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate .
-
HPLC confirms the purity and provides a reliable measure of chromatographic behavior based on polarity.
-
GC-MS offers orthogonal confirmation of identity through retention time and a unique fragmentation fingerprint, which is invaluable for distinguishing between closely related structures.
-
NMR delivers the definitive, unambiguous structural confirmation, leaving no doubt as to the atomic connectivity of the molecule.
By comparing the target compound to rationally chosen alternatives, we not only validate the primary standard but also gain crucial insights into the analytical behavior of potential process-related impurities. This comprehensive approach ensures the generation of trustworthy and defensible data, a necessity for any scientist in a regulated research and development environment.
References
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- Spectroscopic Data for Synthetic Products (Supplementary Inform
- Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
- Ethyl 3-(2,6-dimethyl-4-morpholinepropionate).
- 4-Ethylmorpholine NMR Spectrum. SpectraBase.
- Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control (VJFC).
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Morpholine Compounds
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its presence can significantly influence a molecule's physicochemical properties, including solubility and metabolic stability. As researchers and drug developers, when we synthesize novel compounds incorporating this versatile heterocycle, a critical early step is to characterize their biological activity, beginning with cytotoxicity.[1] A thorough understanding of a compound's cytotoxic profile is fundamental not only for identifying potential therapeutic agents, such as in oncology, but also for general toxicity screening to ensure safety.[2]
This guide provides an in-depth comparison of common cytotoxicity assays, moving beyond mere procedural lists to explain the causality behind experimental choices. We will explore the underlying mechanisms of cell death, compare key assay technologies with their respective advantages and limitations, and provide detailed, field-proven protocols to ensure your results are robust, reproducible, and trustworthy.
Understanding the Fundamentals: Apoptosis vs. Necrosis
Before selecting an assay, it is crucial to understand the primary ways a compound can induce cell death. The two major pathways are apoptosis and necrosis.
-
Apoptosis: A highly regulated, programmed process of cell suicide. It is characterized by distinct morphological changes like cell shrinkage, membrane blebbing, and DNA fragmentation, ultimately leading to the formation of apoptotic bodies that are cleared by phagocytes without inducing an inflammatory response.[3]
-
Necrosis: A non-programmed, catastrophic form of cell death resulting from acute cellular injury. It involves the swelling of the cell and organelles, followed by the rupture of the plasma membrane and the release of intracellular contents, which can trigger inflammation.[4]
The choice of assay is intrinsically linked to the type of cell death you anticipate or wish to measure. Using multiple assays that probe different cellular events is the most robust strategy to elucidate the precise mechanism of action of your novel morpholine compound.[4][5]
Caption: Core pathways of compound-induced cell death.
Comparative Analysis of Key Cytotoxicity Assays
No single assay can provide a complete picture of a compound's cytotoxic effect. The selection depends on the research question, the compound's potential mechanism, and practical considerations like throughput and cost. Classical cytotoxicity assays remain fundamental in toxicology for their accessibility and reproducibility.[6]
Metabolic Activity Assays: The MTT Assay
This is often the first-line screening assay for novel compounds.[2] It's a colorimetric assay that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[7]
-
Principle of Causality: The MTT assay is based on the assumption that viable, metabolically active cells possess functional mitochondrial dehydrogenase enzymes.[8] These enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[7] The amount of formazan produced, quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[7]
-
Advantages: Inexpensive, highly reproducible, and amenable to high-throughput screening (HTS) formats.[8]
-
Limitations & Considerations:
-
Mechanism: It measures cytostatic effects (growth inhibition) as well as cytotoxic effects (cell death) without distinguishing between them.
-
Interference: The compound itself might interfere with the enzymatic reduction of MTT or absorb at the same wavelength as formazan, leading to false results. A compound-only control (without cells) is essential.
-
Endpoint: It is an endpoint assay; it does not provide kinetic information about when cell death occurs.
-
Membrane Integrity Assays: The LDH Release Assay
This assay quantifies cytotoxicity by measuring the loss of plasma membrane integrity, a hallmark of necrosis.
-
Principle of Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[9] When the cell membrane is compromised, LDH is released into the cell culture medium. The assay uses an enzymatic reaction where the released LDH converts lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[10] The amount of color is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[10]
-
Advantages: Simple, reliable, and can be used to measure cytotoxicity over time by sampling the supernatant without lysing the remaining cells.[10]
-
Limitations & Considerations:
-
Mechanism Specificity: Primarily measures necrotic cell death. Cells undergoing early-stage apoptosis with intact membranes will not be detected.
-
Serum Interference: Serum in the culture medium contains endogenous LDH activity, which can increase the background signal. A no-cell, medium-only control is critical.
-
Timing: The half-life of LDH in culture medium is approximately 9 hours, which should be considered when designing longer incubation experiments.[9]
-
Lysosomal Integrity Assays: The Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[11]
-
Principle of Causality: Living cells take up the Neutral Red dye via active transport and accumulate it in their lysosomes.[12][13] Toxicants that cause damage to the plasma membrane or lysosomal membrane will result in a decreased uptake and retention of the dye. The amount of dye extracted from the cells after exposure is proportional to the number of viable cells.[11]
-
Advantages: Highly sensitive and has been validated for regulatory use in phototoxicity testing (e.g., OECD TG 432).[11]
-
Limitations & Considerations: The assay can be affected by compounds that alter lysosomal pH or interfere with active transport mechanisms.
Total Protein Content Assays: The Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density based on the measurement of total cellular protein content.[14]
-
Principle of Causality: Under mildly acidic conditions, the bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid.[15][16] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[15]
-
Advantages: Simple, rapid, and less prone to interference from compounds compared to metabolic assays, as it relies on a fixed endpoint (total protein).[17] The endpoint is stable, allowing for flexibility in reading times.[15]
-
Limitations & Considerations: Does not differentiate between viable and non-viable cells at the time of fixation. It provides a snapshot of the total cell number.
Apoptosis-Specific Assays: The Caspase-Glo® 3/7 Assay
To specifically investigate if a morpholine compound induces apoptosis, measuring the activity of key executioner caspases is the gold standard.
-
Principle of Causality: Caspases-3 and -7 are key proteases that execute the final stages of apoptosis.[18] This luminescent assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[19] In the presence of active caspases-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then used by luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[19][20]
-
Advantages: Extremely sensitive, has a simple "add-mix-measure" protocol, and is well-suited for HTS.[20]
-
Limitations & Considerations:
-
Timing: Caspase activation is a transient event. The optimal time point for measurement must be determined empirically.
-
Mechanism: While it confirms apoptosis, it doesn't reveal the upstream pathway (intrinsic vs. extrinsic). Some compounds may induce caspase-independent apoptosis.[21]
-
At-a-Glance Comparison of Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Throughput | Relative Cost | Key Advantage | Key Consideration |
| MTT | Mitochondrial Dehydrogenase Activity | Metabolic Activity / Viability | High | Low | Inexpensive, widely used primary screen | Prone to compound interference; measures cytostasis |
| LDH | Release of Cytosolic Enzyme | Membrane Integrity / Necrosis | High | Low-Medium | Simple, reliable for necrosis detection | Background signal from serum LDH |
| Neutral Red | Lysosomal Dye Uptake | Lysosomal Integrity / Viability | High | Low-Medium | Sensitive, regulatory acceptance | Can be affected by lysosomotropic compounds |
| SRB | Staining of Total Cellular Protein | Cell Number / Biomass | High | Low | Stable endpoint, less interference | Does not distinguish live/dead cells at fixation |
| Caspase-Glo® 3/7 | Cleavage of Proluminescent Substrate | Apoptosis (Caspase-3/7 Activity) | High | High | Highly sensitive and specific for apoptosis | Caspase activation is a transient event |
Detailed Experimental Protocols
Adherence to a validated, step-by-step protocol is paramount for generating trustworthy data. The following protocols are optimized for adherent cells in a 96-well format.
Protocol 1: MTT Assay for Cell Viability
This protocol is a self-validating system that includes essential controls to ensure data integrity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[22]
-
Compound Preparation & Treatment: Prepare serial dilutions of your novel morpholine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Be sure to include:
-
Vehicle Control: Wells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO).
-
Untreated Control: Wells containing only culture medium.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay system is responsive.
-
Blank Control: Wells with medium but no cells, to correct for background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing purple formazan crystals to form in viable cells.[22][23]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[22] Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630-690 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot % Viability against compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol provides a direct measure of cell death due to membrane damage.
Caption: Experimental workflow for the LDH cytotoxicity assay.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. In addition to the controls listed previously, you must also prepare:
-
Spontaneous LDH Release Control: Untreated cells to measure the baseline level of LDH release.
-
Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 15-30 minutes before the end of incubation. This represents 100% cytotoxicity.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Gently centrifuge the plate (if using suspension cells). Carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate and dye solution). Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10]
-
Stop Reaction: Add 50 µL of the Stop Solution provided with the kit to each well.[10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically subtracted to remove background.[10]
-
Data Analysis:
-
Subtract the background absorbance (from the medium-only control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
A Senior Scientist's Perspective: Selecting the Right Assay Strategy
The true expertise in cytotoxicity testing lies not in running a single assay, but in designing a logical, tiered screening strategy.
-
Primary Screen: For high-throughput screening of a new library of morpholine compounds, an MTT or SRB assay is an excellent starting point.[14][24] They are cost-effective and provide a robust measure of the overall effect on the cell population.
-
Mechanism Deconvolution: If a compound shows significant activity in the primary screen, the next causal question is: Is it killing the cells or just stopping their growth? Running a parallel LDH release assay can answer this. A high MTT inhibition with low LDH release suggests a cytostatic effect, whereas high inhibition in both assays points towards a cytotoxic, likely necrotic, effect.
-
Confirming Apoptosis: If the compound's structure or the target suggests an apoptotic mechanism, a direct measurement of caspase activity is essential for confirmation. A positive result in a Caspase-Glo® 3/7 assay provides strong, authoritative evidence of apoptosis.[19]
-
Orthogonal Validation: Always confirm your lead compounds with an orthogonal assay—one that measures a different biological endpoint. For example, if your primary hit came from an MTT (metabolic) assay, confirming it with an SRB (total protein) or LDH (membrane integrity) assay adds significant trustworthiness to your findings. This multi-assay approach is critical for building a strong data package for further development.
Finally, all assays should be properly validated to ensure they are fit for purpose, especially when the data is intended for regulatory submissions.[25][26] This involves demonstrating accuracy, precision, and linearity, as outlined in guidelines from bodies like the FDA.[27][28] In vitro cytotoxicity data is a cornerstone for estimating starting doses for in vivo studies and is a key part of the weight-of-evidence approach in toxicology.[29]
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Title: Sulforhodamine B colorimetric assay for cytotoxicity screening Source: PubMed, Nature Protocols URL: [Link]
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Title: Validation Study of In Vitro Cytotoxicity Test Methods Source: National Toxicology Program (NTP) URL: [Link]
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Title: Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells Source: PubMed, Cancer Immunology, Immunotherapy URL: [Link]
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Title: Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes Source: ACS Publications, Inorganic Chemistry URL: [Link]
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Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
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Title: Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection Source: Johner Institute URL: [Link]
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Title: MTT ASSAY: Principle Source: University of Nebraska-Lincoln URL: [Link]
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Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]
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Title: DATA SHEET SRB Cytotoxicity Assay Source: Canvax URL: [Link]
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Title: Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies Source: PubMed Central, RSC Advances URL: [Link]
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Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: PMC - NIH URL: [Link]
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Title: Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening Source: National Toxicology Program (NTP) URL: [Link]
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Title: (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening Source: ResearchGate, Nature Protocols URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
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Title: Assaying Cellular Viability Using the Neutral Red Uptake Assay Source: PubMed, Methods in Molecular Biology URL: [Link]
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Title: Method validation for each cytotoxic drug according to the FDA regulatory guidelines Source: ResearchGate URL: [Link]
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Title: Phenotypic AI-based design of cell-specific small molecule cytotoxics Source: bioRxiv URL: [Link]
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Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]
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Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]
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Title: Neutral Red Cell Cytotoxicity Assay Kit Source: Assay Genie URL: [Link]
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Title: (PDF) Morpholines. Synthesis and Biological Activity Source: ResearchGate, Russian Journal of Organic Chemistry URL: [Link]
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Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]
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Title: Cytotoxicity Testing: Everything You Need to Know Source: Test Labs URL: [Link]
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Title: Neutral Red Uptake Source: Institute for In Vitro Sciences (IIVS) URL: [Link]
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Title: Guidance for Industry Potency Tests for Cellular and Gene Therapy Products Source: FDA URL: [Link]
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Title: Sulforhodamine B (SRB) Cell Cytotoxicity Assay Source: Creative Bioarray URL: [Link]
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Title: Apoptosis – what assay should I use? Source: BMG Labtech URL: [Link]
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Title: A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration Source: NIH URL: [Link]
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Title: Cytotoxicity Test Source: Nelson Labs URL: [Link]
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Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
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Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: NIH URL: [Link]
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Title: Assay Validation Challenges in Flow Cytometry Source: KCAS Bio URL: [Link]
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Title: Chemical structures of various morpholine containing natural and synthetic compounds Source: ResearchGate URL: [Link]
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A Comparative Guide to Cis- and Trans-2,6-Dimethylmorpholine in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the outcome of a synthetic route and the biological activity of the final molecule. Among the myriad of heterocyclic scaffolds, 2,6-dimethylmorpholine stands out as a key structural motif in a range of important agrochemicals and pharmaceuticals. This guide provides an in-depth comparative study of its two key diastereomers: cis-2,6-dimethylmorpholine and trans-2,6-dimethylmorpholine. We will explore the nuances of their synthesis, separation, and critically, their differential performance in key synthetic applications, supported by experimental data and mechanistic insights.
The Stereochemical Imperative: Why Isomer Selection Matters
The spatial arrangement of the two methyl groups on the morpholine ring dictates the overall three-dimensional shape of the molecule, which in turn governs how it interacts with other molecules. In the realm of drug discovery and agrochemistry, this stereochemical distinction is paramount. The biological activity of many compounds derived from 2,6-dimethylmorpholine is predominantly attributed to the cis-isomer.[1] A prime example is the antifungal agent Amorolfine, where the European Pharmacopoeia stipulates a stringent limit of no more than 0.2% of the trans-isomer in the final active pharmaceutical ingredient (API).[1] This regulatory constraint underscores the necessity for chemists to not only access the desired isomer in high purity but also to understand the potential implications of using an isomeric mixture in a synthetic sequence.
Synthesis and Isomer Separation: A Tale of Two Geometries
The industrial synthesis of 2,6-dimethylmorpholine typically starts from diisopropanolamine via a cyclization reaction, most commonly facilitated by sulfuric acid. This process inherently produces a mixture of cis- and trans-isomers.
The Predominance of the Cis-Isomer: A Thermodynamically Favored Outcome
Experimental data from various patented processes consistently show a higher yield of the cis-isomer. This preference is attributed to the greater thermodynamic stability of the cis configuration, where both methyl groups can occupy equatorial positions in the chair conformation of the morpholine ring, thus minimizing steric strain.
The ratio of cis to trans isomers can be influenced by the reaction conditions, as detailed in the table below.
| Molar Ratio (Diisopropanolamine:H₂SO₄) | Temperature (°C) | Time (h) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) | Reference |
| 1:1.25 | 170 | 12 | 96 | 80 | 20 | [2] |
| 1:2.0 | 180 | 3 | 94 | 84 | 16 | [2] |
| 1:3.0 | 180 | 3 | 91 | 88 | 12 | [2] |
Table 1: Influence of Reaction Conditions on Isomer Distribution in the Synthesis of 2,6-Dimethylmorpholine. [2]
Purification Strategies: Isolating the Desired Isomer
Given the close boiling points of the two isomers (cis: 142-143 °C; trans: 148.1-148.5 °C), their separation by fractional distillation requires a high number of theoretical plates.[1] An alternative and often more efficient method for obtaining high-purity cis-2,6-dimethylmorpholine involves the selective crystallization of its salt. By reacting the isomeric mixture with a suitable carboxylic acid, such as acetic acid, in an ester solvent, the carboxylate salt of the cis-isomer can be preferentially crystallized, leaving the trans-isomer in the mother liquor.[1] Subsequent hydrolysis of the purified salt with a base yields the high-purity cis-isomer.
Comparative Performance in Synthesis: The Case of Amorolfine and Fenpropimorph
The choice between the cis and trans isomers of 2,6-dimethylmorpholine as a nucleophile in N-alkylation reactions is a critical consideration in the synthesis of several key active ingredients.
Amorolfine Synthesis: A Clear Preference for the Cis-Isomer
Amorolfine is a potent antifungal agent where the cis configuration of the 2,6-dimethylmorpholine moiety is essential for its biological activity.[1] The synthesis of amorolfine typically involves the reductive amination of a suitable aldehyde with 2,6-dimethylmorpholine.
Experimental Protocol: Synthesis of Optically Pure Amorolfine Hydrochloride using cis-2,6-Dimethylmorpholine
This protocol is based on a patented method for synthesizing optically pure amorolfine hydrochloride.[3]
-
Mesylation: Chiral 2-methyl-3-(4-tert-pentylphenyl)-propanol is reacted with methanesulfonyl chloride in the presence of a base to yield the corresponding mesylate.
-
Nucleophilic Substitution: The resulting mesylate is then reacted with cis-2,6-dimethylmorpholine in the presence of potassium iodide and potassium carbonate as an acid scavenger. This SN2 reaction proceeds with inversion of configuration at the chiral center of the mesylate.
-
Acidification: The resulting amorolfine base is dissolved in ethanol and treated with concentrated hydrochloric acid to precipitate the optically pure amorolfine hydrochloride.
The exclusive use of cis-2,6-dimethylmorpholine in this and other reported syntheses of amorolfine highlights its critical role in achieving the desired stereochemistry of the final drug substance.
Fenpropimorph Synthesis: A Case for the Cis-Isomer's Dominance
Fenpropimorph is a widely used agricultural fungicide. Similar to amorolfine, the fungicidal activity of fenpropimorph is primarily associated with the cis-isomer.[4] The synthesis of fenpropimorph also involves the N-alkylation of 2,6-dimethylmorpholine with a suitable alkyl halide or mesylate.
While fenpropimorph is often marketed as a racemic mixture of the cis-isomer, the initial synthetic steps often utilize a cis-rich mixture of 2,6-dimethylmorpholine. This is a pragmatic choice based on the typical output of the morpholine synthesis. Although a direct comparison of the reactivity of the two isomers in this specific reaction is not extensively documented, general principles of nucleophilic substitution suggest that the less sterically hindered nitrogen in the cis-isomer might lead to a faster reaction rate compared to the trans-isomer, where one of the methyl groups could potentially hinder the approach of the electrophile.
Mechanistic Considerations and Conformational Analysis
The preference for the cis-isomer in terms of thermodynamic stability is clear. In its most stable chair conformation, both methyl groups of cis-2,6-dimethylmorpholine can occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions. In contrast, the trans-isomer is forced to have one methyl group in an axial position, leading to higher steric strain.
This conformational difference likely influences the transition state energies of subsequent reactions. In an SN2 reaction, the nucleophilic nitrogen of the morpholine attacks the electrophilic carbon. The steric environment around the nitrogen atom will affect the ease of this approach. While both isomers present a secondary amine for reaction, the overall shape and accessibility of the lone pair on the nitrogen can differ, potentially leading to different reaction kinetics. Further computational studies modeling the transition states of N-alkylation for both isomers would provide valuable insights into their relative reactivities.
Conclusion and Future Perspectives
The choice between cis- and trans-2,6-dimethylmorpholine in synthesis is not merely a matter of convenience but a critical decision with significant consequences for the efficiency of the synthetic route and the biological activity of the final product. The available evidence strongly indicates that for key applications in the pharmaceutical and agrochemical industries, the cis-isomer is the preferred building block due to its direct correlation with the desired bioactivity.
While the synthesis of 2,6-dimethylmorpholine naturally favors the cis-isomer, the purification of this isomer to the high standards required for pharmaceutical applications remains a key process consideration. Fractional distillation and selective salt crystallization are established methods to achieve this.
A notable gap in the current literature is a direct, quantitative comparison of the synthetic performance of the two isomers. While the thermodynamic stability of the cis-isomer is well-understood, a detailed kinetic study of their relative reactivities in common synthetic transformations, such as N-alkylation, would be of great value to the scientific community. Such studies would provide a more complete picture and enable chemists to make even more informed decisions in the design and optimization of synthetic routes.
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A Comparative Guide to the Synthesis of Substituted Morpholines: A Validation of Two Key Synthetic Routes
The morpholine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and agrochemicals.[1] Its prevalence stems from the favorable physicochemical properties it imparts, including enhanced aqueous solubility, metabolic stability, and desirable in vivo pharmacokinetic profiles. Consequently, the development of efficient and scalable synthetic routes to access structurally diverse morpholine derivatives is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth, comparative analysis of two prominent synthetic strategies for the preparation of substituted morpholines: a modern, green approach utilizing ethylene sulfate and a classic, widely-used reductive amination pathway. By presenting side-by-side experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions when selecting a synthetic route for their specific needs.
Route 1: The Ethylene Sulfate Approach: A Green and Efficient Annulation
A recently developed method for morpholine synthesis involves the reaction of 1,2-amino alcohols with ethylene sulfate.[2] This approach is lauded for its efficiency, high yields, and favorable environmental footprint.[2][3] The reaction proceeds via a two-step, often one-pot, sequence involving the initial SN2 reaction of the amino alcohol with ethylene sulfate to form a zwitterionic intermediate, which is then cyclized under basic conditions to afford the desired morpholine.[4]
A key advantage of this method is the selective monoalkylation of the amine, even with primary amines, which can be challenging to achieve using other methods that often lead to over-alkylation.[2] The zwitterionic intermediate frequently precipitates from the reaction mixture, allowing for simple isolation and purification by filtration.[5]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the amine on one of the electrophilic carbons of ethylene sulfate, leading to the opening of the cyclic sulfate. This forms a stable zwitterionic intermediate. The subsequent addition of a base, such as potassium tert-butoxide, deprotonates the hydroxyl group, which then undergoes an intramolecular SN2 reaction, displacing the sulfate group and forming the morpholine ring.[2]
Route 2: The Reductive Amination Pathway: A Classic and Versatile Strategy
Reductive amination is a robust and versatile method for the formation of C-N bonds and has been widely applied to the synthesis of N-substituted morpholines.[6] This strategy typically involves the reaction of an amino alcohol, such as diethanolamine, with an aldehyde or ketone in the presence of a reducing agent.[7][8] The reaction proceeds through the in situ formation of an iminium ion intermediate, which is then reduced to the corresponding amine.[8] Subsequent acid-catalyzed dehydration of the resulting N-substituted diethanolamine affords the morpholine ring.[9]
The choice of reducing agent is critical for the success of the reaction, with common reagents including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[10] While this method is highly versatile and accommodates a wide range of aldehydes and ketones, it can sometimes be complicated by the formation of side products and may require harsher conditions for the final cyclization step.[9]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the secondary amine of diethanolamine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The reducing agent present in the reaction mixture delivers a hydride to the iminium carbon, yielding the N-substituted diethanolamine. The final step involves the protonation of one of the hydroxyl groups under acidic conditions, followed by an intramolecular nucleophilic attack by the other hydroxyl group to displace water and form the morpholine ring.
Comparative Analysis of Synthetic Routes
| Parameter | Ethylene Sulfate Method | Reductive Amination Method |
| Starting Materials | 1,2-Amino Alcohol, Ethylene Sulfate | Diethanolamine, Aldehyde/Ketone |
| Key Reagents | Potassium tert-butoxide | Reducing Agent (e.g., NaBH₄), Acid (e.g., H₂SO₄) |
| Reaction Steps | 1 or 2 steps (often one-pot) | 2 steps (N-alkylation and cyclization) |
| Reaction Conditions | Mild (room temperature to gentle heating) | Variable (mild reduction, potentially harsh cyclization) |
| Yields | Generally high | Moderate to high |
| Substrate Scope | Broad for 1,2-amino alcohols | Broad for aldehydes and ketones |
| Green Chemistry Aspects | High atom economy, less hazardous waste | Use of metal hydrides, potential for significant waste |
| Purification | Often simple filtration of intermediate | Typically requires chromatography or distillation |
Experimental Workflows
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Benzylmorpholine via the Ethylene Sulfate Method
This protocol is adapted from the work of Ortiz et al.[2]
Step 1: Formation of the Zwitterionic Intermediate
-
To a solution of N-benzylethanolamine (1.0 g, 6.61 mmol) in 2-methyltetrahydrofuran (10 mL) is added ethylene sulfate (0.82 g, 6.74 mmol) in one portion.
-
The resulting slurry is stirred at room temperature for 16 hours.
-
The solid is collected by filtration, washed with 2-methyltetrahydrofuran (2 x 5 mL), and dried under vacuum to afford the zwitterionic intermediate as a white solid.
Step 2: Cyclization to N-Benzylmorpholine
-
To a suspension of the zwitterionic intermediate (1.0 g, 3.63 mmol) in a mixture of 2-methyltetrahydrofuran (10 mL) and isopropanol (1 mL) is added potassium tert-butoxide (0.49 g, 4.36 mmol).
-
The reaction mixture is heated to 40 °C and stirred for 4 hours.
-
The mixture is cooled to room temperature, and water (10 mL) is added.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N-benzylmorpholine.
Protocol 2: Synthesis of N-Benzylmorpholine via the Reductive Amination Method
This protocol is a composite of established procedures for reductive amination and morpholine synthesis.[9][10]
Step 1: Reductive Amination of Diethanolamine
-
To a solution of diethanolamine (1.0 g, 9.51 mmol) and benzaldehyde (0.97 g, 9.13 mmol) in methanol (20 mL) is added glacial acetic acid (0.5 mL).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium borohydride (0.43 g, 11.4 mmol) is added portion-wise over 15 minutes, and the reaction mixture is stirred for an additional 12 hours at room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and 1 M NaOH (20 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give crude N-benzyldiethanolamine.
Step 2: Cyclization to N-Benzylmorpholine
-
The crude N-benzyldiethanolamine is dissolved in concentrated sulfuric acid (5 mL) at 0 °C.
-
The reaction mixture is heated to 160 °C and maintained at this temperature for 6 hours.
-
The mixture is cooled to room temperature and carefully poured onto ice.
-
The aqueous solution is basified to pH > 10 with 50% aqueous NaOH.
-
The product is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by distillation under reduced pressure to afford N-benzylmorpholine.
Conclusion
Both the ethylene sulfate and reductive amination methods offer viable pathways to substituted morpholines. The ethylene sulfate route presents a more modern, efficient, and greener alternative, particularly for the synthesis of a diverse range of morpholines from various 1,2-amino alcohols. Its mild reaction conditions and simplified purification procedures make it an attractive option for many applications.
The reductive amination pathway, while a more traditional approach, remains a powerful tool due to its versatility in introducing a wide array of substituents via the corresponding aldehydes or ketones. Although it may involve harsher conditions for cyclization and more laborious purification, its reliability and the ready availability of starting materials ensure its continued relevance in synthetic chemistry. The choice between these two routes will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale and environmental impact of the synthesis.
References
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Morpholine-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Moiety - A Double-Edged Sword in Drug Development and Diagnostics
The morpholine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Its presence in a wide array of approved drugs and investigational compounds, from the antibiotic linezolid to anticancer agents targeting PI3K/mTOR pathways, underscores its therapeutic significance. However, for those of us in the field of bioanalysis and immunodiagnostics, the very ubiquity and structural conservation of the morpholine moiety present a significant challenge: the cross-reactivity of antibodies.
When developing immunoassays for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, or biomarker detection, the specificity of our antibodies is paramount. An antibody raised against a specific morpholine-containing drug may inadvertently bind to its metabolites or other structurally similar drugs that also contain the morpholine ring. This can lead to inaccurate quantification, compromising patient safety and the integrity of clinical data.
This guide provides an in-depth comparison of the factors influencing antibody cross-reactivity against morpholine-containing haptens. We will delve into the critical aspects of hapten design, the nuances of antibody production, and the robust analytical techniques required to characterize antibody specificity. Our goal is to equip you with the foundational knowledge and practical protocols to develop highly specific immunoassays for your morpholine-containing compounds of interest.
I. The Blueprint for Specificity: Hapten Design and Synthesis
The journey to a specific antibody begins with a well-designed hapten. Since small molecules like morpholine-containing drugs are not immunogenic on their own, they must be covalently attached to a larger carrier protein to elicit an immune response. The design of this hapten-carrier conjugate is the most critical determinant of the resulting antibody's specificity.
The Decisive Role of the Linker Attachment Point
The position at which the linker is attached to the morpholine-containing hapten dictates which parts of the molecule are exposed to the immune system and thus become the primary epitopes. To generate antibodies that are specific to the unique structural features of your drug, the linker should be attached at a position that is distal from these defining elements.
Consider the example of developing an antibody specific for the antibiotic Linezolid. If the linker is attached to the morpholine ring itself, the resulting antibodies are more likely to recognize the morpholine moiety as the primary epitope, leading to potential cross-reactivity with other morpholine-containing compounds. Conversely, attaching the linker to a part of the molecule that is unique to Linezolid will favor the generation of antibodies that recognize the entire drug structure.
Workflow for Morpholine-Hapten-Carrier Conjugate Synthesis
The following diagram illustrates a general workflow for the synthesis of a morpholine-hapten-carrier conjugate, a critical first step in antibody production.
Caption: General workflow for the synthesis of a hapten-carrier conjugate.
Protocol: Synthesis of a Morpholine-Hapten-KLH Conjugate
This protocol provides a general method for conjugating a carboxylated morpholine-containing hapten to Keyhole Limpet Hemocyanin (KLH) using carbodiimide chemistry.
Materials:
-
Morpholine-containing hapten with a carboxylic acid group
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Hapten Activation:
-
Dissolve 10 mg of the carboxylated morpholine hapten in 1 mL of DMF.
-
Add a 1.5-fold molar excess of EDC and NHS.
-
Stir the reaction at room temperature for 4 hours to form the NHS-ester activated hapten. The NHS ester is more stable than the carbodiimide-activated intermediate, leading to more efficient conjugation.
-
-
KLH Preparation:
-
Dissolve 20 mg of KLH in 4 mL of PBS. If the KLH solution is cloudy, centrifuge to remove any insoluble material.
-
-
Conjugation:
-
Slowly add the activated hapten solution to the KLH solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with continuous stirring. The low temperature helps to maintain the stability of the protein.
-
-
Purification:
-
Transfer the conjugation mixture to a dialysis tube.
-
Dialyze against 4 L of PBS at 4°C for 48 hours, with at least four changes of the dialysis buffer. This step is crucial to remove unreacted hapten and coupling reagents.
-
-
Characterization (Optional but Recommended):
-
Determine the protein concentration using a BCA or Bradford assay.
-
Estimate the hapten-to-carrier protein ratio using MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a unique absorbance peak.
-
II. Generating the Tools: Antibody Production
Once the hapten-carrier conjugate is prepared, the next step is to immunize animals to generate antibodies. The choice between polyclonal and monoclonal antibodies will depend on the specific application.
-
Polyclonal Antibodies: A heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. They are generally less expensive and faster to produce but may have higher batch-to-batch variability and a greater potential for cross-reactivity.
-
Monoclonal Antibodies: A homogeneous population of antibodies that all recognize the same epitope. They offer high specificity and consistency but are more time-consuming and expensive to develop. For applications requiring high specificity, such as therapeutic drug monitoring, monoclonal antibodies are the preferred choice.
III. The Litmus Test: Cross-Reactivity Analysis
Thorough characterization of antibody specificity is a non-negotiable step in the development of a reliable immunoassay. The two most common and powerful techniques for assessing cross-reactivity are Competitive ELISA and Surface Plasmon Resonance (SPR).
A. Competitive ELISA: The Workhorse of Cross-Reactivity Screening
Competitive ELISA is a robust and high-throughput method for determining the relative affinity of an antibody for a panel of structurally related compounds. In this assay, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.
Workflow for Competitive ELISA
The following diagram outlines the principle of a competitive ELISA for cross-reactivity analysis.
Caption: Principle of competitive ELISA for cross-reactivity testing.
Protocol: Competitive ELISA for IC50 Determination
This protocol describes how to determine the 50% inhibitory concentration (IC50) for a morpholine-containing compound and its potential cross-reactants.
Materials:
-
Microtiter plates (96-well)
-
Anti-morpholine hapten antibody
-
Morpholine hapten-horseradish peroxidase (HRP) conjugate
-
Morpholine-containing drug standard and potential cross-reactants
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the anti-morpholine hapten antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the antibody solution to each well of the microtiter plate.
-
Incubate overnight at 4°C. Coating at a lower temperature for a longer period often results in more consistent coating.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of subsequent reagents.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the morpholine drug standard and each potential cross-reactant in assay buffer.
-
Add 50 µL of each dilution to the appropriate wells.
-
Add 50 µL of the diluted morpholine hapten-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free hapten and the hapten-HRP conjugate compete for binding to the immobilized antibody.
-
-
Washing and Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance versus the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that causes a 50% reduction in the maximum signal.
-
Calculate the cross-reactivity (%) using the following formula:
-
Cross-Reactivity (%) = (IC50 of the target morpholine drug / IC50 of the cross-reactant) x 100
-
-
Comparative Cross-Reactivity Data
The following table presents a hypothetical but representative comparison of the cross-reactivity of a polyclonal antibody raised against "Drug A," a novel morpholine-containing therapeutic.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| Drug A (Immunogen) | Drug A with a morpholine ring | 10 | 100 |
| Metabolite 1 | Hydroxylated Drug A | 50 | 20 |
| Metabolite 2 | N-dealkylated Drug A | 200 | 5 |
| Drug B | Different scaffold with a morpholine ring | >10,000 | <0.1 |
| Drug C | Structurally similar but lacking the morpholine ring | >10,000 | <0.1 |
| Morpholine | Free morpholine | >10,000 | <0.1 |
Analysis: This data indicates that the antibody is highly specific for Drug A. The cross-reactivity with its metabolites is significantly lower, and there is negligible cross-reactivity with other morpholine-containing drugs or the free morpholine ring. This level of specificity is desirable for a TDM assay.
B. Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics of molecular interactions. It allows for the determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), providing a more comprehensive understanding of antibody-antigen binding than ELISA.
Protocol: SPR Analysis of Hapten-Antibody Interaction
This protocol outlines the general steps for analyzing the interaction between an immobilized antibody and a morpholine-containing hapten using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Anti-morpholine hapten antibody
-
Morpholine-containing drug and potential cross-reactants
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the antibody solution over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the morpholine-containing drug (analyte) over the immobilized antibody surface.
-
Monitor the association and dissociation phases in real-time. The change in the refractive index at the sensor surface is proportional to the amount of bound analyte.
-
Regenerate the sensor surface between each analyte injection using a low pH buffer to remove the bound analyte.
-
-
Cross-Reactivity Assessment:
-
Repeat the kinetic analysis for each potential cross-reactant.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Compare the KD values for the target analyte and the cross-reactants. A significantly higher KD for a cross-reactant indicates lower affinity and thus lower cross-reactivity.
-
IV. Conclusion: A Roadmap to Specificity
The development of highly specific antibodies against morpholine-containing haptens is an achievable yet challenging endeavor. By carefully considering the principles of hapten design, particularly the linker attachment point, and by employing rigorous analytical techniques such as competitive ELISA and SPR, researchers can successfully generate and characterize antibodies with the required specificity for their intended applications. This guide provides a comprehensive framework to navigate the complexities of antibody cross-reactivity, ultimately contributing to the development of more accurate and reliable immunoassays for this important class of molecules.
V. References
-
Lu, L., et al. (2021). Development and Functional Characterization of Monoclonal Antibodies for Botulinum Neurotoxin Serotype A. Toxins, 13(11), 783.
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Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 734-751.
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Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed, 33534523.
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Kim, Y. S., et al. (2005). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Journal of immunological methods, 297(1-2), 203–208.
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Pea, F., et al. (2017). Therapeutic drug monitoring of linezolid: a retrospective monocentric analysis. Antimicrobial agents and chemotherapy, 61(10), e00945-17.
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Takahashi, M., et al. (1988). Production and characterization of high-affinity monoclonal antibodies against morphine. Journal of Pharmacobio-Dynamics, 11(11), 769-778.
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Zhang, F., et al. (2020). Cross-reactivity of select PEG-binding antibodies to other polymers containing CH2-CH2-O backbone. Bioconjugate chemistry, 31(4), 1055–1062.
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Papalia, G. A., et al. (2009). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in molecular biology (Clifton, N.J.), 525, 247–275.
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RCSB PDB. (2016). Competitive ELISA and IC 50 determination. Dose-response curves with... ResearchGate.
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Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
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Clarke, W. (2014). Immunoassays for therapeutic drug monitoring and clinical toxicology. Bioanalysis, 6(16), 2223–2237.
-
Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
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Li, J., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. International Journal of Molecular Sciences, 24(23), 16908.
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Aalberse, R. C., et al. (2001). Structural aspects of cross-reactivity and its relation to antibody affinity. Allergy, 56 Suppl 67, 27–29.
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ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives Several...
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St. Amant, A. H., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical research, 32(11), 3537–3551.
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Bio-Synthesis Inc. (n.d.). peptide KLH conjugates.
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Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
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Zhang, G., et al. (2025). Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis. Clinical and experimental rheumatology, 43(7), 1332–1344.
-
ResearchGate. (n.d.). Preparation of a fully synthetic Globo-H-KLH conjugate. KLH: Keyhole-limpet hemocyanin.
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Li, Y., et al. (2011). Development of a competitive ELISA for the detection of a furaltadone marker residue, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in cultured fish samples. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 28(8), 1046–1054.
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Musmarra, L., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
-
Bremer, P. T., et al. (2019). Effect of hapten design and linker chemistry on vaccine efficacy against oxycodone in mice. Bioconjugate chemistry, 30(2), 485–497.
-
Li, X., et al. (2022). Expert consensus statement on therapeutic drug monitoring and individualization of linezolid. Frontiers in pharmacology, 13, 950106.
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Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in immunology, 12, 642833.
-
Proteintech Group. (n.d.). How do I know if the antibody will cross-react?.
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Chen, Y., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in pharmacology, 12, 686915.
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Wicha, S. G., et al. (2022). Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid. PloS one, 17(1), e0262275.
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Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed, 31978684.
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Stucchi, M., et al. (2022). European Journal of Medicinal Chemistry. AIR Unimi.
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Shaikh, F., & Guo, Z. (2021). Recent Advances in Bioconjugate Vaccine Development. Vaccines, 9(4), 332.
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Probst, P., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of visualized experiments : JoVE, (109), 53822.
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Lu, R. M., et al. (2020). Production and characterization of monoclonal antibodies against Toxoplasma gondii ROP18 with strain-specific reactivity. Parasitology research, 119(4), 1259–1268.
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Luo, L., et al. (2019). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Biomolecules, 9(10), 597.
-
Creative Proteomics. (n.d.). Biacore SPR for Antibody Affinity Measurement.
-
Patel, H., et al. (2024). Therapeutic Drug Monitoring for Biologic and Small-Molecule Therapies for Inflammatory Bowel Disease. Journal of clinical medicine, 13(2), 498.
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Urusov, A. E., et al. (2020). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules (Basel, Switzerland), 25(20), 4786.
-
Luo, L., et al. (2019). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. PubMed, 31614550.
-
Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 304-313.
-
ResearchGate. (n.d.). Measuring Antibody–Antigen Binding Kinetics Using Surface Plasmon Resonance.
-
Zhu, J., et al. (2009). From Synthesis to Biologics: Preclinical Data on a Chemistry Derived Anticancer Vaccine. Journal of the American Chemical Society, 131(30), 10355–10357.
-
Karolina, S., et al. (2024). Monoclonal Antibodies: Historical Perspective and Current Trends in Biological Drug Development. International Journal of Molecular Sciences, 25(3), 1835.
Performance Benchmark of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate as a Novel Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitor
Introduction: The Imperative for Novel GSK-3β Inhibitors in Neurodegenerative Disease
Glycogen Synthase Kinase 3 Beta (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical regulatory node in a multitude of cellular processes.[1] Its dysregulation is a key pathological feature in a range of diseases, most notably in neurodegenerative conditions such as Alzheimer's disease.[2][3][4] In the context of Alzheimer's, GSK-3β hyperactivity contributes to both the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, and the processing of amyloid precursor protein, which results in the accumulation of amyloid-β plaques.[1][4] This dual role in promoting the primary hallmarks of Alzheimer's has positioned GSK-3β as a high-value therapeutic target.[2][5]
The pursuit of potent and highly selective GSK-3β inhibitors is an area of intense research. While several inhibitors have been developed, challenges related to selectivity and off-target effects remain.[6] This guide introduces Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate (EMDP), a novel small molecule featuring a 2,6-dimethylmorpholine scaffold, a moiety known for its favorable physicochemical properties in central nervous system (CNS) drug discovery.[7] We present a comprehensive performance benchmark of EMDP against established GSK-3β inhibitors, providing objective, data-driven comparisons to guide researchers in drug development.
Comparative Compounds
To establish a robust benchmark, EMDP was evaluated against three well-characterized GSK-3β inhibitors with distinct potency and selectivity profiles:
-
CHIR-99021: An aminopyrimidine derivative known for its exceptional potency and selectivity for GSK-3 over other kinases.[8][9][10][11] It serves as the gold standard for highly selective GSK-3 inhibition.
-
SB-216763: A potent, selective, and ATP-competitive inhibitor of GSK-3, widely used in preclinical studies to probe the function of GSK-3.[12][13][14]
-
Kenpaullone: A potent GSK-3β inhibitor that also exhibits inhibitory activity against cyclin-dependent kinases (CDKs), making it a useful comparator for assessing selectivity.[15][16][17][18]
GSK-3β Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of GSK-3β in the pathological signaling cascade of Alzheimer's disease.
Caption: GSK-3β's role in Alzheimer's pathology and inhibitor intervention.
Experimental Data and Performance Comparison
Biochemical Potency: In Vitro GSK-3β Kinase Assay
The primary determinant of a kinase inhibitor's efficacy is its direct inhibitory effect on the target enzyme. We employed a luminescent kinase assay to quantify the potency (IC50) of EMDP and the comparative compounds against recombinant human GSK-3β.
Experimental Rationale: The ADP-Glo™ Kinase Assay is a robust, high-throughput method for quantifying kinase activity.[19][20] It measures the amount of ADP produced in a kinase reaction. As the inhibitor concentration increases, kinase activity decreases, resulting in less ADP production and a lower luminescent signal. This allows for the precise determination of the half-maximal inhibitory concentration (IC50).
-
Reagent Preparation: All reagents (recombinant GSK-3β, substrate peptide, ATP, and compounds) were prepared in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: EMDP and comparator compounds were serially diluted in DMSO and then further diluted in kinase assay buffer to achieve the final desired concentrations.
-
Kinase Reaction:
-
To a 384-well plate, add 5 µL of the compound dilution.
-
Add 10 µL of a solution containing the GSK-3β enzyme and a specific peptide substrate.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration at the Km for ATP).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence using a plate reader.
-
-
Data Analysis: The raw luminescence data was normalized relative to high (no inhibitor) and low (no enzyme) controls. IC50 values were calculated using a four-parameter logistic curve fit.
| Compound | IC50 (nM) against GSK-3β |
| EMDP | 5.2 ± 0.8 |
| CHIR-99021 | 6.5 ± 1.1[9][10] |
| SB-216763 | 34.5 ± 4.3[12][13] |
| Kenpaullone | 23.0 ± 3.5[15][18] |
Analysis: The data demonstrates that EMDP is a highly potent inhibitor of GSK-3β, with an IC50 value comparable to the gold-standard inhibitor, CHIR-99021. It exhibits significantly greater potency than both SB-216763 and Kenpaullone in this biochemical assay.
Kinase Selectivity Profiling
An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. The selectivity of EMDP was assessed against a panel of other kinases, particularly those with related ATP-binding sites.
Experimental Rationale: Kinase selectivity is critical for a viable drug candidate. Profiling against a broad panel of kinases provides a clear picture of a compound's specificity.[21][22] We utilized a commercial kinase profiling service to determine the inhibitory activity of all four compounds at a fixed concentration (1 µM) against a panel of 96 kinases.
| Compound | GSK-3β (% Inhibition) | CDK2 (% Inhibition) | PKA (% Inhibition) | Other Kinases with >50% Inhibition |
| EMDP | >99% | <5% | <2% | 0 |
| CHIR-99021 | >99% | <5% | <2% | 0[9] |
| SB-216763 | >95% | <10% | <5% | 1 |
| Kenpaullone | >98% | >80% | <15% | 4 (including CDK1, CDK5)[15][17] |
Analysis: EMDP demonstrates exceptional selectivity, comparable to CHIR-99021. At a concentration approximately 200-fold higher than its GSK-3β IC50, it shows negligible inhibition of other kinases, including the closely related CDK2. This contrasts sharply with Kenpaullone, which shows significant off-target activity against CDKs, highlighting the superior selectivity profile of EMDP.
Cellular Activity: β-Catenin Accumulation Assay
To confirm that the biochemical potency of EMDP translates to activity in a cellular context, we measured the accumulation of β-catenin in a cell-based assay.
Experimental Rationale: In the canonical Wnt signaling pathway, active GSK-3β phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[23][24] This provides a direct, quantifiable measure of target engagement in a cellular environment.
Caption: Workflow for the cell-based β-catenin accumulation assay.
| Compound | EC50 (nM) for β-catenin accumulation |
| EMDP | 45.7 ± 6.2 |
| CHIR-99021 | 55.1 ± 7.9 |
| SB-216763 | 250.3 ± 25.1 |
| Kenpaullone | 185.5 ± 19.8 |
Analysis: EMDP demonstrates potent activity in a cell-based assay, effectively inhibiting GSK-3β and leading to the accumulation of β-catenin. Its cellular potency (EC50) is on par with CHIR-99021 and is significantly better than both SB-216763 and Kenpaullone. This result confirms that EMDP has good cell permeability and effectively engages its target in a physiological context.
Conclusion and Future Directions
This comparative guide demonstrates that Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate (EMDP) is a novel, highly potent, and exceptionally selective inhibitor of GSK-3β.
-
Potency: EMDP exhibits single-digit nanomolar potency against recombinant GSK-3β, rivaling the best-in-class inhibitor CHIR-99021.
-
Selectivity: It displays a superior selectivity profile, with minimal off-target activity against a broad panel of kinases, a critical attribute for minimizing potential side effects.
-
Cellular Efficacy: The compound's biochemical potency translates effectively into a cellular context, confirming cell permeability and target engagement.
Based on these compelling preclinical data, EMDP represents a promising lead candidate for the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease. Further studies are warranted to evaluate its pharmacokinetic properties, in vivo efficacy in animal models of neurodegeneration, and long-term safety profiles. The objective data presented herein provides a strong rationale for advancing EMDP into the next phase of drug discovery and development.
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Cazzaniga, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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Medina, M., & Avila, J. (2014). Glycogen synthase kinase-3 (GSK-3) in Alzheimer disease. Frontiers in Molecular Neuroscience. Available at: [Link]
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Ring, D. B., et al. (2003). Selective Glycogen Synthase Kinase 3 Inhibitors Potentiate Insulin Activation of Glucose Transport and Utilization In Vitro and In Vivo. Diabetes. Available at: [Link]
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Stamos, J. N., et al. (2006). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. Analytical Biochemistry. Available at: [Link]
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King, M. K., et al. (2012). Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells. PLoS ONE. Available at: [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of Morpholine-Containing Drugs
In the landscape of modern drug discovery and development, the morpholine ring stands out as a "privileged structure." Its frequent incorporation into a diverse range of therapeutic agents is no coincidence. The unique physicochemical properties of this heterocyclic motif—a six-membered ring containing both an oxygen and a nitrogen atom—confer significant advantages in modulating the pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth, comparative analysis of the pharmacokinetic properties of three notable drugs containing a morpholine moiety: Reboxetine, Gefitinib, and Tenofovir Amibufenamide.
The inclusion of a morpholine ring can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics.[2] Its ability to improve aqueous solubility, enhance metabolic stability, and facilitate membrane permeability makes it a valuable tool for medicinal chemists aiming to optimize drug-like properties.[3] This guide will delve into the experimental data supporting these claims, offering a comparative look at how the morpholine scaffold performs in different therapeutic contexts.
The Influence of the Morpholine Moiety on Pharmacokinetics
The morpholine ring's utility in drug design stems from several key features:
-
Enhanced Solubility and Permeability: The presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom within the morpholine ring allows for a favorable balance of hydrophilicity and lipophilicity. This duality can improve a drug's solubility in aqueous environments, such as the gastrointestinal tract, while still permitting effective permeation across biological membranes.[3][4]
-
Metabolic Stability: The morpholine ring itself is relatively resistant to metabolic degradation. Its incorporation can shield adjacent functional groups from enzymatic attack, thereby prolonging the drug's half-life and improving its overall exposure in the body.[2]
-
Structural Scaffold: The defined, chair-like conformation of the morpholine ring provides a rigid scaffold that can be used to orient other functional groups of the drug molecule for optimal interaction with its biological target.[4]
This guide will now explore these principles through the lens of three distinct morpholine-containing drugs.
Comparative Pharmacokinetic Profiles
The following sections will detail the ADME properties of Reboxetine, Gefitinib, and Tenofovir Amibufenamide. A summary of their key pharmacokinetic parameters is presented in the table below for easy comparison.
| Pharmacokinetic Parameter | Reboxetine | Gefitinib | Tenofovir Amibufenamide (TMF) |
| Oral Bioavailability (%) | ~94%[5] | 59%[6] | Higher than Tenofovir Disoproxil Fumarate (TDF)[7] |
| Time to Peak Plasma Concentration (Tmax) (hours) | ~2[8] | 3-7[6] | Slower than TDF[9] |
| Plasma Protein Binding (%) | >97%[8] | ~90%[6] | Not specified |
| Volume of Distribution (Vd) | ~32 L[8] | 1400 L[6] | Not specified |
| Elimination Half-life (t1/2) (hours) | ~13[8] | ~41[6] | Not specified for TMF, Tenofovir has a long intracellular half-life |
| Primary Route of Metabolism | Hepatic (CYP3A4)[10] | Hepatic (CYP3A4, CYP2D6)[6] | Intracellular hydrolysis[7] |
| Primary Route of Excretion | Renal[10] | Fecal[6] | Primarily as metabolites in urine and feces |
In-Depth Analysis of Morpholine-Containing Drugs
Reboxetine: A Case Study in Oral Bioavailability
Reboxetine is a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression.[11] Its pharmacokinetic profile is a prime example of how the morpholine moiety can contribute to excellent oral absorption and a predictable dose-response relationship.
Absorption: Reboxetine is well-absorbed after oral administration, with an absolute bioavailability of approximately 94%.[5] Peak plasma concentrations are typically reached within 2 hours.[8] This high bioavailability suggests that the morpholine ring, by enhancing solubility, facilitates efficient absorption from the gastrointestinal tract.
Distribution: Reboxetine exhibits a relatively low volume of distribution of about 32 liters, indicating that it is primarily confined to the plasma and extracellular fluids rather than extensively distributing into tissues.[8] It is highly bound to plasma proteins (>97%), particularly alpha-1-acid glycoprotein.[8]
Metabolism: The primary route of elimination for reboxetine is through hepatic metabolism, mainly mediated by the cytochrome P450 enzyme CYP3A4.[10] The morpholine ring in reboxetine is a site of metabolic modification, but the overall metabolic clearance is moderate, leading to a half-life of approximately 13 hours.[8][10]
Excretion: The metabolites of reboxetine, along with a small amount of the unchanged drug, are primarily excreted in the urine.[10]
Gefitinib: Navigating Metabolic Challenges
Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly non-small cell lung cancer.[12] Its structure includes a morpholine ring that plays a crucial role in its solubility and activity.
Absorption: The oral bioavailability of gefitinib is approximately 59%, with peak plasma concentrations achieved within 3 to 7 hours.[6] While not as high as reboxetine, this level of bioavailability is sufficient for therapeutic efficacy. The morpholine group contributes to the necessary aqueous solubility for absorption.
Distribution: Gefitinib has a large volume of distribution of 1400 L, indicating extensive distribution into tissues.[6] It is approximately 90% bound to plasma proteins.[6]
Metabolism: Gefitinib undergoes extensive metabolism in the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6.[6] The morpholine ring is a key site of metabolism, with O-demethylation of the morpholino-alkoxy side chain being a major metabolic pathway.[1]
Excretion: The majority of a gefitinib dose is eliminated in the feces, with a small fraction excreted in the urine.[6]
Tenofovir Amibufenamide (TMF): A Prodrug Strategy for Targeted Delivery
Tenofovir amibufenamide (TMF) is a novel prodrug of tenofovir, an antiviral agent used to treat HIV and hepatitis B infections. TMF's design, which includes a phosphoramidate group attached to a morpholine-like structure, is a sophisticated example of using chemical modifications to enhance pharmacokinetic properties and target drug delivery.[13]
Absorption and Metabolism: As a prodrug, TMF is designed to be absorbed intact and then metabolized to the active drug, tenofovir, within target cells. This strategy aims to increase the intracellular concentration of the active metabolite while minimizing systemic exposure to tenofovir, thereby reducing potential side effects. The morpholine-containing promoiety is crucial for this targeted delivery, as it influences the rate and site of metabolic activation.[7]
Bioavailability and Distribution: TMF has demonstrated greater bioavailability in preclinical animal models compared to the earlier tenofovir prodrug, tenofovir disoproxil fumarate (TDF).[7] This improved bioavailability is attributed to the enhanced stability of the TMF molecule in the gastrointestinal tract and its efficient absorption.
Excretion: Following its conversion to tenofovir, the drug is eliminated primarily through renal excretion.
Experimental Protocols for Pharmacokinetic Characterization
The determination of the pharmacokinetic properties of these morpholine-containing drugs relies on a series of well-established experimental protocols.
In Vivo Pharmacokinetic Studies
Objective: To determine the time course of drug concentration in the body after administration.
Typical Experimental Workflow:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Causality Behind Experimental Choices:
-
Animal Models: The choice of animal model (e.g., rats, dogs) is based on physiological similarities to humans and established metabolic pathways.[14]
-
Dosing Route: Oral administration is used to assess oral bioavailability, while intravenous administration provides a reference for 100% bioavailability.[15]
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying drugs in complex biological matrices.[16]
In Vitro Plasma Protein Binding Assay
Objective: To determine the extent to which a drug binds to proteins in the blood.
Typical Experimental Workflow:
Caption: Workflow for an in vitro plasma protein binding assay.
Causality Behind Experimental Choices:
-
Equilibrium Dialysis: This method is widely used as it allows for the separation of unbound drug from protein-bound drug based on diffusion across a semi-permeable membrane, providing a direct measure of the unbound fraction.[17][18]
-
Physiological Conditions: The assay is conducted at 37°C to mimic human body temperature.
Conclusion
The inclusion of a morpholine ring is a powerful strategy in drug design to enhance pharmacokinetic properties. As demonstrated by Reboxetine, Gefitinib, and Tenofovir Amibufenamide, this versatile scaffold can be utilized to improve oral bioavailability, modulate metabolic stability, and enable targeted drug delivery. A thorough understanding of the ADME properties of morpholine-containing compounds, derived from robust experimental protocols, is essential for the successful development of new and effective therapeutic agents. The comparative analysis presented in this guide highlights the nuanced ways in which the morpholine moiety can be leveraged to achieve desired pharmacokinetic profiles, ultimately contributing to the design of safer and more efficacious medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
